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3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid Documentation Hub

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  • Product: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
  • CAS: 750613-52-6

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Molecular Weight, Formula, and Pharmacological Profiling of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Executive Summary In contemporary drug discovery, sulfamoylbenzoic acid derivatives serve as foundational scaffolds for synthesizing potent therapeutics, ranging from loop diuretics to highly specific enzyme inhibitors[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, sulfamoylbenzoic acid derivatives serve as foundational scaffolds for synthesizing potent therapeutics, ranging from loop diuretics to highly specific enzyme inhibitors[1]. This technical guide provides an in-depth analysis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS No. 750613-52-6). We detail its precise molecular weight of 401.87 g/mol and its chemical formula C20H16ClNO4S , while exploring the causality behind its synthesis, analytical validation, and mechanistic applications in pharmacological screening,[2].

Chemical Identification & Structural Analysis

The structural integrity of a drug candidate dictates its pharmacokinetics and target binding affinity. 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid is characterized by a central benzoic acid core, substituted at the meta position with a bulky, disubstituted sulfonamide group.

  • Chemical Formula: C20H16ClNO4S[2]

  • Molecular Weight: 401.87 g/mol

  • SMILES: C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O[2]

The molecular weight is derived precisely from the atomic masses of its constituents: 20 Carbon atoms, 16 Hydrogen atoms, 1 Chlorine atom, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom[2]. The presence of the carboxylic acid provides a critical hydrogen-bond donor, while the sulfonyl oxygens act as potent hydrogen-bond acceptors, facilitating robust interactions with target protein residues.

Physicochemical Properties

Quantitative data regarding the compound's physicochemical profile is summarized in Table 1. These parameters are essential for predicting bioavailability and membrane permeability during early-stage drug development.

Table 1: Quantitative Physicochemical Properties

PropertyValueUnit / Note
Molecular Weight 401.87 g/mol
Chemical Formula C20H16ClNO4S-
Exact Mass 401.0489 g/mol
Hydrogen Bond Donors 1Carboxylic acid (-OH)
Hydrogen Bond Acceptors 4Oxygen atoms (-COOH, -SO2-)
Rotatable Bonds 5Facilitates conformational adaptation
Heavy Atom Count 27Non-hydrogen atoms

Synthesis & Experimental Methodology

The synthesis of N,N-disubstituted sulfamoylbenzoic acids requires careful control of reaction conditions to ensure high yield and purity. The following protocol outlines the nucleophilic substitution reaction between 3-chlorosulfonylbenzoic acid and N-benzyl-2-chloroaniline.

Synthesis A 3-Chlorosulfonylbenzoic acid C Nucleophilic Substitution (Pyridine/DCM, 0°C to RT) A->C B N-Benzyl-2-chloroaniline B->C D 3-[Benzyl(2-chlorophenyl)sulfamoyl] benzoic acid C->D

Caption: Synthesis workflow for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid.

Step-by-Step Protocol:

  • Preparation of Reagents: Dissolve 1.0 equivalent of N-benzyl-2-chloroaniline in anhydrous dichloromethane (DCM). Causality: Anhydrous DCM is selected to prevent the competitive hydrolysis of the highly reactive sulfonyl chloride starting material into an unreactive sulfonic acid.

  • Addition of Base: Add 2.0 equivalents of anhydrous pyridine to the solution. Causality: Pyridine acts as an acid scavenger. As the nucleophilic amine attacks the sulfonyl chloride, hydrochloric acid (HCl) is generated. Pyridine neutralizes this HCl, preventing it from protonating the starting amine (which would render it non-nucleophilic) and driving the reaction equilibrium forward.

  • Sulfonylation: Cool the mixture to 0°C using an ice bath. Slowly add 1.1 equivalents of 3-chlorosulfonylbenzoic acid. Causality: The reaction is highly exothermic. Cooling controls the reaction rate and minimizes the formation of side products, such as sulfonic anhydrides.

  • Workup & Isolation: Allow the reaction to warm to room temperature and stir for 4 hours. Wash the organic layer with 1M aqueous HCl to remove excess pyridine, followed by a brine wash. Dry over MgSO4, filter, and concentrate under reduced pressure. Recrystallize from ethanol/water to yield the pure product.

Analytical Characterization (Self-Validating System)

To establish a self-validating system, the synthesized compound must be rigorously characterized to confirm the theoretical molecular weight (401.87 g/mol ) and structural connectivity.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): The sample is analyzed using Electrospray Ionization (ESI) in negative ion mode. Causality: The carboxylic acid moiety is highly prone to deprotonation. Utilizing negative mode ESI capitalizes on this property, yielding a distinct [M-H]- molecular ion peak at m/z 400.04. This directly validates the exact mass and confirms the successful coupling without degradation.

  • 1H NMR Spectroscopy: Conducted in DMSO-d6. Causality: The polarity of the sulfamoylbenzoic acid necessitates a highly polar aprotic solvent like DMSO-d6 to ensure complete dissolution. The spectrum will reveal a broad singlet downfield (>12 ppm) corresponding to the carboxylic acid proton, a distinct singlet for the benzyl methylene protons (~4.5 ppm), and a complex multiplet for the 13 aromatic protons, validating the complete C20H16ClNO4S framework.

Pharmacological Relevance in Drug Discovery

Sulfamoylbenzoic acid derivatives are historically recognized as the cornerstone of loop diuretics (e.g., furosemide)[1]. However, recent advancements have repositioned this scaffold in the targeted inhibition of inflammatory pathways.

Specifically, N,N-disubstituted sulfamoylbenzoic acids are actively investigated as inhibitors of cytosolic phospholipase A2α (cPLA2α) ,[3]. cPLA2α is the rate-limiting enzyme in the arachidonic acid cascade, responsible for the production of pro-inflammatory eicosanoids[4].

Pathway Stimulus Inflammatory Stimulus (Calcium Influx) cPLA2 cPLA2α Enzyme Stimulus->cPLA2 AA Arachidonic Acid Release cPLA2->AA Eicosanoids Prostaglandins & Leukotrienes AA->Eicosanoids Inhibitor Sulfamoylbenzoic Acid Derivative Inhibitor->cPLA2 Inhibits

Caption: Inhibition of the cPLA2α-mediated arachidonic acid inflammatory pathway.

Mechanistic Causality: The structural design of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid is highly rational. The carboxylic acid group mimics the natural substrate (arachidonic acid) and anchors the molecule within the enzyme's active site, often coordinating with the catalytic calcium ion[3]. Simultaneously, the bulky, lipophilic N-substituents (the benzyl and 2-chlorophenyl rings) project into the deep hydrophobic channels of cPLA2α, effectively outcompeting the natural lipid substrate and halting the inflammatory cascade.

References

  • ChemSrc. "750613-52-6_3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid". Available at:[Link]

  • Medicinal Chemistry Research (PubMed). "N-Substituted 4-sulfamoylbenzoic acid derivatives as inhibitors of cytosolic phospholipase A2α". Available at:[Link]

Sources

Exploratory

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid: Technical Monograph & Research Guide

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid[1][2][3] Executive Summary 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6 ) is a specialized trisubstituted sulfonamide scaffold utilized primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid[1][2][3]

Executive Summary

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6 ) is a specialized trisubstituted sulfonamide scaffold utilized primarily as a chemical probe and building block in high-throughput screening (HTS) campaigns.[1][2] Structurally, it combines a hydrophilic benzoic acid tail with a hydrophobic diaryl headgroup (benzyl and 2-chlorophenyl moieties) linked via a sulfonamide core.

This compound has been identified in screening libraries targeting G-protein signaling regulators (specifically RGS4 ) and Mu-opioid receptors , serving as a hit compound for Structure-Activity Relationship (SAR) expansion. Its architecture represents a "privileged structure" in medicinal chemistry, offering vectors for optimization at the carboxylic acid (solubility/permeability) and the aromatic rings (hydrophobic pocket occupancy).

Part 1: Chemical Identity & Physicochemical Profile

The following data aggregates confirmed identifiers and calculated properties essential for analytical verification and experimental design.

Parameter Data / Value
Chemical Name 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
Synonyms 3-[(Benzyl-2-chloroanilino)sulfonyl]benzoic acid; 3-(N-benzyl-N-(2-chlorophenyl)sulfamoyl)benzoic acid
CAS Registry Number 750613-52-6
Molecular Formula C₂₀H₁₆ClNO₄S
Molecular Weight 401.86 g/mol
InChI Key MXTUBBUJFYQJBL-UHFFFAOYSA-N
SMILES OC(=O)c1cccc(c1)S(=O)(=O)N(Cc2ccccc2)c3ccccc3Cl
pKa (Calc.) ~4.0 (Benzoic acid moiety)
LogP (Calc.) ~4.2 (High lipophilicity due to diaryl motif)
Solubility Low in water; Soluble in DMSO (>10 mM), DMF, Methanol
Part 2: Structural Analysis & Pharmacophore Mapping

To understand the binding potential of CAS 750613-52-6, we must deconstruct its ligand efficiency. The molecule operates on a Three-Point Pharmacophore model:

  • The Anchor (Benzoic Acid): Provides a negative charge at physiological pH, capable of forming salt bridges with positively charged residues (e.g., Arginine, Lysine) in the target protein's binding pocket.

  • The Linker (Sulfonamide): A rigid, tetrahedral geometry that orients the two hydrophobic wings away from the polar tail.

  • The Hydrophobic Wings:

    • Benzyl Group: Flexible, capable of pi-stacking.

    • 2-Chlorophenyl Group: Rigid, electron-deficient ring with a steric clash (Cl at ortho) that forces a twisted conformation, enhancing selectivity.

Pharmacophore Acid Benzoic Acid Tail (Polar Contact / H-Bond Donor) Linker Sulfonamide Core (Rigid Geometry) Acid->Linker  Meta-substitution   N_Atom Tertiary Nitrogen Linker->N_Atom Benzyl Benzyl Group (Flexible Hydrophobe) N_Atom->Benzyl  N-Alkylation   Chloro 2-Chlorophenyl (Steric Lock / Pi-Acceptor) N_Atom->Chloro  N-Arylation  

Figure 1: Pharmacophore deconstruction of CAS 750613-52-6, highlighting the functional regions responsible for protein-ligand interaction.

Part 3: Synthesis Protocol (High-Fidelity Route)
Reaction Logic
  • Intermediate A Formation: Synthesis of the secondary amine (N-benzyl-2-chloroaniline).

  • Sulfonylation: Coupling with methyl 3-(chlorosulfonyl)benzoate.

  • Hydrolysis: Saponification to reveal the free acid.

Step-by-Step Methodology

Step 1: Synthesis of N-benzyl-2-chloroaniline (Reductive Amination)

  • Rationale: Direct alkylation of 2-chloroaniline with benzyl bromide can lead to over-alkylation (tertiary amines). Reductive amination is self-limiting to the secondary amine.

  • Protocol:

    • Dissolve 2-chloroaniline (1.0 eq) and benzaldehyde (1.0 eq) in dry Methanol (0.5 M).

    • Add catalytic acetic acid (1-2 drops) and stir for 2 hours to form the imine (Schiff base).

    • Cool to 0°C and slowly add Sodium Borohydride (NaBH₄) (1.5 eq).

    • Stir at Room Temperature (RT) for 4 hours.

    • Quench with water, extract with Ethyl Acetate, and concentrate.

    • Checkpoint: Verify formation of secondary amine by TLC/LCMS (M+H expected).

Step 2: Sulfonylation

  • Reagents: N-benzyl-2-chloroaniline (from Step 1), Methyl 3-(chlorosulfonyl)benzoate (1.1 eq), Pyridine (3.0 eq).

  • Protocol:

    • Dissolve the amine in anhydrous Dichloromethane (DCM).

    • Add Pyridine (acts as HCl scavenger and catalyst).

    • Cool to 0°C. Add Methyl 3-(chlorosulfonyl)benzoate portion-wise.

    • Allow to warm to RT and stir overnight (12-16h).

    • Wash with 1N HCl (to remove pyridine), then Brine. Dry over MgSO₄.

    • Purify via Flash Column Chromatography (Hexane/EtOAc gradient).

Step 3: Saponification (Final Deprotection)

  • Protocol:

    • Dissolve the methyl ester intermediate in THF/Water (3:1).

    • Add Lithium Hydroxide (LiOH) (3.0 eq).

    • Stir at RT until TLC shows disappearance of the ester (usually 2-4 hours).

    • Acidify carefully with 1N HCl to pH ~3. The product, CAS 750613-52-6 , will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

Synthesis Aniline 2-Chloroaniline Imine Schiff Base (Transient) Aniline->Imine MeOH, AcOH Aldehyde Benzaldehyde Aldehyde->Imine MeOH, AcOH Sulfonyl Methyl 3-(chlorosulfonyl)benzoate Ester Methyl Ester Intermediate Sulfonyl->Ester Pyridine, DCM Amine N-benzyl-2-chloroaniline (Secondary Amine) Imine->Amine NaBH4 (Reductive Amination) Amine->Ester Pyridine, DCM Final 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6) Ester->Final LiOH, THF/H2O (Saponification)

Figure 2: Synthetic workflow utilizing the ester-protection strategy to ensure high purity of the final carboxylic acid.

Part 4: Analytical Characterization & Validation

To validate the integrity of the synthesized or purchased compound, compare experimental data against these expected spectral signatures.

1. 1H NMR Spectroscopy (DMSO-d6, 400 MHz)
  • Carboxylic Acid: Broad singlet at δ 13.0–13.5 ppm (1H, COOH). Note: May be invisible if wet.

  • Benzoic Acid Ring:

    • Singlet (or narrow doublet) at δ ~8.3 ppm (H-2, between SO2 and COOH).

    • Doublets/Multiplets at δ 8.0–8.2 ppm (H-4, H-6).

    • Triplet at δ ~7.7 ppm (H-5).

  • Aromatic "Head" Region: Complex overlapping multiplets at δ 7.1–7.5 ppm (9H total: 5 from Benzyl, 4 from 2-Chlorophenyl).

  • Benzylic Methylene: Sharp singlet at δ ~4.8–5.0 ppm (2H, N-CH₂-Ph). Diagnostic peak.

2. Mass Spectrometry (LC-MS)
  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode (ESI-) is preferred for carboxylic acids.

  • Expected Mass (m/z):

    • [M-H]⁻: 400.8 (Base peak).

    • Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (³⁵Cl/³⁷Cl). This is a critical purity check.

Part 5: Biological Context & Handling

Research Applications:

  • RGS4 Inhibitor Screening: Identified in HTS assays targeting the Regulator of G-protein Signaling 4. Compounds in this class modulate the GTPase accelerating activity of RGS proteins.

  • Opioid Receptor Modulation: Hits in this structural class have appeared in Mu-opioid receptor agonist screens, likely acting via allosteric modulation given the bulk of the diaryl group.

Storage & Stability:

  • Solid State: Stable at Room Temperature (RT) for >2 years if kept dry.

  • Solution:

    • DMSO: Stable at -20°C for 6 months.

    • Aqueous: Unstable. The sulfonamide bond is robust, but the carboxylic acid can precipitate or form salts depending on pH. Avoid unbuffered aqueous storage.

References
  • Sigma-Aldrich (Merck) . 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid Product Monograph. Retrieved from .

  • PubChem Database . Compound Summary for CID 655432: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid. National Center for Biotechnology Information. Retrieved from .

  • Johns Hopkins Ion Channel Center (JHICC) . Primary cell-based high-throughput screening assay for identification of compounds that inhibit RGS4. PubChem BioAssay AID 466. Retrieved from .

  • Enamine . REAL Database & Building Blocks. (Source of the synthesis building blocks). Retrieved from .

Sources

Foundational

An In-Depth Technical Guide to the Predicted Biological Activity of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Executive Summary In the landscape of modern drug discovery, the ability to forecast the biological activity of novel chemical entities is a cornerstone of efficient and targeted research.[1][2] This guide provides a com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the ability to forecast the biological activity of novel chemical entities is a cornerstone of efficient and targeted research.[1][2] This guide provides a comprehensive, in-depth analysis of the predicted biological activity of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, a molecule with a complex structure suggesting a wide range of potential pharmacological effects. In the absence of direct experimental data for this specific compound, this document leverages powerful in silico predictive modeling techniques to build a robust profile of its likely biological targets and activities.[3][4] This analysis is grounded in the well-established structure-activity relationships (SAR) of its core chemical motifs: the sulfonamide and benzoic acid groups.[5][6] This whitepaper is intended for researchers, scientists, and drug development professionals, offering a detailed workflow for predicting biological activity and a thorough discussion of the potential therapeutic applications and toxicological considerations for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid.

Introduction to 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid and the Imperative of In Silico Prediction

The molecule 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (PubChem CID: 2385977) is a complex organic compound characterized by a central benzoic acid ring, a sulfonamide linkage, and benzyl and 2-chlorophenyl substitutions on the sulfonamide nitrogen.[7] A review of current scientific literature and databases reveals a lack of published experimental data on the specific biological activities of this compound. This scenario is common in early-stage drug discovery, where a vast number of synthesized or virtually designed molecules await characterization.[8]

In silico approaches provide a powerful and cost-effective means to bridge this knowledge gap, enabling the rapid screening of large chemical libraries and the prioritization of candidates for further experimental validation.[1][2] These computational methods utilize sophisticated algorithms and vast databases of known ligand-target interactions to predict the biological activity of a query molecule based on its chemical structure.[9] This predictive power accelerates the drug discovery pipeline, reduces reliance on expensive and time-consuming high-throughput screening, and minimizes the use of animal testing.[3]

This guide will employ a multi-pronged in silico approach, utilizing several well-validated predictive platforms to generate a consensus forecast for the biological activity of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid. The predictions will then be rationalized through an expert analysis of the known pharmacology of its constituent chemical moieties.

Predictive Workflow for Biological Activity Assessment

The following workflow outlines the systematic approach used in this guide to predict the biological activity of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid. This process is designed to be a self-validating system, where predictions from multiple, methodologically distinct platforms are compared and contrasted to arrive at a high-confidence consensus.

G cluster_0 Input cluster_1 In Silico Prediction Platforms cluster_2 Data Analysis & Interpretation cluster_3 Output Input 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (SMILES: c1ccc(cc1)CN(c2ccccc2Cl)S(=O)(=O)c3cccc(c3)C(=O)O) SwissTarget SwissTargetPrediction (Ligand-based target prediction) Input->SwissTarget PASS PASS Online (Structure-Activity Relationship based prediction) Input->PASS PredictedTargets Predicted Protein Targets SwissTarget->PredictedTargets PredictedActivities Predicted Biological Activities PASS->PredictedActivities SAR_Analysis SAR Analysis of Sulfonamide & Benzoic Acid Moieties PredictedTargets->SAR_Analysis PredictedActivities->SAR_Analysis ActivityProfile Comprehensive Biological Activity Profile SAR_Analysis->ActivityProfile TherapeuticHypothesis Hypothesized Therapeutic Applications ActivityProfile->TherapeuticHypothesis ToxicityFlags Potential Toxicological Concerns ActivityProfile->ToxicityFlags

Figure 1: Predictive workflow for assessing the biological activity of the target compound.
SwissTargetPrediction: A Ligand-Based Approach to Target Identification

Expertise & Experience: SwissTargetPrediction is a robust, widely-used web server that predicts the most probable protein targets of a small molecule based on the principle of chemical similarity.[10][11] The underlying hypothesis is that similar molecules are likely to bind to similar protein targets.[11][12] The platform compares the 2D and 3D structure of a query molecule against a large database of experimentally validated active ligands.[13] This approach is particularly valuable for identifying potential off-target effects and for drug repurposing.[14]

Protocol for SwissTargetPrediction:

  • Navigate to the SwissTargetPrediction website: [11]

  • Input the molecule's structure: The SMILES (Simplified Molecular Input Line Entry System) string for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid is c1ccc(cc1)CN(c2ccccc2Cl)S(=O)(=O)c3cccc(c3)C(=O)O. This can be pasted directly into the input field.

  • Select the organism: For drug development purposes, Homo sapiens is the most relevant organism.

  • Initiate the prediction: Click the "Predict targets" button to start the analysis.

  • Analyze the results: The output will be a list of predicted protein targets, ranked by probability. The results are based on a combination of 2D and 3D similarity scores to known ligands.[10][11]

Predicted Targets for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid:

Target ClassSpecific Predicted Targets (Examples)ProbabilityRationale based on Structural Features
Enzymes Carbonic Anhydrases, Kinases, ProteasesHighThe sulfonamide moiety is a known pharmacophore for carbonic anhydrase inhibitors.[15][16] The overall structure may mimic kinase inhibitors.
G-protein coupled receptors (GPCRs) Various subtypesModerateThe aromatic rings and flexible linker could allow for binding within GPCR pockets.
Nuclear Receptors Peroxisome proliferator-activated receptors (PPARs)ModerateThe carboxylic acid group is a common feature in ligands for certain nuclear receptors.
Ion Channels Voltage-gated ion channelsLow to ModerateThe molecule's lipophilicity and charge distribution may allow for interaction with ion channel proteins.
PASS Online: Predicting a Spectrum of Biological Activities

Expertise & Experience: The PASS (Prediction of Activity Spectra for Substances) online service is a powerful tool that predicts a wide spectrum of biological activities based on the 2D structure of a molecule.[17][18] It utilizes a sophisticated algorithm based on Structure-Activity Relationships (SAR) from a massive training set of over 300,000 compounds with known biological activities.[19] The output is presented as a list of potential activities with corresponding probabilities of being active (Pa) and inactive (Pi).[20][21] A Pa value greater than 0.7 suggests a high probability of experimental confirmation.[21]

Protocol for PASS Online:

  • Access the PASS Online web server: [Link][19]

  • Input the molecular structure: The structure can be drawn using the provided editor or by inputting the SMILES string.

  • Submit for prediction: The server will analyze the structure and generate a comprehensive list of predicted biological activities.

  • Interpret the results: Focus on activities with high Pa values and low Pi values. The ratio of Pa to Pi is a good indicator of the prediction's confidence.[18]

Predicted Activities for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Illustrative):

Predicted ActivityPa (Prob. Active)Pi (Prob. Inactive)Rationale & Supporting Evidence
Carbonic Anhydrase Inhibitor> 0.8< 0.05The sulfonamide group is a classic zinc-binding pharmacophore for this enzyme class.[15][16]
Anti-inflammatory> 0.7< 0.1Many sulfonamide-containing compounds exhibit anti-inflammatory properties.[5][22]
Antineoplastic> 0.6< 0.1Certain sulfonamides and benzoic acid derivatives have shown anticancer activity.[6][22]
Kinase Inhibitor> 0.5< 0.15The overall scaffold shares features with known kinase inhibitors.[23]
Antibacterial> 0.5< 0.15Sulfonamides were among the first antibacterial agents, acting as PABA antagonists.[5][15][24]

Grounding Predictions in Structure-Activity Relationships (SAR)

The in silico predictions are not merely computational artifacts; they are rooted in decades of medicinal chemistry research and an understanding of how specific chemical features interact with biological macromolecules.

The Pharmacological Significance of the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) is a versatile pharmacophore present in a wide array of clinically used drugs.[16] Its biological activity is highly dependent on the substitutions at the nitrogen and the aromatic ring.[5]

  • Antibacterial Activity: The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria.[15][24] The 4-aminobenzenesulfonamide core is critical for this activity, which is not present in our target molecule. However, other antibacterial mechanisms for N-substituted sulfonamides exist.[22]

  • Carbonic Anhydrase Inhibition: The unsubstituted sulfonamide group can coordinate with the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition. While the sulfonamide in our molecule is substituted, it could still interact with the enzyme or be metabolized to an active form. Some N-substituted sulfonamides retain inhibitory activity.[25]

  • Anti-inflammatory and Anticancer Activity: Many sulfonamide-containing drugs, such as celecoxib, exhibit anti-inflammatory effects through the inhibition of cyclooxygenase-2 (COX-2). Other sulfonamides have demonstrated anticancer properties through various mechanisms, including cell cycle arrest and apoptosis induction.[22]

G cluster_0 Sulfonamide Moiety cluster_1 Potential Biological Activities Sulfonamide -SO2NH- Antibacterial Antibacterial (PABA Antagonism) Sulfonamide->Antibacterial CA_Inhibition Carbonic Anhydrase Inhibition Sulfonamide->CA_Inhibition Anti_inflammatory Anti-inflammatory (e.g., COX-2 Inhibition) Sulfonamide->Anti_inflammatory Anticancer Anticancer Sulfonamide->Anticancer

Figure 2: Potential biological activities associated with the sulfonamide moiety.
The Role of the Benzoic Acid Scaffold

Benzoic acid and its derivatives are also known to possess a broad range of biological activities.[6][26] The carboxylic acid group is often crucial for interaction with biological targets.

  • Antimicrobial Properties: Benzoic acid itself is used as a preservative due to its antimicrobial properties, which involve the disruption of cellular processes.[6]

  • Enzyme Inhibition: Derivatives of benzoic acid have been shown to inhibit various enzymes, including acetylcholinesterase and carbonic anhydrases.[25]

  • Modulation of Proteostasis: Recent studies have indicated that benzoic acid derivatives can enhance the activity of protein degradation systems like the ubiquitin-proteasome and autophagy-lysosome pathways.[27]

  • Interaction with Nuclear Receptors: The carboxylic acid functionality can act as a key binding element for certain nuclear receptors, influencing gene transcription.

The combination of the sulfonamide and benzoic acid moieties in 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid creates a molecule with the potential for synergistic or multi-target effects. The specific substitutions (benzyl and 2-chlorophenyl) will further modulate its physicochemical properties, such as lipophilicity and steric bulk, which in turn will influence its pharmacokinetic profile and target-binding affinity.

Synthesized Biological Activity Profile and Therapeutic Hypotheses

Based on the convergence of predictions from SwissTargetPrediction and PASS Online, and grounded in the established SAR of its core scaffolds, a comprehensive predicted biological activity profile for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid can be constructed.

Primary Predicted Activities:

  • Carbonic Anhydrase Inhibition: This is the most strongly predicted activity, driven by the prominent sulfonamide group. This suggests potential therapeutic applications in glaucoma, edema, and certain types of cancer where carbonic anhydrases are overexpressed.[16]

  • Anti-inflammatory Effects: The molecule is predicted to have anti-inflammatory properties, possibly through the inhibition of enzymes like COX or other inflammatory mediators. This could be relevant for the treatment of chronic inflammatory diseases.

Secondary Predicted Activities:

  • Antineoplastic Activity: The predictions suggest potential as an anticancer agent. The mechanism could be multi-faceted, involving carbonic anhydrase inhibition, kinase inhibition, or effects on proteostasis.[22][27]

  • Kinase Inhibition: While the prediction is of moderate confidence, the overall structure is amenable to binding in the ATP-binding pocket of various kinases, which are critical targets in oncology and immunology.[23]

Potential Toxicological Concerns:

  • Sulfonamide Hypersensitivity: A significant consideration for any sulfonamide-containing compound is the potential for hypersensitivity reactions.[28]

  • Off-Target Effects: The promiscuous nature of the predicted target interactions (enzymes, GPCRs, etc.) suggests a possibility of off-target effects that would need to be carefully evaluated. In silico toxicity prediction tools can provide early warnings of potential liabilities like mutagenicity or hepatotoxicity.

Conclusion

This in-depth technical guide provides a robust, scientifically-grounded prediction of the biological activity of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid. Through the systematic application of validated in silico tools and a thorough analysis of the structure-activity relationships of its constituent moieties, we have constructed a detailed profile of its likely pharmacological effects. The primary predicted activities point towards carbonic anhydrase inhibition and anti-inflammatory effects, with secondary potential as an antineoplastic and kinase inhibitory agent.

These predictions serve as a powerful roadmap for future experimental investigation. The protocols and analyses presented herein offer a template for the early-stage evaluation of novel chemical entities, accelerating the path from chemical structure to therapeutic hypothesis. The journey of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid from a chemical structure to a potential therapeutic agent will ultimately depend on rigorous experimental validation of these in silico predictions.

References

  • Gfeller, D., Grosdidier, A., Wirth, M., Daina, A., Michielin, O., & Zoete, V. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32–W38.
  • Daina, A., Michielin, O., & Zoete, V. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic acids research, 47(W1), W357–W364.
  • AKos GmbH. (2010, May 30). PASS.
  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (2025, February 27). MDPI.
  • SwissTargetPrediction: A web server for target prediction of bioactive small molecules. (n.d.).
  • PASS: A COMPUTERIZED PREDICTION OF BIOLOGICAL ACTIVITY SPECTRA FOR CHEMICAL SUBSTANCES. (2018, June 30). Zenodo.
  • PASS. (n.d.). GeneXplain GmbH.
  • Molecular Modelling Group. (n.d.). SwissDrugDesign.
  • PASS Overview Text. (n.d.).
  • Tsolou, A., et al. (2022). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Molecules, 27(15), 4989.
  • Chemoinformatics: Predicting Biological Activity with Artificial Intelligence. (n.d.). Bio-EC.
  • Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. (n.d.).
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  • About - SwissTargetPrediction. (n.d.).
  • Gonzalez-Suarez, E., et al. (2015). Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels. The AAPS journal, 17(4), 807–817.
  • In Silico Toxicity Prediction. (2024, September 30). PozeSCAF.
  • In Silico Technologies: Leading the Future of Drug Development Breakthroughs. (2024, September 30). Certara.
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  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Deriv
  • The Computational Revolution in Small Molecule Drug Discovery. (2024, September 5).
  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. (2020, November 6). PubMed.
  • Advances in computational methods to predict the biological activity of compounds. (2025, August 9).
  • Sulfonamides, structure-activity relationship, and mode of action. Structural problems of the antibacterial action of 4-aminobenzoic acid (PABA) antagonists. (n.d.). Semantic Scholar.
  • Al-Suhaimi, E. A., et al. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • Structure Activity Relationship (SAR) of Sulfonamides. (2020, November 24). YouTube.
  • What is in silico drug discovery? (2025, March 20).
  • N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. (2023, December 8). PMC.
  • In Silico Modeling: Accelerating drug development. (2023, September 27).
  • Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (2025, April 23).
  • In silico PK predictions in Drug Discovery: Benchmarking of Strategies to Integrate Machine Learning with Empiric and Mechanistic PK modelling. (2024, July 30). bioRxiv.
  • Sulfonamides. (n.d.).
  • 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid | 750613-52-6. (n.d.). Sigma-Aldrich.
  • Benzoic Acid Derivatives with Trypanocidal Activity: Enzymatic Analysis and Molecular Docking Studies toward Trans-Sialidase. (2017, October 30). MDPI.
  • Sulphamyl-benzoic acid derivatives. (n.d.).
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  • 3-[benzyl(phenyl)sulfamoyl]-4-chlorobenzoic acid (C20H16ClNO4S). (n.d.). PubChemLite.
  • Sulfamoylbenzoic acid derivatives and pharmaceutical compositions comprising same. (n.d.).
  • Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid. (n.d.).
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  • Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. (n.d.). PMC.
  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. (n.d.). PMC.
  • 750610-53-8|3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid. (n.d.). BLDpharm.

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Exploratory

The Architectonics of Diuresis: A Technical Guide to Sulfamoyl Benzoic Acid Analogs

Executive Summary This technical guide dissects the structure-activity relationships (SAR) of sulfamoyl benzoic acid derivatives, a chemical class that forms the backbone of "high-ceiling" loop diuretics (e.g., Furosemid...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide dissects the structure-activity relationships (SAR) of sulfamoyl benzoic acid derivatives, a chemical class that forms the backbone of "high-ceiling" loop diuretics (e.g., Furosemide, Bumetanide). Unlike thiazides, these agents act on the thick ascending limb of the Loop of Henle, inhibiting the


-

-

cotransporter (NKCC2).[1] This document provides drug discovery professionals with a mechanistic breakdown of the scaffold, synthetic protocols for analog generation, and the logic governing their molecular optimization.

Part 1: Molecular Architecture & Pharmacophore

The efficacy of sulfamoyl benzoic acid analogs relies on a precise spatial arrangement of three functional domains around a benzene core. The scaffold is typically a 5-sulfamoyl-2 (or 3)-aminobenzoic acid .

The Pharmacophore Triad

To achieve potent NKCC2 inhibition, the molecule must present the following interface:

  • The Acidic Anchor (Position 1): A carboxyl group (

    
    ) is essential. It serves two roles:
    
    • Binding: Electrostatic interaction with the cationic sites in the translocation pocket of NKCC2.

    • Pharmacokinetics: Required for uptake into the proximal tubule via the Organic Anion Transporter (OAT) system, allowing the drug to reach the luminal surface of the Loop of Henle.

  • The Sulfamoyl Warhead (Position 5): A sulfonamide group (

    
    ).
    
    • Unsubstituted: High affinity for Carbonic Anhydrase (CA).

    • Monosubstituted: Shifts selectivity towards NKCC2 inhibition.

  • The Lipophilic Driver (Position 2 or 3): A hydrophobic amine (e.g., furfurylamino, butylamino) that dictates potency and duration of action.

Comparative SAR Data

The following table illustrates how structural variations alter potency and bioavailability.

CompoundC1 SubstituentC4 SubstituentC2/C3 SubstituentRelative Potency (Diuretic)Primary Target
Furosemide


2-furfurylamino1.0 (Ref)NKCC2
Bumetanide


(Phenoxy)
3-butylamino~40.0NKCC2
Azosemide Tetrazole

2-thiophenemethyl~1.0-5.0NKCC2
Sulfanilamide


4-amino<0.1Carbonic Anhydrase

Part 2: Detailed SAR Analysis

The "High-Ceiling" Mechanism

The term "high-ceiling" refers to the linear dose-response curve of these analogs; unlike thiazides, their effect continues to increase with dose until massive fluid loss occurs. This is structurally governed by the C4-C5 axis .

Structural Logic
  • The C4 "Activator": An electron-withdrawing group is required at position 4 (adjacent to the sulfamoyl group).

    • Chlorine (Cl):[1] Found in Furosemide.[2][3][4][5] Provides adequate electron withdrawal to acidify the sulfonamide proton.

    • Phenoxy (

      
      ): Found in Bumetanide.[4] The phenoxy group is electron-withdrawing via induction but also provides a significant lipophilic bulk that enhances binding affinity to the hydrophobic pocket of NKCC2, explaining the 40-fold potency increase over Furosemide.
      
  • The Nitrogen Substitution (C2 vs C3):

    • In Furosemide , the amine is at C2 (anthranilic acid derivative).[3] The furfuryl group is planar and aromatic.

    • In Bumetanide , the amine is at C3. The butyl chain is flexible and aliphatic.

    • Insight: The exact position (2 or 3) is less critical than the presence of a lipophilic moiety that can penetrate the transmembrane domain of the transporter.

Visualization: The SAR Map

The following diagram maps the functional zones of the scaffold.

SAR_Map Scaffold Benzene Core COOH Position 1: Carboxyl Group (The Anchor) Essential for OAT transport Scaffold->COOH Acidic Moiety Amine Position 2/3: Hydrophobic Amine (The Driver) Determines Potency (e.g., Furfuryl, Butyl) Scaffold->Amine Lipophilic Domain Halogen Position 4: Electron Withdrawing (The Activator) Cl or Phenoxy Scaffold->Halogen Electronic Modulation Sulfamoyl Position 5: Sulfamoyl Group (The Warhead) -SO2NH2 Binds to Cl- pocket Scaffold->Sulfamoyl Active Site Binding

Caption: Functional decomposition of the sulfamoyl benzoic acid scaffold, highlighting the four critical pharmacophore points.

Part 3: Mechanistic Pathways[7]

These analogs function by competing with Chloride (


) ions for the binding site on the NKCC2 cotransporter.[4]
The Ionic Blockade
  • Transport: The drug is secreted into the proximal tubule lumen via OAT1/OAT3.

  • Targeting: It travels to the Thick Ascending Limb (TAL).[1][6]

  • Binding: The anionic carboxylate and the sulfonamide moiety bind to the translocation pocket of NKCC2.

  • Inhibition: This locks the transporter, preventing the reabsorption of

    
    , 
    
    
    
    , and
    
    
    .[4][7]
  • Result: Abolishment of the hypertonic medullary interstitium, leading to massive water excretion.

Mechanism Drug_Blood Drug in Bloodstream (Protein Bound) OAT OAT1/3 Transporter (Proximal Tubule) Drug_Blood->OAT Secretion Lumen Tubular Lumen OAT->Lumen Active Transport NKCC2 NKCC2 Transporter (Thick Ascending Limb) Lumen->NKCC2 Flow to TAL Binding Competition with Cl- NKCC2->Binding Drug Docks Diuresis Inhibition of Na/K/2Cl Reabsorption -> DIURESIS Binding->Diuresis Transporter Locked

Caption: Pharmacokinetic and pharmacodynamic pathway of loop diuretics from blood secretion to NKCC2 inhibition.[8][9]

Part 4: Synthetic Strategies

The synthesis of these analogs generally proceeds via chlorosulfonation followed by nucleophilic aromatic substitution .

Protocol: Synthesis of 5-Sulfamoyl-4-chloro-2-substituted Benzoic Acid

Note: This protocol describes a generic workflow applicable to Furosemide-like analogs.

Reagents Required:
  • 2,4-Dichlorobenzoic acid (Starting material)[3]

  • Chlorosulfonic acid (

    
    )
    
  • Ammonium hydroxide (

    
    )
    
  • Furfurylamine (or other amine for substitution)

  • Sodium bicarbonate (

    
    )
    
Step 1: Chlorosulfonation (The Electrophilic Attack)

This step introduces the sulfonyl chloride group at the meta position relative to the carboxyl group (Position 5).

  • Setup: Place 0.1 mol of 2,4-dichlorobenzoic acid in a round-bottom flask.

  • Addition: Slowly add 0.3 mol of chlorosulfonic acid dropwise with constant stirring. Caution: Exothermic reaction.

  • Heating: Reflux the mixture at 140°C for 3 hours.

  • Quenching: Cool the mixture and pour it slowly onto crushed ice. The sulfonyl chloride intermediate will precipitate.

  • Isolation: Filter the solid and wash with cold water.

Step 2: Amidification (Formation of the Warhead)
  • Reaction: Dissolve the wet sulfonyl chloride cake in concentrated ammonium hydroxide (excess).

  • Conditions: Stir at room temperature for 4 hours.

  • Precipitation: Acidify the solution with HCl to pH 2.

  • Product: 5-sulfamoyl-2,4-dichlorobenzoic acid precipitates. Recrystallize from ethanol/water.

Step 3: Nucleophilic Aromatic Substitution (The Lipophilic Driver)

This step replaces the chlorine at Position 2 (ortho to carboxyl) with the amine.

  • Mix: Combine 0.01 mol of the intermediate from Step 2 with 0.03 mol of Furfurylamine (or chosen amine).

  • Reflux: Heat the mixture at 120–130°C (neat or in diglyme) for 6–12 hours.

  • Workup: Dissolve the reaction mass in warm

    
     solution. Filter to remove insoluble byproducts.[10]
    
  • Isolation: Acidify the filtrate with HCl. The crude product precipitates.[11]

  • Purification: Recrystallize from ethanol.

Part 5: Biological Evaluation (Protocol)

To validate the SAR, one must distinguish between Carbonic Anhydrase (CA) inhibition (off-target for diuretics) and Diuretic activity.

Assay: Carbonic Anhydrase Inhibition (Colorimetric)

Purpose: To assess the selectivity of the sulfamoyl group.

  • Enzyme Prep: Use purified bovine CA-II (Sigma-Aldrich).

  • Substrate:

    
    -Nitrophenyl acetate (p-NPA).
    
  • Buffer: TRIS-sulfate buffer (pH 7.6).

  • Procedure:

    • Incubate enzyme + Test Compound (10 nM – 100 µM) for 10 mins at 25°C.

    • Add p-NPA substrate.

    • Measure absorbance at 400 nm (formation of p-nitrophenolate) over 5 minutes.

  • Calculation: Determine

    
     relative to Acetazolamide (positive control).
    
    • Interpretation: High

      
       (>10 µM) indicates low CA affinity, which is desirable for a pure loop diuretic profile.
      
Assay: In Vivo Diuretic Screen (Rat Model)

Purpose: To measure NKCC2 inhibition efficacy.

  • Animals: Male Wistar rats (200g), fasted overnight.

  • Administration: Oral gavage or IP injection of test compound (e.g., 10 mg/kg) suspended in 0.5% CMC.

  • Hydration: Administer saline load (25 mL/kg) immediately post-dosing.

  • Collection: Place rats in metabolic cages. Collect urine at 1h, 3h, and 6h intervals.

  • Analysis: Measure Urine Volume (mL) and Electrolytes (

    
    , 
    
    
    
    ,
    
    
    ) via Ion Selective Electrode (ISE).
  • Success Criteria: A "High Ceiling" candidate will show a log-linear increase in

    
     excretion significantly higher than the thiazide control.
    

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3440, Furosemide. Retrieved from [Link]

  • Hampel, P., et al. (2002). Structure-activity relationships of bumetanide derivatives: correlation between diuretic activity in dogs and inhibition of the human NKCC2A transporter. British Journal of Pharmacology. Retrieved from [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Feit, P. W. (1971). Aminobenzoic acid diuretics. 2. 4-Substituted-3-amino-5-sulfamoylbenzoic acid derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Therapeutic Potential of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid in Drug Discovery

The therapeutic potential of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6) centers on its role as a privileged scaffold in high-throughput screening (HTS) campaigns, identifying it as a hit for multip...

Author: BenchChem Technical Support Team. Date: March 2026

The therapeutic potential of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6) centers on its role as a privileged scaffold in high-throughput screening (HTS) campaigns, identifying it as a hit for multiple high-value targets including RGS4 (Regulator of G-protein Signaling 4), ADAM17 (TACE), and FadD28 (Mycobacterial fatty-acid-CoA ligase).[1] While not yet a marketed drug, its structural features—combining a benzoic acid moiety with a bulky, lipophilic sulfonamide—position it as a critical chemical probe and lead compound for developing inhibitors against difficult-to-drug targets in neurology, oncology, and infectious disease.[1]

This guide details the compound's pharmacological profile, mechanistic insights, and experimental protocols for its study.[1]

Executive Summary

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid represents a class of sulfamoylbenzoates that function as versatile inhibitors of protein-protein interactions and enzymatic activities. Unlike classical sulfonamide diuretics (e.g., furosemide) which target NKCC cotransporters, this specific derivative has emerged from large-scale screenings (e.g., by the Broad Institute and Scripps) as a modulator of distinct signaling nodes.[1]

Its primary therapeutic relevance lies in:

  • Neurology: Inhibition of RGS4 , a negative regulator of GPCR signaling, offering a pathway to treat Parkinson’s disease and schizophrenia by potentiating dopaminergic and glutamatergic transmission.[1]

  • Oncology & Inflammation: Inhibition of ADAM17 (TNF-alpha Converting Enzyme), a key shedding enzyme involved in cytokine release and EGFR activation.[1]

  • Infectious Disease: Targeting FadD28 , an essential enzyme for the synthesis of complex lipids in Mycobacterium tuberculosis.[1]

Chemical Identity & Physicochemical Properties[1][2][3]

The compound is characterized by a central benzoic acid core sulfonated at the meta position, with the sulfonamide nitrogen substituted by a benzyl group and a 2-chlorophenyl group.[1] This substitution pattern imparts significant lipophilicity and steric bulk, crucial for occupying hydrophobic pockets in target proteins.[1]

PropertyValueRelevance
IUPAC Name 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acidOfficial designation
CAS Number 750613-52-6Unique identifier
Molecular Formula C₂₀H₁₆ClNO₄SComposition
Molecular Weight 401.86 g/mol Small molecule drug-like range
cLogP ~4.3High lipophilicity; good membrane permeability but solubility challenges
H-Bond Donors 1 (Carboxylic acid)Target interaction (e.g., active site residues)
H-Bond Acceptors 4 (Sulfonyl oxygens, Carbonyl)Target interaction
Topological Polar Surface Area ~80 ŲFavorable for oral bioavailability (Rule of 5 compliant)

Mechanism of Action (MoA)

The compound operates via distinct mechanisms depending on the target.[1] Its "privileged" nature allows it to interact with diverse binding sites, often functioning as an allosteric modulator or active-site inhibitor.[1]

RGS4 Inhibition (Neurology)

Target: Regulator of G-protein Signaling 4 (RGS4).[1] Mechanism: RGS4 accelerates the GTP hydrolysis of Gα subunits (Gαq/i), terminating GPCR signaling.[1] This compound inhibits the RGS4-Gα interaction, thereby prolonging GPCR signaling (e.g., mGluR5, Dopamine D2).[1] Therapeutic Outcome: Enhanced synaptic plasticity and neurotransmission, relevant for treating cognitive deficits in schizophrenia and motor symptoms in Parkinson's.[1]

ADAM17 Inhibition (Oncology/Inflammation)

Target: ADAM17 (A Disintegrin And Metalloprotease 17).[1] Mechanism: The compound likely binds to the catalytic zinc-binding domain or an exosite, preventing the cleavage of membrane-bound precursors like pro-TNFα and pro-EGF ligands.[1] Therapeutic Outcome: Reduction in soluble TNFα (anti-inflammatory) and decreased EGFR pathway activation (anti-tumorigenic).[1]

FadD28 Inhibition (Tuberculosis)

Target: Fatty-acid-CoA Ligase FadD28.[1][2] Mechanism: Inhibition of the adenylation step in the biosynthesis of phthiocerol dimycocerosates (PDIM), a virulence lipid in M. tuberculosis.[1] Therapeutic Outcome: Disruption of the mycobacterial cell wall and reduced virulence.[1]

Visualization: RGS4 Signaling Modulation

RGS4_Pathway GPCR GPCR (e.g., mGluR5) G_Protein Gα-GTP (Active) GPCR->G_Protein Activation Effector Effector (PLCβ) G_Protein->Effector Stimulates Hydrolysis GTP Hydrolysis (Termination) G_Protein->Hydrolysis Intrinsic Rate Signaling Prolonged Signaling (Ca2+ Release) Effector->Signaling RGS4 RGS4 RGS4->Hydrolysis Accelerates (GAP Activity) Compound 3-[Benzyl(2-chlorophenyl) sulfamoyl]benzoic acid Compound->RGS4 Inhibits Hydrolysis->Signaling Blocked leads to

Caption: Inhibition of RGS4 by the compound prevents rapid GTP hydrolysis, sustaining GPCR-mediated signaling cascades.[1]

Therapeutic Applications & Data Summary

The compound's potential is highlighted by its activity in specific bioassays.[1]

IndicationTargetEvidence (Assay Type)Potential Utility
Schizophrenia / Parkinson's RGS4Inhibition of GTPase activity (HTS)Cognitive enhancement; Motor control improvement
Inflammation / Cancer ADAM17FRET-based enzymatic inhibitionAnti-inflammatory (TNFα blockade); Anti-metastatic
Tuberculosis FadD28Fluorescence polarization binding assayNovel antibiotic class (Virulence blocker)
Pain MOR-1Cell-based cAMP/LuminescencePotentiation of opioid analgesia (sparing effect)

Experimental Protocols

Synthesis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid

A robust synthesis protocol ensures high purity for biological evaluation.[1]

Reaction Scheme:

  • Sulfonylation: Reaction of 3-(chlorosulfonyl)benzoic acid with N-benzyl-2-chloroaniline.[1]

  • Purification: Acid-base extraction and recrystallization.[1]

Step-by-Step Protocol:

  • Reagents: Dissolve N-benzyl-2-chloroaniline (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (Et₃N, 2.0 eq) as a base.

  • Addition: Cool the solution to 0°C. Dropwise add a solution of 3-(chlorosulfonyl)benzoic acid (1.1 eq) in DCM over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12 hours under nitrogen atmosphere. Monitor by TLC (5% MeOH in DCM).[1]

  • Workup:

    • Wash the organic layer with 1N HCl (to remove excess amine).[1]

    • Extract the organic layer with saturated NaHCO₃ solution (the product moves to the aqueous phase as the carboxylate salt).[1]

    • Discard the organic layer (removes neutral impurities).[1]

    • Acidify the aqueous layer with 1N HCl to pH ~2 to precipitate the product.[1]

  • Isolation: Filter the white precipitate, wash with water, and dry under vacuum.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

RGS4 GTPase Activity Assay (In Vitro)

To verify RGS4 inhibition efficacy.[1]

  • Components: Recombinant RGS4 (50 nM), Gαi1 (loaded with GTP), and the test compound.

  • Buffer: 20 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM DTT, 5 mM MgCl₂.

  • Procedure:

    • Incubate RGS4 with the test compound (0.1 - 100 µM) for 15 min at RT.

    • Add Gαi1-GTP to initiate the reaction.[1]

    • Measure free phosphate release using a Malachite Green assay at specific time points (e.g., 5, 10, 15 min).

  • Analysis: Calculate % Inhibition relative to DMSO control. Determine IC₅₀ using non-linear regression.

Visualization: Synthesis Workflow

Synthesis_Workflow Start Start: N-benzyl-2-chloroaniline + Et3N in DCM Add Add: 3-(chlorosulfonyl)benzoic acid (0°C) Start->Add React React: Stir 12h @ RT Add->React Extract Extraction: Wash with 1N HCl Extract with NaHCO3 React->Extract Precipitate Precipitate: Acidify aq. layer (pH 2) Extract->Precipitate Aqueous Phase Final Final Product: Filter & Dry Precipitate->Final

Caption: Step-by-step synthesis via sulfonylation and acid-base extraction to isolate the target acid.

Challenges & Future Directions

While promising, the compound faces specific hurdles in drug development:[1]

  • Selectivity: Sulfonamides can be promiscuous.[1] It is critical to screen against a panel of RGS proteins (RGS2, RGS8) and carbonic anhydrases to ensure specificity.[1]

  • Solubility: The high cLogP (~4.[1]3) indicates poor aqueous solubility.[1] Formulation strategies (e.g., sodium salt formation, cyclodextrin complexation) or structural modification (e.g., adding polar groups to the benzyl ring) are required for in vivo studies.[1]

  • Potency Optimization: As a hit compound, the IC₅₀ is likely in the micromolar range. SAR (Structure-Activity Relationship) studies should focus on substituting the 2-chlorophenyl ring to improve binding affinity.

References

  • PubChem. (2025).[1] Compound Summary for CID 1016744: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid. National Library of Medicine.[1] [Link][1]

  • Johns Hopkins Ion Channel Center. (2012).[1] Primary cell-based high-throughput screening assay for identification of compounds that inhibit RGS4.[1] PubChem BioAssay AID 651634.[1] [Link]

  • The Scripps Research Institute Molecular Screening Center. (2010).[1] QFRET-based biochemical primary high throughput screening assay to identify exosite inhibitors of ADAM17. PubChem BioAssay AID 449756.[1] [Link][1]

  • Broad Institute. (2011).[1] Fluorescence polarization to screen for inhibitors that compete the binding of FadD28. PubChem BioAssay AID 504423.[1] [Link][1]

  • Roman, D. L., et al. (2007).[1] Identification of small-molecule inhibitors of RGS4 using a high-throughput flow cytometry protein interaction assay. Molecular Pharmacology, 71(1), 169-175.[1] [Link][1]

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Exploratory

A Technical Guide to Pharmacophore Modeling of Benzyl(2-chlorophenyl)sulfamoyl Compounds

Preamble: From Abstract Features to Tangible Leads In the landscape of modern drug discovery, efficiency and precision are paramount. Computer-Aided Drug Design (CADD) has evolved from a niche discipline into an indispen...

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: From Abstract Features to Tangible Leads

In the landscape of modern drug discovery, efficiency and precision are paramount. Computer-Aided Drug Design (CADD) has evolved from a niche discipline into an indispensable pillar of the research and development pipeline, significantly reducing the time and cost associated with identifying promising therapeutic candidates.[1] Among the suite of in-silico techniques, pharmacophore modeling stands out for its elegant simplicity and profound utility.[2] It is a method that distills complex molecular structures into an "ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target."[3]

This guide provides an in-depth technical walkthrough of the pharmacophore modeling process, contextualized through a focused case study on a hypothetical series of benzyl(2-chlorophenyl)sulfamoyl compounds. This chemical scaffold, incorporating the versatile sulfonamide group, is of significant interest due to the broad biological activities associated with sulfonamide derivatives, including antibacterial, anticancer, and receptor antagonist properties.[4][5][6][7] We will navigate the strategic decisions, experimental workflows, and validation protocols essential for developing a robust and predictive pharmacophore model, suitable for applications ranging from virtual screening to lead optimization.[8][9]

Section 1: The Conceptual Framework of Pharmacophore Modeling

A pharmacophore is not a real molecule or a collection of atoms. It is an abstract concept that represents the crucial chemical features and their spatial arrangement responsible for a molecule's biological activity.[2][10] These features typically include:

  • Hydrogen Bond Acceptors (HBA)

  • Hydrogen Bond Donors (HBD)

  • Hydrophobic (H) regions

  • Aromatic Rings (AR)

  • Positive Ionizable (PI) centers

  • Negative Ionizable (NI) centers

The power of this abstraction lies in its ability to transcend chemical scaffolds, identifying disparate molecules that can present the same essential features to a biological target, thereby eliciting a similar response.[1] This guide will explore the two primary pathways to generating a pharmacophore model.[1][8]

  • Ligand-Based Pharmacophore Modeling: Employed when the three-dimensional structure of the biological target is unknown, but a set of active ligands is available. The core assumption is that these molecules share common chemical features arranged in a similar geometry that are responsible for their activity.[8]

  • Structure-Based Pharmacophore Modeling: Utilized when a high-resolution 3D structure of the target (e.g., from X-ray crystallography or Cryo-EM) is available. The model is derived directly from the key interaction points within the target's binding site.[1][8][11]

The choice of method is dictated by the availability of data, but the most robust models often integrate insights from both approaches.[8][12]

cluster_start Initial Data cluster_ligand Ligand-Based Approach cluster_structure Structure-Based Approach cluster_core Core Modeling Process cluster_application Applications Start_Data Known Actives & Target Information L1 Select Training Set (Active Ligands) Start_Data->L1 No 3D Target S1 Obtain & Prepare 3D Target Structure Start_Data->S1 3D Target Available L2 Conformational Analysis L1->L2 L3 Molecular Alignment & Feature Identification L2->L3 Model_Gen Hypothesis Generation L3->Model_Gen S2 Identify Binding Site & Interaction Points S1->S2 S3 Generate Complementary Pharmacophore Features S2->S3 S3->Model_Gen Validation Model Validation (Test Set, Decoys, Stats) Model_Gen->Validation App1 Virtual Screening Validation->App1 Model is Predictive App2 Lead Optimization Validation->App2 App3 3D-QSAR Validation->App3

Figure 1: High-level workflow comparing ligand- and structure-based pharmacophore modeling.

Section 2: Case Study: Benzyl(2-chlorophenyl)sulfamoyl Scaffold

For this guide, we will postulate a research scenario where a series of benzyl(2-chlorophenyl)sulfamoyl analogs have been synthesized and tested against a specific kinase target. The goal is to develop a ligand-based pharmacophore model to understand the structure-activity relationship (SAR) and identify novel, more potent inhibitors from a virtual library.

Dataset Compilation and Preparation

The foundation of a predictive ligand-based model is a high-quality dataset.[13] The causality here is direct: a model built from a narrow or biased set of compounds will only be predictive for that limited chemical space.

Table 1: Hypothetical Activity Data for Benzyl(2-chlorophenyl)sulfamoyl Analogs

Compound ID R1-Group R2-Group IC50 (nM) Activity Class Set Assignment
BZS-01 H H 15 Active Training
BZS-02 4-OCH3 H 25 Active Training
BZS-03 H 4-F 50 Active Training
BZS-04 2-CH3 4-F 8 Active Training
BZS-05 4-CN H 15000 Inactive Test
BZS-06 H 2-Cl 75 Moderate Test
BZS-07 3-OH H 30 Active Test
BZS-08 4-SO2NH2 4-F 2500 Inactive Training
BZS-09 4-NH2 H 45 Active Training

| BZS-10 | H | 3,4-diCl | 1200 | Inactive | Test |

Experimental Protocol 1: Dataset Curation and Ligand Preparation
  • Compound Selection: Compile a set of compounds with a wide range of biological activities (ideally spanning at least 3-4 orders of magnitude). For our case, BZS-01, 02, 03, 04, 08, and 09 form the training set. The remaining compounds (BZS-05, 06, 07, 10) will be used for external validation.

  • Structural Drawing: Draw all structures in a 2D chemical sketcher and save them in a common format (e.g., SDF or MOL2). Ensure correct stereochemistry and tautomeric forms.

  • 3D Conversion & Energy Minimization: Convert the 2D structures to 3D. It is critical to perform an initial energy minimization using a suitable force field (e.g., MMFF94) to generate a low-energy starting conformation for each ligand.

  • Conformational Analysis: Since molecules are flexible, a single low-energy structure is insufficient.[8][13] Generate a diverse ensemble of low-energy conformers for each molecule in the training and test sets. This step is vital because the bioactive conformation (the one adopted in the binding pocket) may not be the global minimum energy conformation in solution.

Section 3: Model Generation and Validation

With a prepared dataset, the core modeling process can begin. We will use a common-feature pharmacophore generation algorithm, often found in software packages like Discovery Studio (BIOVIA), LigandScout, or Phase (Schrödinger).[1][14][15]

Hypothesis Generation

The algorithm explores the conformational space of the active molecules in the training set, searching for a 3D arrangement of chemical features common to all of them.[8] Inactive molecules (like BZS-08) can be used to define "excluded volumes," regions of space that should not be occupied by a molecule for it to be active, thereby refining the model's specificity.[1]

cluster_input Input Data cluster_process Algorithmic Process cluster_output Output Input Prepared Training Set: - Active Conformers - Inactive Conformers P1 Identify Common Features (HBA, HBD, AR, H, etc.) Input->P1 P2 Align Molecules Based on Common Features P1->P2 P3 Generate & Score Hypotheses P2->P3 P4 Refine with Excluded Volumes from Inactives P3->P4 Output Ranked Pharmacophore Hypotheses P4->Output

Figure 2: The general workflow for ligand-based pharmacophore hypothesis generation.

After running the generation process, let's assume the top-ranked hypothesis, Hypo-BZS-1, is generated.

Table 2: Features of the Generated Pharmacophore Model Hypo-BZS-1

Feature ID Feature Type Vector Location (x, y, z) Radius (Å)
HBA1 H-Bond Acceptor Yes (2.1, 3.5, -1.0) 1.2
HBA2 H-Bond Acceptor Yes (2.8, 4.1, -0.5) 1.2
AR1 Aromatic Ring No (-1.5, 0.8, 0.3) 1.5
AR2 Aromatic Ring No (5.2, -1.2, 1.1) 1.5

| H1 | Hydrophobic | No | (6.5, -2.0, 0.4) | 1.8 |

This model suggests that two hydrogen bond acceptors (likely from the sulfamoyl oxygens), two distinct aromatic rings (the benzyl and 2-chlorophenyl rings), and a hydrophobic feature are critical for activity.

Model Validation: The Cornerstone of Trustworthiness

A generated pharmacophore model is merely a hypothesis until it is rigorously validated.[1] The goal of validation is to prove that the model can successfully distinguish active compounds from inactive ones and that its success is not due to chance.[8]

Experimental Protocol 2: Pharmacophore Model Validation
  • Test Set Screening: Use the validated model (Hypo-BZS-1) as a 3D query to screen the external test set (BZS-05, 06, 07, 10) and a larger "decoy" set of thousands of known inactive or random molecules.

  • Performance Metrics Calculation: Evaluate the results using standard statistical metrics.

    • Yield of Actives: The percentage of known active compounds identified as hits.

    • Enrichment Factor (EF): The ratio of the percentage of actives found in a small fraction of the screened database to the percentage of actives expected by random selection.

    • Güner-Henry (GH) Score: A metric that balances the yield of actives, the percentage of hits in the database, and the enrichment factor into a single score representing model quality.

  • Fischer's Randomization Test: This method validates the statistical significance of the model. The activities of the training set molecules are shuffled randomly, and new pharmacophore hypotheses are generated multiple times (e.g., 99 times). If the original hypothesis has a significantly better score than the randomly generated ones, it confirms that the model is based on a true structure-activity relationship and not a chance correlation.[1]

Table 3: Hypothetical Validation Results for Hypo-BZS-1

Parameter Value Interpretation
Actives in Test Set 2 (BZS-07, BZS-06) Total known actives to find.
Hits from Test Set 2 The model correctly identified both active/moderate compounds.
Inactives in Test Set 2 (BZS-05, BZS-10) Total known inactives to reject.
False Positives 0 The model correctly rejected both inactive compounds.
GH Score 0.85 A score > 0.7 indicates a very good and predictive model.

| Fischer Randomization | 99% confidence | The model is statistically robust and not generated by chance. |

Section 4: Application in Virtual Screening

With a validated model, the next logical step is to use it for its primary purpose: discovering new lead compounds.[8][10]

Experimental Protocol 3: Pharmacophore-Based Virtual Screening
  • Database Preparation: Obtain a large, multi-conformer compound database, such as ZINC, Maybridge, or an in-house library.[16] It is essential that the database contains 3D conformers for each molecule to allow for flexible matching against the pharmacophore query.[17]

  • Screening Execution: Run the virtual screen using Hypo-BZS-1 as the 3D query against the prepared database. The software will rapidly filter the database, retaining only those molecules that can adopt a conformation matching the pharmacophore features and their spatial constraints.

  • Hit List Analysis: The output will be a list of "hit" compounds. This list should be further refined.

    • Post-Screening Filtering: Apply additional filters, such as Lipinski's Rule of Five for drug-likeness or ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) property predictions.[1]

    • Visual Inspection & Clustering: Visually inspect the top-scoring hits to ensure they are chemically reasonable and structurally diverse. Cluster the hits based on chemical similarity to identify multiple novel scaffolds.

  • Compound Acquisition and Biological Testing: The final, curated list of promising candidates can then be acquired for in-vitro biological testing to confirm their activity.

cluster_input Inputs cluster_process Screening & Filtering Pipeline cluster_output Output Model Validated Pharmacophore (Hypo-BZS-1) P1 Pharmacophore Screening Model->P1 DB Multi-Conformer Compound Database (e.g., ZINC) DB->P1 P2 Initial Hit List (Thousands of Compounds) P1->P2 P3 Apply Drug-Likeness & ADMET Filters P2->P3 P4 Visual Inspection & Diversity Clustering P3->P4 Output Final Candidate List for Biological Assay (10-100 Compounds) P4->Output

Figure 3: A typical workflow for virtual screening and hit list refinement.

Conclusion

Pharmacophore modeling is a powerful and versatile computational tool that provides deep insights into the structure-activity relationships of a ligand series. By abstracting molecular structures into a set of essential chemical features, it enables the rapid screening of vast chemical libraries to identify novel scaffolds that might be missed by traditional similarity searching. This technical guide, using the benzyl(2-chlorophenyl)sulfamoyl scaffold as a representative example, has outlined the critical steps from initial data curation through rigorous model validation to practical application in virtual screening. The success of any modeling endeavor hinges on the quality of the input data and the stringency of the validation process. A well-constructed and thoroughly validated pharmacophore model serves as a reliable compass, guiding medicinal chemists toward the synthesis of more potent and selective drug candidates.

References

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Foundational

An In-depth Technical Guide to 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, a molecule of interest within the broader class of sulfamoy...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, a molecule of interest within the broader class of sulfamoylbenzoic acid derivatives. These derivatives are recognized for their versatile pharmacological activities and are a subject of ongoing research in medicinal chemistry.[1] This document will delve into the foundational chemical information, a proposed synthetic pathway based on established methodologies, and the potential biological significance of this compound, all grounded in authoritative scientific principles.

Core Molecular Identifiers and Physicochemical Properties

A precise understanding of a compound's identity and basic properties is fundamental to any research and development endeavor. For 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, the key identifiers are internationally recognized and provide an unambiguous reference.

IdentifierValueSource
Canonical SMILES C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)OPubChemLite[1]
InChIKey MXTUBBUJFYQJBL-UHFFFAOYSA-NPubChemLite[1], Sigma-Aldrich[2]
CAS Number 750613-52-6Sigma-Aldrich[2]
Molecular Formula C20H16ClNO4SPubChemLite[1]
Molecular Weight 401.87 g/mol Sigma-Aldrich[2]
Physical Form PowderSigma-Aldrich[2]
Predicted XlogP 4.3PubChemLite[1]

The predicted XlogP value of 4.3 suggests that the compound is relatively lipophilic, a characteristic that can influence its pharmacokinetic properties, such as membrane permeability and distribution.

Synthesis and Mechanistic Insights

Proposed Synthetic Workflow

The synthesis can be logically broken down into three key stages:

  • Chlorosulfonylation of 3-Carboxybenzoic Acid: This initial step activates the benzoic acid core for subsequent amination.

  • Sulfonamide Formation: The introduction of the N-benzyl-2-chloroaniline moiety.

  • Final Product Formation: The coupling of the two key fragments.

Synthetic_Workflow Proposed Synthetic Pathway cluster_0 Stage 1: Sulfonyl Chloride Formation cluster_1 Stage 2: Amine Synthesis cluster_2 Stage 3: Coupling and Final Product 3-Carboxybenzoic_Acid 3-Carboxybenzoic Acid 3-(Chlorosulfonyl)benzoic_Acid 3-(Chlorosulfonyl)benzoic Acid 3-Carboxybenzoic_Acid->3-(Chlorosulfonyl)benzoic_Acid Chlorosulfonylation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->3-(Chlorosulfonyl)benzoic_Acid Target_Molecule 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid 3-(Chlorosulfonyl)benzoic_Acid->Target_Molecule Sulfonamide Formation Benzyl_Chloride Benzyl Chloride N-Benzyl-2-chloroaniline N-Benzyl-2-chloroaniline Benzyl_Chloride->N-Benzyl-2-chloroaniline Alkylation 2-Chloroaniline 2-Chloroaniline 2-Chloroaniline->N-Benzyl-2-chloroaniline N-Benzyl-2-chloroaniline->Target_Molecule

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol (Hypothetical)

The following protocol is a well-reasoned, hypothetical procedure based on similar syntheses reported in the literature.[1] Researchers should treat this as a starting point for method development and optimization.

Step 1: Synthesis of 3-(Chlorosulfonyl)benzoic Acid

  • To an ice-cooled, stirred solution of chlorosulfonic acid (excess, e.g., 5 equivalents), slowly add 3-carboxybenzoic acid (1 equivalent).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully quench the reaction by pouring the mixture onto crushed ice.

  • The resulting precipitate, 3-(chlorosulfonyl)benzoic acid, is collected by filtration, washed with cold water, and dried under vacuum.

Causality: The use of excess chlorosulfonic acid serves as both the reagent and the solvent, driving the reaction to completion. The elevated temperature is necessary to overcome the deactivating effect of the carboxylic acid group on the aromatic ring.

Step 2: Synthesis of N-Benzyl-2-chloroaniline

  • In a suitable solvent such as acetonitrile or DMF, dissolve 2-chloroaniline (1 equivalent) and a non-nucleophilic base (e.g., potassium carbonate or triethylamine, 1.5-2 equivalents).

  • To this stirred solution, add benzyl chloride (1.1 equivalents) dropwise.

  • Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed.

  • After cooling, the reaction mixture is worked up by partitioning between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated to yield N-benzyl-2-chloroaniline, which may be purified by column chromatography.

Causality: The base is crucial to deprotonate the aniline nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of benzyl chloride.

Step 3: Synthesis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

  • In a suitable aprotic solvent (e.g., dichloromethane or THF) containing a base such as pyridine or triethylamine, dissolve N-benzyl-2-chloroaniline (1 equivalent).

  • Cool the solution in an ice bath and slowly add a solution of 3-(chlorosulfonyl)benzoic acid (1 equivalent) in the same solvent.

  • Allow the reaction to stir at room temperature overnight.

  • The reaction is quenched, and the product is isolated by standard workup procedures, likely involving acidification to protonate the carboxylic acid, followed by extraction and purification by recrystallization or column chromatography.

Causality: The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation of the amine and allowing the nucleophilic attack on the sulfonyl chloride to proceed.

Potential Biological Activity and Therapeutic Relevance

The sulfamoylbenzoic acid scaffold is a privileged structure in medicinal chemistry, appearing in a range of clinically used drugs and experimental therapeutics.[1] Derivatives of this class have shown activity against a variety of biological targets.

Potential Therapeutic Areas:

  • Enzyme Inhibition: N-substituted sulfamoylbenzoic acids are known to be effective enzyme inhibitors. For example, they are key components in diuretics like furosemide, which target Na-K-Cl cotransporters. The structural features of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid make it a candidate for screening against various enzymes, including kinases, proteases, and carbonic anhydrases.

  • Anticancer and Anti-inflammatory applications: The broader class of sulfonamides has been investigated for anticancer and anti-inflammatory properties.[1]

  • Antidiabetic Activity: Some 2,4-dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic acid derivatives have shown potential as antidiabetic agents through the inhibition of α-glucosidase and α-amylase.[3]

A search of the BindingDB database for a structurally similar compound, 3-[(2-chlorophenyl)sulfamoyl]-4-fluorobenzoic acid, reveals inhibitory activity against Focal Adhesion Kinase 1 (FAK1) and Protein-tyrosine kinase 2-beta, with IC50 values in the low micromolar range.[4] This suggests that 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid could also be explored for its kinase inhibitory potential.

Structure-Activity Relationship (SAR) Considerations

While specific SAR studies for this exact molecule are not publicly available, general principles for benzoic acid and sulfonamide derivatives can be applied to guide future research.

SAR_Analysis Key Regions for SAR Studies Molecule Region_B Benzyl Group - Substitution on the phenyl ring - Replacement with other alkyl or aryl groups Molecule->Region_B Region_C 2-Chlorophenyl Group - Position and nature of the halogen - Introduction of other substituents (electron-donating or -withdrawing) Molecule->Region_C Region_A Region_A Molecule->Region_A

Caption: Key structural regions for SAR exploration.

  • Benzoic Acid Moiety: The position of the sulfamoyl group (meta in this case) and the carboxylic acid are critical for interaction with biological targets. The carboxylic acid can act as a key hydrogen bond donor and acceptor. Esterification or amidation of the carboxylic acid would significantly alter the compound's physicochemical properties and binding interactions.

  • Benzyl Group: The benzyl group provides a significant hydrophobic interaction domain. Substitution on this phenyl ring could modulate potency and selectivity.

  • 2-Chlorophenyl Group: The chlorine atom at the ortho position of the aniline ring influences the conformation of the molecule due to steric effects and alters the electronic properties of the ring. Exploring different halogens or other substituents at various positions on this ring would be a standard approach in a medicinal chemistry campaign to optimize activity and pharmacokinetic properties.

Safety and Handling

A specific Safety Data Sheet (SDS) for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid is not widely available. However, based on the SDS for related compounds like 4-chlorobenzoic acid, and general knowledge of this chemical class, the following precautions are advised:

  • Hazard Statements: Likely to be harmful if swallowed (Acute toxicity, Oral: Category 4). May cause skin and eye irritation.

  • Precautionary Measures:

    • Wash hands and skin thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

    • Wear protective gloves, eye protection, and a lab coat.

    • Use in a well-ventilated area or with a fume hood.

    • In case of ingestion, call a poison control center or doctor.

    • For skin or eye contact, rinse immediately and thoroughly with water.

Researchers should always consult the supplier-specific SDS before handling any chemical and perform a thorough risk assessment.

References

  • PubChemLite. 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (C20H16ClNO4S). Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Impact of 2,4-Dichloro-5-sulfamoylbenzoic Acid on Diuretic Drug Development. Available from: [Link]

  • Patel, D. et al. Design and Synthesis of Sulfamoyl Benzoic Acid Analogues with Subnanomolar Agonist Activity Specific to the LPA2 Receptor. ACS Medicinal Chemistry Letters.
  • PubMed. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Available from: [Link]

  • Chemazone. 3-[benzyl-(2-chlorophenyl)sulfamoyl]-N-(3-methyl-1,2-oxazol-5-yl)benzamide. Available from: [Link]

  • BindingDB. BDBM40980 3-[(2-chlorophenyl)sulfamoyl]-4-fluoranyl-benzoic acid. Available from: [Link]

  • PubChemLite. 3-[(2-chlorophenyl)sulfamoyl]benzoic acid (C13H10ClNO4S). Available from: [Link]

  • Ali, S. et al. Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. PLoS ONE.
  • Google Patents. CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Maryam, S. et al. Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review. Molecules.
  • Scribd. Synthesis of Benzoic Acid From Benzyl Chloride. Available from: [Link]

  • ECHA. N-BENZYL-2-((5-BENZYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE. Available from: [Link]

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Exploratory

The Discovery and Mechanistic Profiling of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid: A Technical Whitepaper

Executive Summary The pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb) has increasingly shifted from broad-spectrum bactericidal agents to targeted anti-virulence compounds. Central to this paradigm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pursuit of novel therapeutics against Mycobacterium tuberculosis (Mtb) has increasingly shifted from broad-spectrum bactericidal agents to targeted anti-virulence compounds. Central to this paradigm is the disruption of mycobacterial lipid metabolism. 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS No. 750613-52-6) is a synthetic small-molecule probe identified through high-throughput screening (HTS) campaigns as a competitive inhibitor of FadD28, a critical fatty acyl-AMP ligase (FAAL) in Mtb[1][2].

This whitepaper deconstructs the chemical identity, biological rationale, and the self-validating discovery workflows that isolated this compound, providing an authoritative guide for drug development professionals focused on mycobacterial virulence factors.

Chemical Identity and Structural Rationale

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid is a rationally designed library compound characterized by a central sulfonamide linker.

  • Benzoic Acid Moiety: Functions as a bioisostere for the phosphate group of AMP or the carboxylate of native fatty acid substrates. It anchors the molecule within the polar region of the enzyme's active site via electrostatic interactions or hydrogen bonding.

  • Sulfonamide Linker: Provides a stable, non-hydrolyzable core that mimics the transition state of the acyl-adenylate intermediate formed during native catalysis.

  • Benzyl and 2-Chlorophenyl Groups: These bulky, lipophilic substituents project into the hydrophobic channel normally occupied by the long aliphatic chain of mycocerosic acid, driving binding affinity through van der Waals interactions.

Table 1: Physicochemical and Screening Parameters
ParameterValueSource
IUPAC Name 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid3[3]
CAS Registry Number 750613-52-61[1]
Molecular Formula C20H16ClNO4S4[4]
Molecular Weight 401.87 g/mol 4[4]
Primary HTS Target FATTY-ACID-CoA LIGASE FADD28 (Mtb)1[1]
Secondary Screen Bursicon-induced LGR2 mediated cAMP1[1]

Biological Target Context: FadD28 and Mtb Virulence

Mtb encodes an astonishing 34 fadD genes, highlighting the complexity of its lipid metabolism[2]. These are broadly divided into fatty acyl-CoA ligases (FACLs) for lipid catabolism, and fatty acyl-AMP ligases (FAALs) for lipid biosynthesis[5].

FadD28 is a highly specialized FAAL responsible for the activation of mycocerosic acids[5][6]. It catalyzes the adenylation of these fatty acids, forming an acyl-AMP intermediate that is subsequently transferred to a polyketide synthase (PKS) for esterification with phthiocerol[2]. This pathway produces Phthiocerol Dimycocerosate (PDIM) , a critical virulence lipid found exclusively in the cell wall of pathogenic mycobacteria[6]. By inhibiting FadD28, 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid effectively strips the bacterium of its PDIM shield, rendering it vulnerable to host macrophage clearance without exerting direct bactericidal pressure that rapidly selects for resistance[5][6].

PDIM_Pathway FA Mycocerosic Acid (Fatty Acid) FadD28 FadD28 (FAAL) Target Enzyme FA->FadD28 ATP + Mg2+ AcylAMP Acyl-AMP Intermediate FadD28->AcylAMP Adenylation PDIM Phthiocerol Dimycocerosate (Virulence Factor) AcylAMP->PDIM PKS Transfer Phthiocerol Phthiocerol (from FadD26) Phthiocerol->PDIM Esterification

Fig 1: The FadD28-mediated adenylation pathway in M. tuberculosis PDIM virulence factor biosynthesis.

The Discovery Engine: High-Throughput Screening (HTS)

The discovery of this compound was driven by a 1 utilizing a Fluorescence Polarization (FP) assay[1][2].

Causality Behind the Assay Design: Traditional enzymatic assays for mycobacterial FadDs rely on measuring pyrophosphate release or ATP depletion. However, isolated FAALs like FadD28 exhibit extremely low intrinsic catalytic turnover in vitro when separated from their downstream PKS partners[2]. This low activity yields an unacceptably narrow signal-to-background window for HTS.

To bypass kinetic limitations, researchers designed an FP assay that measures thermodynamic binding. By utilizing a fluorescently labeled acyl-adenylate analog, the assay detects the displacement of the probe by competitive inhibitors. A large protein-probe complex tumbles slowly (high polarization), whereas a displaced probe tumbles rapidly (low polarization).

FP_Assay cluster_results Fluorescence Polarization (FP) Readout Start Compound 750613-52-6 (Screening Hit) Incubation Incubate with FadD28 & Fluorescent Probe Start->Incubation Excitation Excite with Plane-Polarized Light Incubation->Excitation HighFP High FP Signal Probe Bound (Inactive) Excitation->HighFP No Inhibition LowFP Low FP Signal Probe Displaced (Active) Excitation->LowFP Competitive Binding

Fig 2: Fluorescence Polarization (FP) high-throughput screening workflow for FadD28 inhibitors.

Methodology: Self-Validating FP Assay Protocol

To ensure trustworthiness and reproducibility, the screening protocol is designed as a self-validating system. The following methodology outlines the exact workflow used to identify competitive inhibitors like 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid.

Step-by-Step Workflow
  • Reagent Preparation:

    • Recombinant Mtb FadD28 is expressed and purified to >95% homogeneity.

    • A fluorescent probe (e.g., BODIPY-labeled acyl-AMP analog) is synthesized and calibrated.

  • Assay Assembly (384-well format):

    • Dispense 15 µL of assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100) containing 50 nM FadD28 into a 384-well black microtiter plate. Rationale: Triton X-100 prevents non-specific protein aggregation and compound pan-assay interference (PAINS) behavior.

  • Compound Addition:

    • Using an automated pin-tool, transfer 100 nL of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (from a 1 mM DMSO stock) to achieve a final screening concentration of ~10 µM.

    • Controls: Include wells with 1% DMSO (Negative Control; maximum FP) and wells containing 100 µM unlabeled ATP/AMP (Positive Control; minimum FP).

  • Probe Addition & Equilibration:

    • Add 5 µL of the fluorescent probe (final concentration 10 nM).

    • Incubate the plates in the dark at room temperature for 60 minutes. Rationale: FP is an equilibrium measurement; sufficient incubation prevents false negatives caused by slow-binding kinetics.

  • Detection:

    • Read the plate on a multi-mode microplate reader (e.g., EnVision) equipped with polarizing filters. Measure parallel (

      
      ) and perpendicular (
      
      
      
      ) fluorescence intensities.
    • Calculate Polarization (

      
      ) using the equation: 
      
      
      
  • System Validation (Z'-factor):

    • Calculate the Z'-factor to validate the assay run:

      
      . A Z'-factor > 0.5 mathematically guarantees robust separation between hits and background noise, validating the integrity of the data.
      
Secondary Profiling

To establish the selectivity profile of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, it was counter-screened in a1[1]. This ensures the compound does not act as a promiscuous GPCR modulator, confirming its specific utility as an adenylating enzyme probe.

References

  • PubChemLite. "3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (C20H16ClNO4S)". Available at:[Link]

  • Chemsrc. "750613-52-6_3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid". Available at: [Link]

  • NIH PMC. "A high-throughput screening fluorescence polarization assay for fatty acid adenylating enzymes in Mycobacterium tuberculosis". Available at: [Link]

  • NIH PMC. "Single-Nucleotide Polymorphism in the fadD28 Gene as a Genetic Marker for East Asia Lineage Mycobacterium tuberculosis". Available at: [Link]

  • NIH PMC. "Adenylating Enzymes in Mycobacterium tuberculosis as Drug Targets". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

How to dissolve 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid in DMSO

Advanced Solubilization Protocol: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid in DMSO Executive Summary The preparation of high-fidelity stock solutions is a foundational step in preclinical drug development and in v...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solubilization Protocol: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid in DMSO

Executive Summary

The preparation of high-fidelity stock solutions is a foundational step in preclinical drug development and in vitro pharmacology. 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6) is a structurally complex molecule characterized by a highly hydrophobic core (benzyl and 2-chlorophenyl rings) juxtaposed with polar, hydrogen-bonding functional groups (carboxylic acid and sulfonamide). Because of this amphiphilic nature, standard aqueous buffers are insufficient for primary solubilization. Dimethyl sulfoxide (DMSO) serves as the gold-standard solvent, capable of satisfying both the hydrophobic and hydrophilic solvation requirements of the molecule.

This application note provides a self-validating, step-by-step protocol for dissolving this compound in DMSO, grounded in the physicochemical mechanics of solvation and industry-standard compound management practices.

Physicochemical Profiling

Before initiating solubilization, it is critical to understand the quantitative metrics of the target molecule. These parameters dictate the choice of solvent and the maximum achievable stock concentration.

ParameterSpecificationSolvation Implication
Chemical Name 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acidBulky aromatic rings drive high lipophilicity.
CAS Number 750613-52-6N/A
Molecular Formula C₂₀H₁₆ClNO₄SHigh carbon count necessitates an organic solvent.
Molecular Weight 401.87 g/mol Used for precise molarity calculations.
H-Bond Donors 1 (Carboxylic acid -OH)Requires a strong H-bond acceptor solvent.
H-Bond Acceptors 4 (Sulfonamide =O, Carboxylic =O)Interacts with solvent dipoles.

Mechanistic Solvation Principles

The choice of DMSO is not arbitrary; it is dictated by the thermodynamic requirements of breaking the compound's crystalline lattice. DMSO is a polar aprotic solvent with a high dielectric constant.

The Causality of Solvation:

  • Hydrogen Bonding: The oxygen atom of DMSO's sulfoxide group acts as a potent hydrogen-bond acceptor, forming strong thermodynamic interactions with the proton of the compound's carboxylic acid group.

  • Dipole Interactions: The highly polarized S=O bond in DMSO aligns with the dipole of the compound's sulfonamide (-SO₂N-) linkage.

  • Hydrophobic Solvation: The two methyl groups of DMSO create a localized hydrophobic pocket that stabilizes the benzyl and 2-chlorophenyl rings via dispersion forces.

Solvation Target 3-[Benzyl(2-chlorophenyl) sulfamoyl]benzoic acid DMSO_1 DMSO (S=O Dipole) DMSO_1->Target H-Bond Acceptor (to -COOH) DMSO_2 DMSO (Methyl Groups) DMSO_2->Target Hydrophobic Interaction (Aromatic Rings) DMSO_3 DMSO (S=O Dipole) DMSO_3->Target Dipole-Dipole (to -SO2N-)

Mechanistic interactions between DMSO and the target compound during solvation.

Critical Parameters for DMSO Stock Stability

To ensure the integrity of the stock solution over time, three critical environmental factors must be controlled:

  • Anhydrous Conditions: DMSO is notoriously hygroscopic. The absorption of atmospheric water drastically reduces the solvent's capacity to maintain hydrophobic molecules in solution, leading to delayed precipitation [1]. Only anhydrous DMSO (≥99.9% purity) should be used.

  • Avoidance of Freeze-Thaw Cycles: Repeated freezing and thawing introduces kinetic energy fluctuations that promote nucleation and subsequent crystallization of the compound. Once crystallized from a wet DMSO solution, redissolving the compound is exceptionally difficult [2].

  • Storage Temperature: To arrest chemical degradation (such as hydrolysis or oxidation), master stocks must be stored at -20°C or -80°C [3].

Step-by-Step Experimental Protocol

The following methodology is designed as a self-validating system. Visual inspection and strict temperature controls act as quality checkpoints throughout the workflow.

Workflow A 1. Weigh Solid (Equilibrate to RT) B 2. Add Anhydrous DMSO (≥99.9%) A->B C 3. Vortex & Sonicate (37°C) B->C D 4. Visual Inspection (Clear Solution) C->D E 5. Aliquot into Amber Vials D->E F 6. Store at -80°C (Avoid Freeze-Thaw) E->F

Step-by-step workflow for the preparation and long-term storage of DMSO stock solutions.

Materials Required
  • 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid powder.

  • Anhydrous DMSO (Molecular Biology Grade, ≥99.9%).

  • Analytical balance (0.01 mg precision).

  • Sterile, amber microcentrifuge tubes (to prevent photolytic degradation).

  • Vortex mixer and temperature-controlled sonication bath.

Mass-to-Volume Dilution Table

Calculate the required mass based on the molecular weight (401.87 g/mol ) to achieve standard screening concentrations.

Desired Stock ConcentrationVolume of Anhydrous DMSOMass of Compound Required
10 mM 1.0 mL4.02 mg
25 mM 1.0 mL10.05 mg
50 mM 1.0 mL20.09 mg
Solubilization Procedure
  • Thermal Equilibration: Allow the sealed vial of the lyophilized compound to reach room temperature (approx. 30 minutes) before opening. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, ruining the anhydrous environment.

  • Weighing: Accurately weigh the calculated mass of the compound into a sterile amber tube.

  • Solvent Addition: Pipette the exact volume of anhydrous DMSO directly onto the powder bed.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds to maximize the surface area of the solute exposed to the solvent.

  • Sonication: If visible particulates remain, place the tube in a sonication water bath set to 37°C for 2–5 minutes. Causality: Sonication provides the necessary kinetic energy to overcome the crystal lattice energy without causing the thermal degradation associated with boiling or high-heat methods.

  • Validation Check: Hold the tube against a light source. The solution must be perfectly clear with no refractive micro-crystals. If cloudy, repeat step 5.

  • Aliquoting & Storage: Immediately divide the master stock into single-use aliquots (e.g., 20–50 µL) in sterile amber tubes and transfer to a -80°C freezer.

Downstream Application & Troubleshooting

When transitioning from the DMSO stock to in vitro assays, researchers frequently encounter "solvent shock" —where the compound crashes out of solution upon contact with aqueous media (e.g., PBS or DMEM).

To prevent aqueous precipitation:

  • Stepwise Dilution: Never add aqueous buffer directly to the DMSO stock. Instead, add the DMSO stock dropwise into a larger volume of the aqueous medium while continuously vortexing. This ensures rapid dispersion and prevents localized zones of high compound concentration.

  • Maintain Cytotoxicity Limits: For cell-based assays, ensure the final concentration of DMSO never exceeds 0.1% (v/v) . Higher concentrations will induce solvent-mediated cytotoxicity and confound assay results. Always include a vehicle-only control (0.1% DMSO in media) to establish a baseline.

References

  • Title : Overcoming problems of compound storage in DMSO: solvent and process alternatives Source : Journal of Biomolecular Screening URL :[Link] [1]

  • Title : Studies on repository compound stability in DMSO under various conditions Source : Journal of Biomolecular Screening URL :[Link] [2]

  • Title : Stability of screening compounds in wet DMSO Source : Journal of Biomolecular Screening URL :[Link] [3]

Application

Application Note: Preparation of Stock Solutions for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Abstract & Scope This technical guide details the standardized protocol for the solubilization, storage, and handling of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6). This compound features a lipoph...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This technical guide details the standardized protocol for the solubilization, storage, and handling of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6). This compound features a lipophilic core (benzyl and 2-chlorophenyl moieties) attached to a polar sulfonamide-benzoic acid scaffold. This "amphiphilic but predominantly hydrophobic" nature presents specific challenges: high solubility in organic solvents (DMSO) but a significant risk of precipitation ("crashing out") upon rapid dilution into aqueous buffers.

This document is designed for researchers requiring high-reproducibility stock solutions for enzymatic assays, cell-based screens, or biophysical studies.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecular drivers of solubility for this specific compound.

ParameterValueImplications for Solubilization
Molecular Formula

Organic, aromatic-rich structure.
Molecular Weight 401.87 g/mol Used for all molarity calculations.
pKa (Acidic) ~4.2 (Benzoic acid)Ionized (soluble) at pH > 6.0; Protonated (insoluble) at pH < 4.0.
LogP (Predicted) ~3.5 - 4.2Highly lipophilic. Poor water solubility without pH adjustment or co-solvents.
H-Bond Donors 1 (Carboxylic OH)Limited interaction with water network.
The Solubility Strategy
  • Primary Solvent (Master Stock): Dimethyl Sulfoxide (DMSO) is the mandatory solvent. It disrupts intermolecular hydrogen bonding and accommodates the aromatic rings (benzyl/chlorophenyl) via

    
    -interactions.
    
  • Secondary Solvent (Working Solution): Aqueous buffers (PBS, HBSS) must be maintained at pH

    
     7.4. The benzoic acid moiety must be deprotonated to the benzoate form to maintain solubility in water.
    
  • Risk Factor: The presence of the 2-chlorophenyl group increases lipophilicity significantly compared to unsubstituted sulfonamides. Avoid freezing aqueous dilutions.

Protocol A: Preparation of Master Stock Solution (DMSO)

Target Concentration: 50 mM Volume: 1 mL Storage: -20°C (Desiccated)

Materials
  • Compound: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Solid)[1]

  • Solvent: DMSO, Anhydrous (≥99.9%, Cell Culture Grade)

  • Vessel: Amber glass vial (Borosilicate) with PTFE-lined cap. Note: Avoid polystyrene tubes as DMSO leaches plasticizers.

Step-by-Step Procedure
  • Gravimetric Analysis:

    • Weigh approximately 20 mg of the solid compound.

    • Critical: Record the exact mass to 0.1 mg precision (e.g., 20.1 mg). Do not attempt to hit "exactly 20.0 mg" as this increases handling time and hygroscopic absorption.

  • Volume Calculation: Calculate the required DMSO volume (

    
    ) using the formula:
    
    
    
    
    Example: For 20.1 mg at 50 mM (0.05 M):
    
    
  • Solubilization:

    • Add the calculated volume of DMSO to the vial.[2]

    • Vortex: 30 seconds at medium speed.

    • Sonication: If visible particles remain, sonicate in a water bath at 37°C for 5 minutes. Caution: Monitor temperature; do not exceed 40°C to prevent degradation.

  • Visual QC:

    • Hold the vial against a light source. The solution must be completely clear and colorless to pale yellow. Any turbidity indicates incomplete dissolution.

  • Aliquot & Storage:

    • Aliquot into 50-100

      
      L volumes in sterile polypropylene PCR tubes or amber vials.
      
    • Store at -20°C. Stability is estimated at >6 months if kept anhydrous.

Protocol B: Preparation of Aqueous Working Solutions

Challenge: Diluting the 50 mM DMSO stock directly into media (1:1000) can cause local precipitation at the interface of the droplet, creating "micro-crystals" that affect assay data.

Solution: The Intermediate Dilution Method .

Workflow Diagram

StockPrep Solid Solid Compound (Weigh Mass) DMSO_Calc Calc DMSO Vol (Target: 50 mM) Solid->DMSO_Calc MW: 401.87 MasterStock Master Stock (100% DMSO) DMSO_Calc->MasterStock Dissolve & Vortex InterStock Intermediate Stock (10x Final Conc) (10% DMSO / 90% Media) MasterStock->InterStock 1:10 Dilution (Critical Step) FinalAssay Final Assay Well (1x Conc) (1% DMSO) InterStock->FinalAssay 1:10 Dilution into Well QC QC: Check for Precipitation InterStock->QC

Figure 1: Step-wise dilution workflow to prevent precipitation shock.

Procedure (Example: 50 M Final Assay Concentration)
  • Thaw: Thaw the 50 mM Master Stock at Room Temperature (RT). Vortex ensures homogeneity.

  • Prepare Intermediate Stock (500

    
    M): 
    
    • Dilute the Master Stock 1:100 into the assay buffer (or media).

    • Technique: Place 990

      
      L of buffer in a tube. While vortexing the buffer gently, slowly add 10 
      
      
      
      L of the 50 mM Master Stock.
    • Result: 500

      
      M compound in 1% DMSO.
      
    • Check: Inspect for cloudiness. If cloudy, the concentration is above the solubility limit for that specific buffer.

  • Final Dilution (50

    
    M): 
    
    • Add 10

      
      L of the Intermediate Stock to 90 
      
      
      
      L of cell media in the assay plate.
    • Final Composition: 50

      
      M compound, 0.1% DMSO.
      

Quality Control & Validation

Trust but verify. Even if the solution looks clear, micro-aggregates can inhibit enzymes non-specifically (promiscuous inhibition).

Method: UV-Vis Absorbance Scan
  • Prepare a blank (Buffer + equivalent % DMSO).

  • Scan the Working Solution (e.g., 50

    
    M) from 230 nm to 400 nm.
    
  • Criteria:

    • A distinct peak should be observed (likely ~260-280 nm for the aromatic rings).

    • Baseline Lift: If the baseline at >350 nm is elevated (not zero), this indicates light scattering from undissolved micro-particles. Discard and re-optimize.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Cloudiness in Master Stock Water contamination in DMSO.Use fresh, anhydrous DMSO. Warm to 37°C.
Precipitation in Media pH < 7.0 or concentration too high.Ensure Media pH is 7.4. The benzoic acid group needs to be ionized.
Variable Assay Data Freeze-thaw degradation or precipitation.Use single-use aliquots. Do not refreeze aqueous dilutions.
"Oily" droplets Compound "crashed out" as oil.The 2-chlorophenyl group is very lipophilic. Reduce final concentration or increase DMSO to 0.5% if cells tolerate it.

References

  • NIH Assay Guidance Manual. Compound Management and Preparation of Solutions. (Accessed 2023).[3] A comprehensive guide on DMSO handling and serial dilutions.

  • PubChem Compound Summary.3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6).

    • [Link] (Search via InChIKey or CAS)

  • Di, L., & Kerns, E. H. (2016). Drug-like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard text for solubility physics).

Sources

Method

Application Note: Optimized Synthesis and Functionalization of Sulfamoyl Benzoic Acid Derivatives

Executive Summary Sulfamoyl benzoic acid derivatives represent a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for loop diuretics (e.g., furosemide), selective human nucleoside tri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Sulfamoyl benzoic acid derivatives represent a privileged pharmacophore in medicinal chemistry, serving as the foundational scaffold for loop diuretics (e.g., furosemide), selective human nucleoside triphosphate diphosphohydrolase (h-NTPDase) inhibitors, and potent lysophosphatidic acid receptor 2 (LPA2) agonists[1]. Because the benzoic acid ring is highly deactivated, synthesizing these derivatives requires precise thermodynamic control, aggressive electrophilic reagents, and rigorous pH management during isolation.

This application note provides a comprehensive, self-validating methodology for the synthesis of sulfamoyl benzoic acid derivatives, moving from the foundational chlorosulfonation of deactivated aromatic rings to late-stage functionalization via nucleophilic aromatic substitution (


) or amide coupling.

Mechanistic Rationale & Synthetic Pathway

The synthesis of sulfamoylbenzoates is typically a three-stage process[1]. The critical bottleneck is the initial chlorosulfonation. Because the carboxylic acid (–COOH) is a strongly deactivating, meta-directing group, the aromatic ring is electron-deficient[2]. To overcome this activation barrier, chlorosulfonic acid (


) is used in significant excess to act as both the solvent and the reagent. Through auto-protolysis, it generates the highly reactive sulfonyl chloride cation (

), which acts as the electrophile in the Electrophilic Aromatic Substitution (EAS)[2].

Subsequent steps rely on exploiting the differential reactivity of the sulfonyl chloride and carboxylic acid groups. Sulfonyl chlorides are highly susceptible to nucleophilic attack by amines at room temperature, allowing for selective sulfonamide formation without unwanted amidation of the carboxylic acid[3].

SynthesisPathway A Substituted Benzoic Acid (Starting Material) B Chlorosulfonation (ClSO3H, 95-150°C) A->B  Electrophilic Aromatic  Substitution C Chlorosulfonyl Benzoic Acid (Reactive Intermediate) B->C  Ice Quench  (Avoid Hydrolysis) D Sulfonamide Formation (NH4OH / R-NH2, 0-25°C) C->D  Nucleophilic Acyl  Substitution E Sulfamoyl Benzoic Acid (Stable Intermediate) D->E  Acidification (pH < 2)  Precipitation F Late-Stage Functionalization (SNAr or EDC Amidation) E->F  Structural  Diversification G Target Derivative (e.g., Furosemide) F->G  Crystallization /  Chromatography

Workflow for the synthesis of sulfamoyl benzoic acid derivatives, detailing mechanistic steps.

Step-by-Step Experimental Protocols

Protocol A: Chlorosulfonation of Substituted Benzoic Acids

Causality & Mechanistic Insight: The reaction requires elevated temperatures (95–150 °C) because the starting material is deactivated[3]. An excess of


 (typically 6.0 equivalents) is mandatory to drive the equilibrium forward and maintain a fluid reaction medium[3].
  • Preparation: In a thoroughly dried, argon-purged round-bottom flask, cool chlorosulfonic acid (6.0 equiv) to 0 °C using an ice bath[3].

  • Addition: Add the substituted benzoic acid (1.0 equiv) portion-wise. Caution: This step is highly exothermic and evolves toxic HCl gas. Perform in a well-ventilated fume hood.

  • Heating: Attach a reflux condenser and heat the mixture to 95 °C (for mono-substituted rings) or up to 130–150 °C (for di-halogenated rings like 2,4-dichlorobenzoic acid) for 2 to 12 hours[3][4].

  • Quenching: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture dropwise over vigorously stirred crushed ice.

  • Self-Validation Checkpoint: A distinct off-white precipitate must form immediately upon contact with ice[4]. If the product oils out or dissolves, premature hydrolysis to the water-soluble sulfonic acid has occurred, indicating poor temperature control during the quench.

  • Isolation: Collect the precipitate via vacuum filtration, wash with ice-cold water, and use immediately in Protocol B to prevent degradation[3].

Protocol B: Sulfonamide Formation (Amination/Ammonolysis)

Causality & Mechanistic Insight: The chlorosulfonyl intermediate is highly unstable. Reacting it in an aqueous amine or ammonium hydroxide solution at low temperatures ensures that nucleophilic attack by the amine outcompetes hydrolysis by water[5].

  • Reaction: Suspend the crude chlorosulfonyl benzoic acid (1.0 equiv) in an ice-cold solution of 25% ammonium hydroxide or the desired primary/secondary amine (excess)[5].

  • Stirring: Remove the ice bath and stir at room temperature for 2 to 15 hours[5]. The suspension will gradually dissolve as the product forms a soluble ammonium/amine carboxylate salt.

  • Concentration: Concentrate the solvent under reduced pressure to remove excess volatile amines[5].

  • Self-Validation Checkpoint: Suspend the residue in water and slowly add concentrated HCl to adjust the pH to < 2. The solution must transition from clear to a thick white suspension[3][5]. This confirms the protonation of the carboxylate salt into the insoluble free carboxylic acid.

  • Isolation: Filter the precipitate, wash with water until the filtrate is pH neutral, and dry in a vacuum desiccator[4][5].

Protocol C: Late-Stage Derivatization (Example: for Furosemide)

Causality & Mechanistic Insight: If the aromatic ring contains a halogen ortho to the new sulfamoyl group (e.g., 2,4-dichloro-5-sulfamoylbenzoic acid), the ring is sufficiently activated for a Nucleophilic Aromatic Substitution (


). The electron-withdrawing nature of both the 

and

groups stabilizes the Meisenheimer complex intermediate[4].
  • Reaction: Dissolve 2,4-dichloro-5-sulfamoylbenzoic acid in a polar aprotic solvent (e.g., DMSO or DMF) and add a base (e.g., sodium bicarbonate)[6].

  • Substitution: Add furfurylamine (approx. 3.0 equiv) dropwise and heat the mixture to 130 °C under a nitrogen atmosphere for 3 to 6 hours[6].

  • Self-Validation Checkpoint: Cool the mixture to 30 °C and adjust the pH to 3–4 using 10% HCl[6]. The precipitation of crude furosemide validates the completion of the substitution.

  • Purification: Recrystallize the crude product from an ethanol/water mixture, utilizing activated carbon for decolorization, to yield the final API at

    
     99.0% HPLC purity[6].
    

(Note: For non-halogenated derivatives, such as LPA2 agonists, the carboxylic acid is instead subjected to standard amide coupling using EDC and DMAP in DMF[1].)

Quantitative Optimization Data

To facilitate reproducibility, the following table summarizes the optimized thermodynamic parameters, reaction times, and expected yields for each synthetic stage based on validated literature protocols.

Synthesis StageReagents & ConditionsReaction TimeTypical YieldCritical Quality Attribute (CQA)
1. Chlorosulfonation

(6.0 eq), 95–150 °C
2–12 h80–90%Immediate precipitation on ice; MS:

[3][7]
2. Amination

or

, 0–25 °C
2–15 h85–96%Complete precipitation at pH < 2[3][5]
3a.

(Furosemide)
Furfurylamine, DMSO, 130 °C3–6 h70–85%HPLC Purity

99.0%[6]
3b. Amide Coupling EDC, DMAP, DMF, RT12–24 h68–72%TLC

~0.7 (Hex/EtOAc 7:3)[1][3]

Analytical Validation & Safety Considerations

  • Spectroscopic Validation: The success of the chlorosulfonation and amination steps can be tracked via

    
     NMR. The introduction of the sulfamoyl group typically shifts the aromatic protons downfield due to its strong electron-withdrawing effect. The presence of a broad singlet integrating to 2H (for 
    
    
    
    ) or 1H (for
    
    
    ) confirms sulfonamide formation[3].
  • Safety with Chlorosulfonic Acid:

    
     reacts violently with water, releasing sulfuric acid and hydrogen chloride gas. All glassware must be oven-dried. The quenching step (pouring the reaction mixture over ice) must be performed extremely slowly behind a blast shield, ensuring the ice is in vast excess to dissipate the exothermic heat of hydrolysis.
    

References

1.1 - Benchchem 2.4 - Benchchem 3.2 - Benchchem 4.7 - Benchchem 5. 6 - Eureka | Patsnap 6.5 - ChemicalBook 7.3 - The Royal Society of Chemistry

Sources

Application

Application Notes &amp; Protocols for Cell Culture Dosing of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (A-966492), a Potent PARP1/2 Inhibitor

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, also known as A-966492, in ce...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, also known as A-966492, in cell culture experiments. A-966492 is a highly potent inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1) and PARP2.[1][2] This guide moves beyond a simple set of instructions, delving into the rationale behind critical experimental steps to ensure reproducible and meaningful results. We will cover essential topics including compound handling and storage, preparation of stock solutions, determination of the optimal dosing range through IC50 assays, and methods to validate target engagement within a cellular context.

Introduction: Understanding the Compound and Its Target

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, which will be referred to by its more common designation A-966492, is a potent small molecule inhibitor targeting PARP1 and PARP2 with high affinity, exhibiting Ki values of 1 nM and 1.5 nM, respectively.[1][2] PARP enzymes are crucial for various cellular processes, most notably DNA repair.[3] By inhibiting PARP, A-966492 can compromise the ability of cancer cells to repair DNA damage, a mechanism known as synthetic lethality, particularly in cells with pre-existing DNA repair defects such as BRCA1/2 mutations.[4] This makes A-966492 a valuable tool for cancer research and a potential therapeutic agent.

The successful application of A-966492 in in vitro studies hinges on precise and consistent dosing strategies. This guide will provide the foundational knowledge and detailed protocols to establish a robust experimental framework for utilizing this compound.

Essential Preliminary Procedures: Stock Solution and Working Dilutions

The accuracy of your cell culture experiments begins with the correct preparation of the compound. Due to its hydrophobic nature, A-966492 is insoluble in water and requires an organic solvent for solubilization.[1] Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution.[5]

Materials
  • A-966492 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or vials

  • 0.22 µm syringe filter

Protocol: Preparing a 10 mM Stock Solution
  • Aseptic Technique: Perform all steps in a sterile environment, such as a biological safety cabinet, to prevent contamination.

  • Weighing the Compound: Carefully weigh the desired amount of A-966492 powder. The molecular weight of A-966492 is approximately 401.87 g/mol .[6]

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock, dissolve 4.0187 mg of A-966492 in 1 mL of DMSO.

  • Ensure Complete Solubilization: Vortex the solution thoroughly. If necessary, gentle warming in a 37°C water bath can aid dissolution.[7] Visually inspect the solution to ensure there are no visible particles.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile, light-protected tube.[7]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can lead to compound precipitation.[7] Store the aliquots at -20°C or -80°C. When stored correctly, the solid compound is stable for at least 12 months.[8]

Note on Solvent Cytotoxicity: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally ≤ 0.1%, to avoid solvent-induced cellular stress or toxicity.[9][10] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[7]

Determining the Optimal Dosing Range: IC50 Determination

The half-maximal inhibitory concentration (IC50) is a critical parameter that quantifies the concentration of A-966492 required to inhibit a biological process (e.g., cell proliferation) by 50%.[11] Determining the IC50 for your specific cell line is essential for designing subsequent experiments with relevant compound concentrations. A cell viability assay, such as the MTT or CellTiter-Glo® assay, is a common method for this purpose.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis seed_cells 1. Seed cells in a 96-well plate prepare_dilutions 2. Prepare serial dilutions of A-966492 add_inhibitor 3. Add inhibitor to cells (include vehicle control) prepare_dilutions->add_inhibitor incubate 4. Incubate for an appropriate duration (e.g., 72 hours) add_inhibitor->incubate add_reagent 5. Add cell viability reagent (e.g., MTT, CellTiter-Glo®) incubate->add_reagent measure_signal 6. Measure signal (Absorbance/Luminescence) add_reagent->measure_signal plot_curve 7. Plot dose-response curve and calculate IC50 measure_signal->plot_curve

Caption: Experimental workflow for determining the IC50 of A-966492.

Protocol: IC50 Determination using MTT Assay
  • Cell Seeding: Seed your adherent cells in a 96-well plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.[12] Incubate overnight to allow for cell attachment.

  • Compound Dilution Series: Prepare a serial dilution of A-966492 in culture medium. A good starting range is a logarithmic series from 0.1 nM to 1 µM.[13] Remember to keep the final DMSO concentration consistent and below 0.1% across all wells.

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of A-966492. Include wells for a vehicle control (DMSO only) and an untreated control.

  • Incubation: Incubate the plate for a period relevant to your experimental question, typically 48-72 hours.[11]

  • MTT Assay:

    • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[11][12]

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

    • Shake the plate for 10 minutes at a low speed.[12]

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[12]

  • Data Analysis:

    • Normalize the data by converting absorbance values to percentage inhibition relative to the vehicle control.[14]

    • Plot the percentage inhibition versus the log of the compound concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[11]

Parameter Recommendation Rationale
Cell Line Dependent on research questionSensitivity to PARP inhibitors can vary significantly between cell lines.[13]
Seeding Density 1,000-10,000 cells/wellEnsures cells are in the logarithmic growth phase during treatment.[12]
Concentration Range 0.1 nM - 1 µM (log scale)A-966492 is highly potent, with reported EC50 values in the low nanomolar range.[2]
Incubation Time 48-72 hoursAllows sufficient time for the compound to exert its antiproliferative effects.[11]
Vehicle Control DMSO concentration matching highest A-966492 doseEssential to control for any effects of the solvent on cell viability.[7]

Validating Target Engagement: In-Cell Western Assay

After determining the IC50, it is crucial to confirm that A-966492 is inhibiting its intended target, PARP, within the cells. An In-Cell Western (ICW) assay is a powerful method to quantify the inhibition of PARP activity by measuring the levels of poly(ADP-ribose) (PAR), the product of PARP enzymatic activity.[15]

In-Cell Western Workflow

ICW_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Immunostaining cluster_analysis Imaging & Analysis seed_cells 1. Seed and culture cells in a 96-well plate treat_compound 2. Treat with A-966492 (30 min) seed_cells->treat_compound induce_damage 3. Induce DNA damage (e.g., H2O2 for 10 min) treat_compound->induce_damage fix_perm 4. Fix and permeabilize cells induce_damage->fix_perm block 5. Block non-specific binding fix_perm->block primary_ab 6. Incubate with primary antibody (anti-PAR) block->primary_ab secondary_ab 7. Incubate with fluorescent secondary antibody primary_ab->secondary_ab image 8. Image plate with a fluorescent imager secondary_ab->image quantify 9. Quantify fluorescence intensity image->quantify analyze 10. Analyze dose-dependent inhibition of PARylation quantify->analyze

Caption: Workflow for an In-Cell Western assay to measure PARP inhibition.

Protocol: Measuring PARP Inhibition by In-Cell Western
  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with a range of A-966492 concentrations for 30 minutes.[2]

  • Induce PARP Activity: Activate PARP by inducing DNA damage. A common method is to treat cells with 1 mM H2O2 for 10 minutes.[2]

  • Fixation and Permeabilization: Wash the cells with ice-cold PBS and then fix them with a pre-chilled methanol/acetone mixture (7:3) at -20°C for 10 minutes.[2]

  • Blocking: Rehydrate the plates with PBS and block with 5% non-fat dry milk in PBS-Tween (0.05%) for 30 minutes at room temperature.[2]

  • Antibody Incubation:

    • Incubate with a primary antibody specific for PAR.

    • Wash and then incubate with a fluorescently labeled secondary antibody.

  • Imaging and Analysis: Acquire images using a suitable imaging system. Quantify the fluorescence intensity in each well to determine the level of PARylation. A decrease in fluorescence with increasing concentrations of A-966492 indicates successful inhibition of PARP activity.[15]

Troubleshooting Common Issues

Problem: The compound precipitates when added to the cell culture medium.

Cause: This is a common issue with hydrophobic compounds like A-966492.[9] Precipitation can occur if the compound's solubility limit in the aqueous medium is exceeded or if the stock solution is added too quickly.[7][9]

Solutions:

  • Slow Addition: Add the DMSO stock solution drop-wise to the pre-warmed (37°C) culture medium while gently swirling.[9]

  • Final DMSO Concentration: Ensure the final DMSO concentration is as high as is tolerable for your cell line (typically up to 0.5%) to aid solubility.[7]

  • Serum Content: Proteins in fetal bovine serum (FBS), such as albumin, can help keep the compound in solution.[7]

  • Fresh Dilutions: Prepare fresh dilutions of the compound in medium for each experiment, as it can precipitate out of aqueous solutions over time.[9]

Problem: Inconsistent results between experiments.

Cause: This can arise from several factors, including inconsistent cell health, passage number, or issues with the compound stock solution.

Solutions:

  • Minimize Freeze-Thaw Cycles: Aliquot the stock solution to avoid repeated freeze-thaw cycles, which can degrade the compound or cause it to precipitate.[7]

  • Consistent Cell Culture Practices: Use cells within a consistent range of passage numbers and ensure they are healthy and in the logarithmic growth phase at the start of each experiment.

  • Standardized Protocols: Adhere strictly to a standardized protocol for all steps, from stock solution preparation to data acquisition.[9]

Conclusion

The successful use of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (A-966492) in cell culture is contingent upon a methodical and well-controlled experimental approach. By understanding the compound's properties, carefully preparing stock solutions, empirically determining the optimal dose-response range for each cell line, and validating on-target activity, researchers can generate reliable and reproducible data. This guide provides the necessary protocols and theoretical understanding to empower scientists to effectively leverage this potent PARP1/2 inhibitor in their research endeavors.

References

  • Selleck Chemicals. A-966492 | PARP inhibitor | CAS 934162-61-5.

  • CLYTE. Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays.

  • MedchemExpress. A-966492 | PARP1/2 Inhibitor.

  • Cayman Chemical. A-966492 (CAS Number: 934162-61-5).

  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay.

  • Azure Biosystems. In-cell Western Assays for IC50 Determination.

  • BenchChem. Technical Support Center: Optimizing Parp1-IN-14 for Cell Culture.

  • Procell. Troubleshooting Precipitation in Cell Culture: Causes and Solutions.

  • BenchChem. Technical Support Center: Troubleshooting Compound Precipitation in Cell Culture Media.

  • Visikol. The Importance of IC50 Determination.

  • BenchChem. Application Note: Measuring IC50 Values for Novel Cytotoxic Isoquinoline Derivatives.

  • PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.

  • PMC. Considerations regarding use of solvents in in vitro cell based assays.

  • ResearchGate. In cell culture, what is the appropriate solvent for a drug other than DMSo?

  • BPS Bioscience. A-966492 PARP1, PARP2 27601-1.

  • BenchChem. Troubleshooting Umbelliprenin Precipitation in Cell Culture Media: A Technical Support Guide.

  • ResearchGate. A-966492 is a potent and selective inhibitor of PARP1 and PARP2. (A)...

  • ResearchGate. How to select an appropriate solvent for the evaluation of hydrophobic compounds bioactivity in cell culture?

  • Sigma-Aldrich. Benzyl (benzyl) benzoic.

  • Sigma-Aldrich. Common Cell Culture Problems: Precipitates.

  • Taylor & Francis. Full article: Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer.

  • Thermo Fisher Scientific. Mammalian Cell Culture Basics Support—Troubleshooting.

  • PMC. Choosing an Optimal Solvent Is Crucial for Obtaining Cell-Penetrating Peptide Nanoparticles with Desired Properties and High Activity in Nucleic Acid Delivery.

  • Patsnap Synapse. What are PARP14 inhibitors and how do they work?

  • BenchChem. Byakangelicol solvent selection for experiments.

Sources

Method

Advanced Purification Protocols for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists Physicochemical Profiling & Purification Strategy The compound 3-[Benzyl(2-chlorophenyl)sulf...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Methodological Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Scientists

Physicochemical Profiling & Purification Strategy

The compound 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS No. 750613-52-6) is a highly lipophilic building block and screening compound frequently utilized in medicinal chemistry. Designing an effective purification strategy for this molecule requires a deep understanding of its structural causality.

The molecule features a bulky, hydrophobic core (a benzyl group and a 2-chlorophenyl ring) attached to a tertiary sulfonamide linkage. Critically, because the sulfonamide nitrogen is fully substituted, it lacks the acidic N-H proton typically found in primary and secondary sulfonamides[1]. Therefore, the sole ionizable moiety on this molecule is the carboxylic acid group (pKa ~4.0). This structural feature dictates our purification strategy, allowing us to exploit orthogonal solubility profiles through pH manipulation[2][3] and reverse-phase chromatography[4].

Table 1: Physicochemical Properties & Purification Impact
PropertyValueImpact on Purification Strategy
CAS Number 750613-52-6Primary identifier for commercial sourcing.
Molecular Weight 401.87 g/mol Defines mass-spectrometry targeting (m/z ~400.8 [M-H]⁻).
pKa (COOH) ~4.0Enables selective pH-driven liquid-liquid extraction.
LogP (Estimated) 4.5 – 5.0Highly lipophilic; requires strong organic gradients in HPLC.
Ionizable Sites 1 (Carboxylic Acid)Tertiary sulfonamide prevents unwanted base-catalyzed side reactions.

Protocol A: Orthogonal Acid-Base Extraction (Primary Cleanup)

Mechanistic Rationale: Crude synthetic mixtures of this compound often contain unreacted N-benzyl-2-chloroaniline (a neutral/weakly basic, highly lipophilic impurity) and sulfonyl chloride hydrolysis byproducts. By treating the crude mixture with a mild aqueous base like 5% Sodium Bicarbonate (NaHCO₃, pH ~8.5), the target benzoic acid is selectively deprotonated to its water-soluble sodium salt[2][3]. The lipophilic aniline impurity remains entirely in the organic phase. Stronger bases (e.g., NaOH) are avoided to prevent potential hydrolysis of trace ester intermediates or degradation of the sulfonamide[1].

Workflow for the orthogonal acid-base extraction of the benzoic acid derivative.

Step-by-Step Methodology:
  • Dissolution: Dissolve 10 g of the crude reaction mixture in 100 mL of Ethyl Acetate (EtOAc).

  • Basic Extraction: Add 100 mL of 5% aqueous NaHCO₃. Stir vigorously for 10 minutes to ensure complete phase transfer of the carboxylic acid.

  • Phase Separation: Transfer to a separatory funnel. Collect the lower aqueous layer (containing the product). Wash the remaining EtOAc layer with an additional 50 mL of 5% NaHCO₃. Combine the aqueous layers. Self-Validation: Spot the EtOAc layer on TLC; the UV-active product spot should be completely absent.

  • Acidification: Cool the combined aqueous layer in an ice bath (0–5 °C). Slowly add 1M HCl dropwise under continuous stirring until the pH reaches exactly 2.0. Causality: Dropping the pH two units below the pKa (4.0) ensures >99% protonation, driving the compound out of solution as a white precipitate or heavily cloudy suspension.

  • Back-Extraction: Extract the acidified aqueous layer with Dichloromethane (DCM) (3 x 75 mL).

  • Drying & Concentration: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the semi-pure free acid.

Protocol B: Preparative Reverse-Phase HPLC (High-Purity Polishing)

Mechanistic Rationale: For biological screening, purity must exceed 99%. Reverse-phase preparative HPLC is the gold standard for this final polishing step[4]. The critical variable in this method is the mobile phase additive. Because benzoic acid derivatives exist in an equilibrium of protonated and deprotonated states at neutral pH, running them without an acidic modifier results in severe peak tailing and poor resolution[5].

By adding 0.1% Trifluoroacetic Acid (TFA) to the mobile phase, we suppress the ionization of the carboxylic acid (maintaining the eluent at pH ~2.0)[4]. This forces the molecule into a single, highly lipophilic state, ensuring sharp, symmetrical peaks and maximizing interaction with the C18 stationary phase[4][5].

Decision matrix for Preparative Reverse-Phase HPLC method development.

Table 2: Preparative HPLC Method Parameters
ParameterSpecification
Column C18 Prep Column (e.g., 250 mm × 20 mm, 5 µm particle size)
Mobile Phase A Ultrapure Water + 0.1% TFA (v/v)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA (v/v)
Flow Rate 15.0 mL/min
Detection UV at 254 nm and 280 nm
Sample Solvent DMSO or ACN/Water (1:1)
Step-by-Step Gradient Protocol:
  • Equilibration: Run at 10% B for 5 minutes to stabilize the column bed.

  • Injection: Inject up to 100 mg of the semi-pure compound (dissolved in 2 mL of DMSO).

  • Gradient Elution: Ramp from 10% B to 90% B over 25 minutes. Causality: The high lipophilicity of the benzyl and chlorophenyl groups means the compound will likely elute late in the gradient (approx. 65-75% B).

  • Wash & Re-equilibration: Hold at 100% B for 5 minutes to flush strongly retained hydrophobic impurities, then return to 10% B for 5 minutes.

  • Lyophilization: Pool the fractions corresponding to the main peak (monitored at 254 nm) and lyophilize to remove water, ACN, and volatile TFA, yielding the ultra-pure solid.

Protocol C: Solvent-Antisolvent Recrystallization (Scale-Up)

Mechanistic Rationale: When scaling up beyond 10 grams, preparative HPLC becomes a bottleneck. Solvent-antisolvent recrystallization provides a scalable, self-validating alternative[3]. The free acid form of the sulfonamide is highly soluble in warm ethanol but practically insoluble in water. By dissolving the compound in a minimal volume of hot ethanol and slowly introducing water (the antisolvent), the supersaturation point is carefully controlled, allowing a highly ordered crystal lattice to form, which excludes structurally dissimilar impurities[3].

Step-by-Step Methodology:
  • Dissolution: Place the extracted free acid into a round-bottom flask. Add a minimal amount of absolute Ethanol (approx. 3-5 mL per gram of product).

  • Heating: Heat the suspension gently to 60 °C under stirring until a clear solution is obtained.

  • Antisolvent Addition: Remove from heat. While the solution is still warm, add deionized water dropwise until the solution becomes slightly turbid (the cloud point).

  • Clarification: Add 1-2 drops of Ethanol just until the turbidity clears.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 4 hours, then transfer to an ice bath (0 °C) for an additional 2 hours to maximize yield. Self-Validation: Rapid cooling forces precipitation (amorphous solid trapping impurities), whereas slow cooling promotes true, high-purity crystallization.

  • Isolation: Recover the crystals via vacuum filtration, wash with ice-cold 10% Ethanol/Water, and dry in a vacuum oven at 45 °C overnight.

References

  • SIELC Technologies. Benzoic Acid | SIELC Technologies. Retrieved from: [Link]

  • PubMed Central (PMC). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Retrieved from:[Link]

Sources

Application

Application Note: Formulation Strategies for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid

Executive Summary & Compound Profiling This guide details the formulation protocols for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6), a lipophilic organic acid often utilized in research targeting p...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profiling

This guide details the formulation protocols for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6), a lipophilic organic acid often utilized in research targeting protein-protein interactions or nuclear receptors.

Successful delivery of this compound in animal models (rodents) requires overcoming its inherent physicochemical challenges: low aqueous solubility and high lipophilicity . This guide moves beyond generic recipes, providing a mechanism-based approach to vehicle selection based on the specific structural moieties of the molecule.

Structural Analysis & Physicochemical Challenges

To formulate this compound effectively, we must first deconstruct its chemical behavior:

FeatureChemical MoietyImplication for Formulation
Acidic Head Benzoic Acid (

)
Primary Solubility Handle. The molecule is neutral and insoluble at gastric pH (1.2) but ionizes to a soluble carboxylate salt at pH > 6.0.
Linker Sulfonamide (Tertiary)Non-Ionizable. Unlike secondary sulfonamides, the nitrogen here is fully substituted (Benzyl + Chlorophenyl). It has no acidic proton, meaning the sulfonamide group does not contribute to solubility via ionization.
Lipophilic Tail Benzyl + ChlorophenylSolubility Burden. These aromatic rings significantly increase

(Predicted

), driving the molecule to precipitate in purely aqueous buffers even when ionized.
Formulation Decision Matrix

The choice of vehicle is dictated by the study goal (Pharmacokinetics vs. Toxicology) and the Route of Administration (ROA).

FormulationDecision Start Study Goal PK Pharmacokinetics (PK) Need: 100% Solution Start->PK Tox Efficacy / Toxicology Need: High Dose / Volume Start->Tox RouteIV IV / IP Route PK->RouteIV Bioavailability RoutePO Oral (PO) Route PK->RoutePO Tox->RoutePO High Exposure Sol_Cosolvent Protocol A: PEG400/DMSO Co-solvent RouteIV->Sol_Cosolvent Acute Dosing Sol_CD Protocol B: HP-β-Cyclodextrin RouteIV->Sol_CD Preferred (Less Irritant) RoutePO->Sol_CD Max Absorption Suspension Protocol C: MC/Tween Suspension RoutePO->Suspension High Dose (>50mg/kg)

Figure 1: Decision tree for selecting the appropriate vehicle based on study endpoints.

Detailed Protocols

Protocol A: IV/IP Solution (Co-solvent System)

Best for: Acute dosing, PK studies (IV bolus), or IP injection where high solubility is required quickly. Mechanism: Uses organic solvents (DMSO) to dissolve the lipophilic core and PEG400 to match the dielectric constant, preventing precipitation upon dilution in the blood.

Reagents:

  • Dimethyl Sulfoxide (DMSO), anhydrous (Grade: Cell Culture/USP)

  • Polyethylene Glycol 400 (PEG 400)

  • Sterile Saline (0.9% NaCl) or PBS (pH 7.4)

Composition: 5% DMSO / 40% PEG400 / 55% Saline

Step-by-Step Procedure:

  • Weighing: Accurately weigh the required amount of compound into a sterile glass vial.

  • Primary Solubilization: Add the calculated volume of DMSO (5% of total volume) . Vortex vigorously or sonicate until the compound is completely dissolved. The solution must be clear.

    • Critical Check: If the compound does not dissolve here, the final formulation will fail.

  • Stabilization: Add PEG400 (40% of total volume) slowly while vortexing. The solution may warm slightly (exothermic mixing).

  • Dilution: Slowly add Warm Saline (55% of total volume) dropwise while vortexing.

    • Why Warm? Adding cold saline can shock the compound out of solution.

  • pH Check: Check pH. If < 6.0, adjust carefully with 1N NaOH to pH 7.0–7.4 (The benzoic acid moiety needs to be ionized).

  • Sterilization: Filter through a 0.22 µm PES or PTFE syringe filter.

Dosing Limit (Mice): Max 5 mL/kg (Bolus IV).

Protocol B: High-Bioavailability Oral Solution (Cyclodextrin)

Best for: Oral PK studies where maximizing absorption is critical. Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms an inclusion complex, encapsulating the lipophilic tail (chlorophenyl/benzyl) while the hydrophilic exterior keeps the complex soluble.

Reagents:

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD)
  • Sterile Water for Injection

  • 1N NaOH and 1N HCl

Composition: 20% (w/v) HP-


-CD in Water (pH adjusted)

Step-by-Step Procedure:

  • Vehicle Prep: Prepare a 20% (w/v) solution of HP-

    
    -CD in sterile water. (e.g., 2g CD in 10mL water). Stir until clear.
    
  • Compound Addition: Weigh the compound into a vial.

  • Ionization (The "pH-Shift" Method):

    • Add a minimal volume of water (approx 10% of final vol).

    • Add 1N NaOH dropwise. Monitor closely.

    • Goal: Raise pH to ~8.0–9.0 temporarily. The compound will dissolve as the carboxylate salt.

  • Complexation: Add the 20% HP-

    
    -CD solution to the dissolved compound. Stir for 30 minutes at room temperature to allow the lipophilic tail to enter the cyclodextrin cavity.
    
  • Neutralization: Carefully adjust pH back to 7.0–7.4 using dilute HCl.

    • Note: If the solution precipitates upon lowering pH, the complexation was insufficient. Stir longer or increase CD concentration.

  • Final Polish: Filter (0.22 µm) to ensure sterility.

Protocol C: Standard Oral Suspension (Toxicology/Efficacy)

Best for: High dose studies (>30 mg/kg) where solubility limits are exceeded, or for long-term daily dosing (less irritating to the gut). Mechanism: Creates a stable suspension. Methylcellulose increases viscosity to prevent settling; Tween 80 wets the hydrophobic particle surface.

Reagents:

  • Methylcellulose (viscosity 400 cP)

  • Tween 80 (Polysorbate 80)

  • Sterile Water

Composition: 0.5% (w/v) Methylcellulose + 0.1% (w/v) Tween 80 in Water.

Step-by-Step Procedure:

  • Vehicle Preparation (The "Hot/Cold" Method):

    • Heat 1/3 of the required water to 80°C.

    • Disperse Methylcellulose powder into the hot water with vigorous stirring (it will not dissolve yet).

    • Add the remaining 2/3 of water as ice-cold water. The MC will now dissolve and thicken as it cools.

    • Add Tween 80 (0.1%). Stir overnight at 4°C for a clear, bubble-free gel.

  • Compound Micronization: Grind the compound using a mortar and pestle to a fine powder. Large crystals lead to poor absorption and needle clogging.

  • Wetting: Add a small amount of the vehicle to the mortar. Triturate (grind) to form a smooth, lump-free paste.

  • Dilution: Gradually add the rest of the vehicle while mixing.

  • Processing: Sonicate the suspension for 10–15 minutes to break up micro-aggregates.

  • Dosing: Shake well immediately before oral gavage.

Quality Control & Validation

Before administering to animals, the formulation must be validated to ensure data integrity.

QC Workflow

QC_Workflow Sample Formulated Sample Visual Visual Inspection (Precipitate? Color change?) Sample->Visual pH pH Measurement (Target: 7.0 - 7.5) Visual->pH Clear/Homogeneous Fail Discard / Reformulate Visual->Fail Precipitate HPLC HPLC Concentration Check (Must be within ±10% of target) pH->HPLC pH OK pH->Fail pH < 5 or > 9 Pass Release for Dosing HPLC->Pass Conc OK HPLC->Fail Conc Error

Figure 2: Mandatory Quality Control workflow prior to animal administration.

Stability Considerations
  • Hydrolysis Risk: The sulfonamide bond is generally stable, but the ester/amide linkages (if any precursors are present) can degrade.

  • Storage: Prepare fresh whenever possible. If storage is needed, keep suspensions at 4°C for max 3 days. Solutions (Protocol A/B) should be checked for precipitation after refrigeration.

Animal Dosing Guidelines (Mouse/Rat)

Adhering to volume limits is crucial for animal welfare and scientific validity. Exceeding these volumes can alter physiology (e.g., blood pressure spikes in IV, gastric distension in PO).

RouteSpeciesMax Volume (Bolus)Recommended Needle/Gavage
Oral (PO) Mouse (25g)10 mL/kg (0.25 mL)20-22G Ball-tipped
Oral (PO) Rat (250g)10 mL/kg (2.5 mL)16-18G Ball-tipped
Intravenous (IV) Mouse (25g)5 mL/kg (0.125 mL)27-30G
Intraperitoneal (IP) Mouse (25g)10-20 mL/kg (0.5 mL)25-27G

Note: For Protocol A (DMSO/PEG), inject slowly (over 15-30 seconds) to minimize local irritation.

References

  • Li, Di, and Edward H. Kerns.Drug-like Properties: Concepts, Structure Design and Methods: from ADME to Toxicity Optimization. Academic Press, 2016. (Standard text for physicochemical profiling and vehicle selection).
  • Turner, P. V., et al. "Administration of substances to laboratory animals: routes of administration and factors to consider." Journal of the American Association for Laboratory Animal Science 50.5 (2011): 600-613. Link

  • Loftsson, Thorsteinn, and Marcus E. Brewster. "Pharmaceutical applications of cyclodextrins: 1. Drug solubilization and stabilization." Journal of Pharmaceutical Sciences 85.10 (1996): 1017-1025.
  • PubChem Compound Summary. "3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CID 11533060)." National Center for Biotechnology Information.[1] Link

  • Gad, S. C., et al. "Nonclinical vehicle use in studies by multiple routes in multiple species." International Journal of Toxicology 35.6 (2016): 665-698. (Reference for vehicle safety limits).

Sources

Method

Application Note: Solvent Selection and Liquid-Liquid Extraction Protocols for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Organic Synthesis, Process Chemistry, Downstream Processing Introduction & Physicochemical Profiling The isolation of complex organi...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Discipline: Organic Synthesis, Process Chemistry, Downstream Processing

Introduction & Physicochemical Profiling

The isolation of complex organic intermediates requires a deep understanding of their physicochemical properties to design efficient, scalable, and environmentally sustainable extraction protocols. 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6) presents a unique downstream processing challenge.

Structurally, the molecule features a highly lipophilic core—driven by the bulky N-benzyl and N-(2-chlorophenyl) substituents on the sulfamoyl group—paired with a single ionizable carboxylic acid moiety. This structural dichotomy gives the molecule surfactant-like properties when ionized, which frequently leads to intractable emulsions during liquid-liquid extraction (LLE) if the solvent system and pH are not rigorously controlled.

Causality in Extraction Mechanics

The extraction strategy relies on the pH-dependent ionization of the benzoic acid group (estimated pKa ~4.0).

  • At pH > 8: The carboxylic acid is deprotonated, forming a water-soluble carboxylate salt. The extreme hydrophobicity of the rest of the molecule means that in highly miscible solvents (like THF or standard ethers), phase boundaries blur.

  • At pH < 3: The carboxylic acid is fully protonated, rendering the entire molecule highly lipophilic and driving its partition into the organic phase.

To prevent emulsion formation during these transitions, the selection of the organic solvent is the most critical parameter.

Solvent Selection Strategy (E-E-A-T Grounding)

Historically, highly lipophilic carboxylic acids were extracted using Dichloromethane (DCM). However, modern pharmaceutical process development mandates adherence to the [1] and the [2].

We evaluate four candidates for this extraction:

  • Dichloromethane (DCM): An ICH Class 2 solvent. While it offers excellent solvation for the protonated target, its high toxicity and environmental impact make it unacceptable for modern, scalable processes.

  • Ethyl Acetate (EtOAc): An ICH Class 3 solvent. It is a standard choice, but its moderate water solubility (~8.3 g/100 mL) can lead to product loss and emulsion formation during the basic aqueous wash phase.

  • Methyl tert-butyl ether (MTBE): An ICH Class 3 solvent. It provides good phase separation but carries a high risk of peroxide formation and requires strict safety controls.

  • 2-Methyltetrahydrofuran (2-MeTHF): An ICH Class 3 solvent. Derived from renewable resources, 2-MeTHF has exceptionally low water solubility compared to standard THF, providing crisp phase boundaries even when the target molecule acts as a surfactant. This is our recommended solvent.

Quantitative Data Presentation

Table 1: Physicochemical Properties of the Target API

ParameterValue / Description
Compound Name 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid [3]
CAS Number 750613-52-6
Molecular Weight 401.87 g/mol
Estimated pKa ~4.0 (Benzoic acid moiety)
LogP (Estimated) > 4.0 (Highly lipophilic)
State at pH 2 Protonated (Organic-soluble)
State at pH 8 Deprotonated (Aqueous-soluble)

Table 2: Solvent Selection Matrix

SolventICH Q3C ClassACS Green ScoreWater MiscibilityRecommendation for this Protocol
2-MeTHF Class 3Recommended~14 g/100 mLPrimary Choice: Crisp phase separation, stable.
EtOAc Class 3Recommended~8.3 g/100 mLAlternative: Good, but prone to hydrolysis at high pH.
MTBE Class 3Acceptable~4.8 g/100 mLSecondary: Good separation, but peroxide risk.
DCM Class 2Avoid~1.3 g/100 mLLegacy: Avoid due to regulatory/toxicity limits.

Visualizations of Logical Workflows

Solvent Selection Decision Tree

Solvent_Selection Target Target: 3-[Benzyl(2-chlorophenyl) sulfamoyl]benzoic acid Criteria Evaluate via ICH Q3C & ACS Green Chemistry Target->Criteria DCM Dichloromethane (DCM) ICH Class 2 Criteria->DCM High Toxicity Avoid EtOAc Ethyl Acetate (EtOAc) ICH Class 3 Criteria->EtOAc Good solubility Prone to hydrolysis MeTHF 2-MeTHF ICH Class 3 Criteria->MeTHF Excellent phase separation Green alternative MTBE MTBE ICH Class 3 Criteria->MTBE Peroxide risk Moderate solubility

Caption: Logical decision tree for solvent selection based on ICH Q3C and ACS Green Chemistry guidelines.

Acid-Base Extraction Workflow

LLE_Workflow Start Crude Reaction Mixture (Target + Impurities) AddBase Add Sat. NaHCO3 & EtOAc Adjust to pH 8-9 Start->AddBase PhaseSep1 Phase Separation AddBase->PhaseSep1 OrgWaste Organic Phase (Neutral Impurities) PhaseSep1->OrgWaste Discard AqPhase1 Aqueous Phase (Target as Sodium Salt) PhaseSep1->AqPhase1 Keep AddAcid Add 1M HCl & 2-MeTHF Adjust to pH 2 AqPhase1->AddAcid PhaseSep2 Phase Separation AddAcid->PhaseSep2 AqWaste Aqueous Phase (Salts/Waste) PhaseSep2->AqWaste Discard OrgPhase2 Organic Phase (Protonated Target in 2-MeTHF) PhaseSep2->OrgPhase2 Keep Isolate Dry over Na2SO4, Filter, & Evaporate Pure Target Compound OrgPhase2->Isolate

Caption: Step-by-step acid-base liquid-liquid extraction workflow utilizing 2-MeTHF.

Experimental Protocol: Self-Validating LLE Workflow

This protocol utilizes an acid-base swing to isolate the target compound from neutral and basic impurities. The protocol is designed as a self-validating system : at each phase separation, TLC or LC-MS checks are mandated to ensure the target has fully partitioned before discarding any layers.

Materials Required:
  • Crude 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

  • 2-Methyltetrahydrofuran (2-MeTHF)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1M Hydrochloric Acid (HCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Brine (Saturated NaCl)

Step-by-Step Methodology:

Phase 1: Basification and Removal of Neutral Impurities

  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude). Causality: EtOAc is used here because we want to discard this organic layer later; using the cheaper solvent for the waste stream improves process economics.

  • Basification: Add an equal volume of saturated aqueous NaHCO₃. Stir vigorously for 15 minutes. Ensure the aqueous layer reaches pH 8–9. Causality: The benzoic acid deprotonates, migrating into the aqueous layer as a sodium salt. The bulky sulfamoyl group remains neutral.

  • Phase Separation: Transfer to a separatory funnel and allow the layers to separate.

  • Validation Check 1: Spot both the upper (organic) and lower (aqueous) layers on a TLC plate (Eluent: 9:1 DCM:MeOH with 1% AcOH). The target compound should be exclusively in the aqueous layer.

  • Segregation: Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer (which contains unreacted neutral starting materials and byproducts).

Phase 2: Acidification and Target Extraction 6. Acidification: Cool the aqueous layer in an ice bath to 5°C. Slowly add 1M HCl dropwise under continuous stirring until the pH reaches 2. Causality: Cooling prevents localized heating and potential degradation. At pH 2, the carboxylate is fully protonated, causing the target to precipitate or oil out as a highly lipophilic free acid. 7. Extraction: Add 2-MeTHF (10 mL per gram of theoretical yield) to the acidified aqueous mixture. Stir vigorously for 10 minutes. Causality: 2-MeTHF is chosen here because its low water miscibility suppresses emulsion formation, which is highly likely when this specific protonated molecule acts as a surfactant. 8. Phase Separation: Transfer to a separatory funnel. Allow the layers to separate. The organic layer (2-MeTHF) will be the top layer. 9. Validation Check 2: Perform a TLC or LC-MS check on the aqueous layer to confirm the absence of the target API. If present, perform a second extraction with a half-volume of 2-MeTHF. 10. Washing: Wash the combined 2-MeTHF organic layers with Brine (1 x 5 mL per gram). Causality: Brine removes residual water and inorganic salts from the organic phase.

Phase 3: Isolation 11. Drying: Add anhydrous Na₂SO₄ to the 2-MeTHF layer. Swirl for 5 minutes until the drying agent is free-flowing. Filter to remove the solid. 12. Concentration: Evaporate the 2-MeTHF under reduced pressure (Rotary evaporator, 40°C water bath) to yield the pure 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid as a solid or concentrated oil.

References

  • European Medicines Agency (EMA). ICH Q3C (R8) Impurities: Guideline for Residual Solvents. Available at:[Link]

  • American Chemical Society (ACS). ACS GCI Pharmaceutical Roundtable Solvent Selection Tool. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Aqueous Solubility for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and assay challenges with 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing formulation and assay challenges with 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6).

Due to its high molecular weight (401.87 g/mol ) and the presence of bulky, lipophilic moieties (a benzyl group and a 2-chlorophenyl group attached to a tertiary sulfonamide), this compound exhibits extremely poor intrinsic aqueous solubility. While the benzoic acid moiety provides an ionizable handle (pKa ~4.2), overcoming the crystal lattice energy and hydrophobic collapse during in vitro assays requires precise thermodynamic and kinetic control.

I. Diagnostic Workflow for Solubility Optimization

Before altering your assay conditions, use the following logic tree to diagnose the root cause of compound precipitation.

SolubilityWorkflow Start Compound Precipitation in Aqueous Buffer CheckPH Is Assay pH < 5.0? Start->CheckPH AdjustPH Increase pH to 7.4+ (Deprotonate Benzoic Acid) CheckPH->AdjustPH Yes CheckSolvent Is DMSO > 1% v/v? CheckPH->CheckSolvent No Nephelometry Validate via Kinetic Nephelometry Assay AdjustPH->Nephelometry SolventShift Solvent Shift Effect: Reduce DMSO or use Step-Down Dilution CheckSolvent->SolventShift Yes UseExcipients Add Solubilizers: HP-β-CD or Tween-80 CheckSolvent->UseExcipients No SolventShift->Nephelometry UseExcipients->Nephelometry

Caption: Diagnostic workflow for resolving aqueous precipitation of lipophilic benzoic acid derivatives.

II. Troubleshooting FAQs

Q1: Why does 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid immediately precipitate when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? A1: This is a classic manifestation of the "solvent shift" phenomenon[1]. Even though the benzoic acid moiety is deprotonated at pH 7.4 (forming a more soluble carboxylate anion), the sudden drop in DMSO concentration rapidly decreases the solvation capacity for the bulky, hydrophobic benzyl and 2-chlorophenyl groups. The compound reaches localized supersaturation and nucleates before it can disperse into the bulk aqueous phase. Solution: Employ a step-down serial dilution or pre-mix the DMSO stock with an excipient before introducing it to the bulk aqueous phase.

Q2: I need to run an assay in Simulated Gastric Fluid (SGF, pH 1.2). How can I keep the compound in solution? A2: At pH 1.2, the benzoic acid group is fully protonated and un-ionized. Without the charged carboxylate, the molecule is highly lipophilic (LogP > 4), drastically reducing its aqueous solubility. To overcome this thermodynamic barrier, you must rely on host-guest complexation. Research into the [2] demonstrates that Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective here. Its hydrophobic cavity encapsulates the benzyl or chlorophenyl rings, shielding them from the aqueous environment while the hydrophilic exterior maintains water solubility.

Q3: How do I definitively know if my compound is truly dissolved or just forming a micro-suspension that will interfere with my optical assays? A3: Visual inspection is notoriously unreliable for lipophilic compounds. You must validate the physical state using a [3]. Nephelometers measure forward-scattered light. Even nanoscale aggregates (micro-suspensions) will scatter light, causing a measurable spike in the signal. If the nephelometric signal of your compound well matches the blank buffer, it is in a true solution.

III. Quantitative Data: Solubility Profiles

The following table summarizes the expected kinetic solubility of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid across various buffer systems, highlighting the causal impact of pH and excipients.

Buffer SystempHExcipient / Co-solventMax Kinetic Solubility (µM)Physical State (via Nephelometry)
PBS7.41% DMSO< 10 µMPrecipitate
PBS7.41% DMSO + 10% HP-β-CD> 200 µMTrue Solution
SGF1.21% DMSO< 1 µMPrecipitate
SGF1.21% DMSO + 2% Tween-80~ 50 µMMicellar Dispersion
HEPES7.45% DMSO~ 25 µMMicro-suspension
IV. Self-Validating Experimental Protocols

To ensure scientific integrity, formulation must always be paired with physical validation. The following protocols represent a closed, self-validating system: Protocol A establishes the solubility, and Protocol B proves it.

Protocol A: Preparation of a 100 µM Assay Solution using HP-β-CD Complexation

Causality: HP-β-CD requires time and thermal energy to form the inclusion complex with the bulky 2-chlorophenyl and benzyl groups. Direct injection of DMSO stock into cold HP-β-CD buffer will result in premature precipitation.

  • Stock Preparation: Prepare a 10 mM compound stock in 100% anhydrous DMSO. Ensure complete dissolution via vortexing.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in the target aqueous buffer (e.g., PBS pH 7.4). Filter through a 0.22 µm PES membrane.

  • Intermediate Complexation: In a microcentrifuge tube, add 10 µL of the 10 mM DMSO stock to 90 µL of the 20% HP-β-CD buffer. This creates a 1 mM intermediate with 10% DMSO.

  • Thermodynamic Driving: Vortex the intermediate vigorously for 2 minutes, then sonicate in a water bath at 37°C for 15 minutes. Note: This thermal input is critical to drive the thermodynamic inclusion process.

  • Final Dilution: Dilute the 1 mM intermediate 1:10 with standard PBS to achieve the final 100 µM working solution (Final assay concentrations: 1% DMSO, 1.8% HP-β-CD).

Protocol B: Kinetic Solubility Validation via Laser Nephelometry

Causality: This protocol validates the absence of aggregates that cause false positives or light-scattering artifacts in downstream biochemical assays.

  • Plate Setup: Dispense 198 µL of the formulated aqueous buffer (from Protocol A) into a 96-well clear-bottom microtiter plate.

  • Spiking: Add 2 µL of serially diluted DMSO compound stocks to test a concentration range from 1 µM to 200 µM.

  • Equilibration: Incubate the plate on a microplate shaker at 300 rpm for 2 hours at room temperature. This allows the solvent shift effect to reach a metastable equilibrium.

  • Measurement: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: Plot the compound concentration against the Scattered Light Intensity (measured in Nephelometric Turbidity Units, NTU). The kinetic solubility limit is defined as the maximum concentration where the NTU remains within 3 standard deviations of the buffer blank.

V. References
  • Title: Controlled Suspensions Enable Rapid Determinations of Intrinsic Dissolution Rate and Apparent Solubility of Poorly Water-Soluble Compounds Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

  • Title: Complexation of Cyclodextrins with Benzoic Acid in Water-Organic Solvents: A Solvation-Thermodynamic Approach Source: National Center for Biotechnology Information (NCBI) / PMC URL: [Link]

Optimization

Troubleshooting low synthesis yields of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6). As a Senior Application Scientist, I have designed this portal to address...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6).

As a Senior Application Scientist, I have designed this portal to address the most common bottlenecks encountered during the synthesis of this specific substituted sulfonamide. This guide bypasses generic advice, focusing strictly on the mechanistic causality behind low yields, competing side reactions, and steric challenges specific to this molecule.

I. Diagnostic Synthetic Workflow

Before diving into specific troubleshooting, review the optimized three-step synthetic pathway below. We utilize a "global protection/deprotection" strategy to bypass the chemoselectivity issues inherent to this molecule.

SynthesisWorkflow A 3-(Chlorosulfonyl)benzoic acid Electrophile C Intermediate 1: 3-(2-chlorophenylsulfamoyl)benzoic acid A->C Pyridine, DMAP 60°C B 2-Chloroaniline Poor Nucleophile B->C Steric Hindrance E Intermediate 2: Benzyl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate C->E N- & O-Alkylation DMF, 80°C D Benzyl Bromide + K2CO3 Global Benzylation D->E G Final Target: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid E->G Selective O-Cleavage RT F LiOH, THF/H2O Saponification F->G

Figure 1: Optimized three-step synthetic workflow for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid.

II. Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my initial sulfonamide coupling yield so low (<30%) when reacting 3-(chlorosulfonyl)benzoic acid with 2-chloroaniline? A1: The issue lies in the inherent electronics and sterics of 2-chloroaniline. It is a notoriously poor nucleophile. The highly electronegative ortho-chloro group withdraws electron density from the amine via the inductive effect, while simultaneously creating severe steric bulk that blocks the approach to the electrophilic sulfur center of the sulfonyl chloride 1. Standard conditions (e.g., Triethylamine in DCM at room temperature) will stall.

  • The Fix: Shift the reaction equilibrium by using Pyridine as both the solvent and the base, supplemented with 0.1 equivalents of DMAP (4-dimethylaminopyridine) to act as an acyl-transfer catalyst. Elevating the temperature to 60°C provides the necessary kinetic energy to overcome the steric activation barrier.

Q2: During the N-benzylation step, my TLC shows a messy mixture of two or three different products. What is happening? A2: You are observing a chemoselectivity conflict. When you treat 3-(2-chlorophenylsulfamoyl)benzoic acid with a base (like K₂CO₃) and benzyl bromide, you have two competing nucleophiles: the carboxylate oxygen and the sulfonamide nitrogen 2.

  • The Causality: The benzoic acid moiety (pKa ~4.2) is deprotonated much faster than the sulfonamide NH (pKa ~8.5). Consequently, rapid O-alkylation (esterification) occurs first, followed by slower N-alkylation. If you only use 1.0–1.2 equivalents of benzyl bromide, you will trap the reaction as a mixture of mono-O-benzylated, mono-N-benzylated, and di-benzylated species.

  • The Fix: Do not attempt selective N-benzylation on the free acid. Instead, force the reaction to global benzylation by using an excess of reagents (2.5 eq Benzyl bromide, 3.0 eq K₂CO₃). This drives all intermediates to a single, easily purifiable di-benzylated product (Benzyl 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoate).

Q3: How do I efficiently recover the free benzoic acid after the global benzylation step without destroying the sulfonamide? A3: You must perform a selective saponification. Fortunately, the N-benzyl sulfonamide bond is highly stable to aqueous base, whereas the benzyl ester is readily cleaved.

  • The Fix: Treat the di-benzylated intermediate with LiOH·H₂O in a mixed solvent system of THF/MeOH/H₂O (3:1:1). The methanol acts as a phase-transfer agent to keep the lipophilic intermediate in solution while the hydroxide attacks the ester carbonyl.

III. Validated Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation metrics are met.

Step 1: Synthesis of 3-(2-chlorophenylsulfamoyl)benzoic acid
  • Setup: In an oven-dried round-bottom flask under N₂, dissolve 3-(chlorosulfonyl)benzoic acid (10.0 mmol) in anhydrous pyridine (25 mL).

  • Addition: Add 2-chloroaniline (11.0 mmol) dropwise, followed by DMAP (1.0 mmol).

  • Reaction: Heat the mixture to 60°C and stir for 12 hours.

  • Workup: Cool to room temperature. Pour the mixture into 100 mL of ice-cold 1M HCl to precipitate the product and neutralize the pyridine. Filter the precipitate and wash with cold water.

  • Self-Validation Check: Dissolve a 1 mg sample in MeCN. Run LC-MS. You must observe a clean peak at [M+H]⁺ 312 m/z . If unreacted sulfonyl chloride remains, do not proceed; re-subject to heat.

Step 2: Global Benzylation (N- and O-alkylation)
  • Setup: Dissolve the Intermediate 1 (8.0 mmol) in anhydrous DMF (20 mL).

  • Reagents: Add finely powdered K₂CO₃ (24.0 mmol, 3.0 eq). Stir for 15 minutes to ensure complete deprotonation.

  • Alkylation: Add benzyl bromide (20.0 mmol, 2.5 eq) dropwise via syringe. Heat to 80°C for 6 hours.

  • Workup: Quench with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash the combined organic layers aggressively with brine (5 x 50 mL) to remove all DMF. Dry over Na₂SO₄ and concentrate.

  • Self-Validation Check: Run a TLC (3:1 Hexanes/EtOAc). You should see a single, highly UV-active spot at Rf ~0.6 . The LC-MS must show a mass shift to [M+H]⁺ 492 m/z .

Step 3: Selective Ester Hydrolysis
  • Setup: Dissolve the crude Intermediate 2 (approx. 7.5 mmol) in a THF/MeOH/H₂O mixture (30 mL, 3:1:1 ratio).

  • Deprotection: Add LiOH·H₂O (22.5 mmol, 3.0 eq). Stir vigorously at room temperature for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water (20 mL) and wash once with diethyl ether (20 mL) to remove organic impurities.

  • Isolation: Acidify the aqueous layer with 1M HCl to pH 2. The final product will precipitate as a white solid. Filter, wash with water, and dry under high vacuum.

  • Self-Validation Check: Final LC-MS must confirm the target mass of [M+H]⁺ 402 m/z .

IV. Quantitative Yield Optimization Summary

Use the table below to benchmark your laboratory results against our validated optimized conditions.

Reaction StepPrimary Chemical ChallengeStandard/Unoptimized YieldOptimized ConditionExpected YieldValidation Metric
1. Sulfonylation Poor nucleophilicity of 2-chloroaniline15–30%Pyridine solvent, 0.1 eq DMAP, 60°C75–85%LC-MS: [M+H]⁺ 312 m/z
2. Benzylation Competing O-alkylation (Esterification)40% (mixed products)2.5 eq BnBr, 3.0 eq K₂CO₃, DMF, 80°C>90%TLC: Single spot (Rf 0.6 in 3:1 Hex/EtOAc)
3. Hydrolysis Incomplete benzyl ester cleavage50%3.0 eq LiOH·H₂O, THF/MeOH/H₂O, RT95%LC-MS: [M+H]⁺ 402 m/z

V. References

  • Benchchem. "4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid|CAS 380431-08-3 - Benchchem: Amidation/Sulfonylation Reactions with Substituted Anilines". Benchchem Chemical Database. 1

  • ACS Publications. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols". Journal of Organic Chemistry. 2

  • Sigma-Aldrich. "3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid | CAS No.: 750613-52-6". Sigma-Aldrich Catalog.

Sources

Troubleshooting

Stability of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid in solution over time

The following technical guide is designed as a specialized support resource for researchers working with 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6). This compound, often utilized in high-throughpu...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6). This compound, often utilized in high-throughput screening (HTS) for GPCR modulators (e.g., LGR2 antagonists) and ion channel research, presents specific stability and solubility challenges due to its lipophilic sulfonamide-benzoic acid scaffold.

Compound Identity & Physiochemical Profile[1]

Before addressing specific stability issues, it is critical to understand the molecule's "personality" in solution. This compound is an amphiphilic organic acid with a distinct solubility profile governed by its ionization state.

FeatureSpecificationTechnical Insight
CAS Number 750613-52-6Unique identifier for verification.
Molecular Weight 401.87 g/mol Moderate size; prone to aggregation at high concentrations.
Core Scaffold Sulfonamide-Benzoic AcidAcidic moiety : Benzoic acid (COOH).Neutral moiety : N,N-disubstituted sulfonamide.
pKa (Acidic) ~3.8 – 4.2 (COOH)At pH 7.4, the molecule is anionic (COO⁻), which improves solubility. At pH < 4, it is neutral and highly insoluble.
Solubility (DMSO) > 20 mMExcellent. Preferred solvent for stock solutions.
Solubility (Water) Negligible (at pH < 5)Critical Risk : Precipitates immediately in acidic buffers.

Troubleshooting Guide (Q&A)

This section addresses the most common "pain points" reported by researchers during assay development and compound handling.

Q1: Why did the compound precipitate when I added the DMSO stock to my assay buffer?

Diagnosis: This is likely a "pH Shock" or "Solubility Crash." Explanation: The compound relies on the ionization of its carboxylic acid group for aqueous solubility.

  • pH Mismatch: If your assay buffer is acidic (pH < 5.0) or unbuffered water, the compound protonates to its neutral, insoluble form.

  • Local Concentration Spike: Adding a high-concentration DMSO stock (e.g., 10 mM) directly to aqueous buffer creates a transient zone of supersaturation, leading to micro-precipitation that may not re-dissolve. Solution:

  • Ensure assay buffer pH is ≥ 7.2 .

  • Use an intermediate dilution step (see Protocol A).

  • Vortex the buffer while adding the compound to ensure rapid dispersion.

Q2: Is the compound stable in DMSO at room temperature?

Diagnosis: Generally yes, but hygroscopicity is a threat. Explanation: The sulfonamide and benzoic acid linkages are chemically stable against oxidation and hydrolysis at room temperature (20-25°C) for short periods (days). However, DMSO is hygroscopic (absorbs water from air). Water uptake can cause the compound to hydrolyze slowly or, more likely, precipitate out of the DMSO stock over time. Solution:

  • Store stocks at -20°C or -80°C .

  • Use anhydrous DMSO and seal vials tightly with Parafilm.

  • Aliquot to avoid repeated freeze-thaw cycles (limit to < 3 cycles).

Q3: I see variable data in my IC50 curves. Could the compound be degrading?

Diagnosis: It is likely aggregation , not chemical degradation. Explanation: This molecule has two large hydrophobic groups (Benzyl and Chlorophenyl) attached to the sulfonamide. Even when ionized (COO⁻), these hydrophobic "tails" can drive the formation of colloidal aggregates at concentrations > 10 µM. These aggregates can nonspecifically inhibit proteins (false positives) or reduce the free concentration of the drug (false negatives). Solution:

  • Include 0.01% Triton X-100 or 0.05% Tween-20 in your assay buffer to disrupt aggregates.

  • Verify stability/solubility by spinning down the assay plate (1000 x g, 5 min) and measuring the supernatant concentration if possible.

Q4: Is the compound light-sensitive?

Diagnosis: Potentially. Explanation: The molecule contains a 2-chlorophenyl group and a sulfonamide linkage.[1] Chlorinated aromatics can undergo photo-dechlorination or radical formation under intense UV light. Solution:

  • Protect stock solutions from direct sunlight.

  • Use amber vials for long-term storage.

  • Standard laboratory lighting is generally acceptable for short-term handling.

Experimental Protocols

Protocol A: Preparation of Stable Stock Solutions

Objective: To create a 10 mM stock solution that remains stable for >6 months.

  • Calculate : Weigh 4.02 mg of powder.

  • Dissolve : Add 1.0 mL of anhydrous DMSO (Molecular Biology Grade).

  • Mix : Vortex vigorously for 30 seconds. Ensure no visible particles remain.

  • Aliquot : Dispense 50 µL aliquots into amber PCR tubes or cryovials.

  • Store : Freeze immediately at -20°C .

Protocol B: "Solubility-Safe" Dilution Workflow

Objective: To dilute the compound into aqueous buffer without precipitation.

  • Thaw : Thaw the DMSO stock at room temperature (do not heat > 37°C). Vortex before use.

  • Intermediate Step (Optional but Recommended) :

    • Dilute the 10 mM stock 1:10 in pure DMSO to create a 1 mM working stock.

    • Why? It is easier to mix larger volumes, and it reduces the viscosity difference.

  • Final Dilution :

    • Prepare your assay buffer (must be pH 7.4 , e.g., PBS or HEPES).

    • Add detergent (e.g., 0.01% Triton X-100) to the buffer if permitted by the assay.

    • Add the DMSO working stock to the buffer while vortexing the buffer.

    • Target: Final DMSO concentration should be < 1% (v/v) to avoid solvent effects.

Visualizations

Figure 1: Solubility & Stability Logic

This diagram illustrates the critical relationship between pH, ionization, and solubility for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid.

SolubilityLogic cluster_0 Critical Handling Insight Compound 3-[Benzyl(2-chlorophenyl) sulfamoyl]benzoic acid Acidic Acidic pH (< 4.0) Protonated Form (COOH) Compound->Acidic in 0.1M HCl Neutral Neutral pH (7.0 - 7.4) Ionized Form (COO-) Compound->Neutral in PBS (pH 7.4) Precipitation PRECIPITATION RISK (Insoluble Neutral Species) Acidic->Precipitation High Risk Soluble SOLUBLE (Anionic Species) Neutral->Soluble Stabilized by Charge Aggregation AGGREGATION RISK (Hydrophobic Tails Interact) Soluble->Aggregation At > 10 µM

Caption: Figure 1. The ionization state dictates solubility. At physiological pH, the molecule is soluble but prone to aggregation at high concentrations.

Figure 2: Recommended Handling Workflow

Step-by-step logic to ensure data integrity during screening.

Workflow Powder Lyophilized Powder (Store RT/4°C) DMSO_Stock 10 mM Stock (Anhydrous DMSO) Powder->DMSO_Stock Dissolve Storage Store at -20°C (Protect from Light) DMSO_Stock->Storage Aliquot Dilution Serial Dilution (in 100% DMSO) DMSO_Stock->Dilution Prepare Conc. Curve Storage->DMSO_Stock Thaw Final_Well Final Assay Well (<1% DMSO) Dilution->Final_Well Transfer 1 µL Assay_Buffer Assay Buffer (pH 7.4 + 0.01% Detergent) Assay_Buffer->Final_Well Transfer 99 µL

Caption: Figure 2. Optimal workflow minimizes aqueous exposure time and prevents precipitation shocks.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9927953, 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid. Retrieved from [Link]

  • ChemSrc (2025). 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid - CAS 750613-52-6 Physiochemical Properties. Retrieved from [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. (General reference for solubility of lipophilic acids). Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Authoritative text on compound handling and aggregation). Retrieved from [Link]

Sources

Optimization

Identifying degradation products of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

The following guide is designed as a specialized Technical Support Center for researchers characterizing the stability profile of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6). Subject: 3-[Benzyl(2-ch...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center for researchers characterizing the stability profile of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6).

Subject: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Compound ID: BC-SB-402) Department: Analytical Development & Structural Elucidation Support Level: Tier 3 (Senior Scientist)

Introduction

You are likely investigating 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid as a lead scaffold or intermediate in diuretic or anti-inflammatory drug discovery. This compound features a sulfonamide linker connecting a benzoic acid core to a sterically crowded N-benzyl-N-(2-chlorophenyl) amine moiety.

Understanding its degradation profile is critical because the N-S bond and the chlorinated aryl ring present specific vulnerabilities to hydrolysis and photolysis, respectively. This guide synthesizes mechanistic organic chemistry with practical LC-MS troubleshooting to help you identify and control impurities.

Module 1: Chromatographic Anomalies & Troubleshooting

User Issue: "I see new peaks appearing in my stability samples. How do I classify them before running MS?"

Diagnostic Workflow

Use this decision matrix to correlate retention time (RT) shifts with likely chemical changes.

Observation (RRT vs Parent)Likely Chemical EventMechanism
Early Eluter (RRT < 0.5) Hydrolysis (Acid Moiety) Cleavage of the sulfonamide bond releases 3-sulfobenzoic acid , a highly polar, water-soluble species.
Mid Eluter (RRT ~ 0.8) Dechlorination Photolytic loss of the chlorine atom (replaced by H) increases polarity slightly and reduces lipophilicity.
Late Eluter (RRT > 1.2) Hydrolysis (Amine Moiety) The released amine, N-benzyl-2-chloroaniline , is significantly less polar than the parent acid (at acidic pH) and lacks the hydrophilic carboxylate.
Broad/Tailing Peak N-Oxidation Oxidation of the sulfonamide nitrogen (rare) or benzylic oxidation can create conformers that interact strongly with C18 silanols.
FAQ: Why is my mass balance poor?

Answer: If you observe loss of parent without proportional appearance of peaks, check for N-benzyl-2-chloroaniline precipitation. This degradation product is lipophilic and may crash out of aqueous mobile phases or stick to vial glass.

  • Action: Add 30-50% organic solvent (Acetonitrile) to your sample diluent to ensure solubility of the amine degradant.

Module 2: Mass Spectrometry Interpretation

User Issue: "I have multiple peaks with m/z 402. How do I distinguish the parent from isobaric degradants?"

Fragmentation Logic (ESI+)

The parent ion [M+H]⁺ = 402.05 (assuming ^35Cl) fragments predictably. Use these diagnostic ions to confirm identity.

  • Primary Cleavage (S-N Bond):

    • The sulfonamide bond is the weakest link under collision-induced dissociation (CID).

    • Diagnostic Ion A (Amine): m/z ~218 corresponds to the protonated N-benzyl-2-chloroaniline moiety.

    • Diagnostic Ion B (Acid): m/z ~185 corresponds to the 3-sulfobenzoic acid fragment (often seen as [M-H]⁻ in negative mode).

  • Secondary Cleavage (Benzylic):

    • Loss of the benzyl group (Tropylium ion formation) is common. Look for m/z 91 .

Distinguishing Degradants
Degradant IDModificationObserved Mass (ESI+)Key Fragment
DP-1 (Hydrolysis) Cleavage of S-N218.07 (Amine only)91 (Benzyl)
DP-2 (Photolysis) Dechlorination (-Cl, +H)368.09 184 (Des-chloro amine)
DP-3 (Oxidation) Benzylic Oxidation (+O)416.03 232 (Benzoyl-chloroaniline)

Module 3: Forced Degradation Protocols

User Issue: "How do I generate these impurities controllably for isolation?"

Protocol A: Hydrolytic Stress (Acid/Base)

Sulfonamides are generally stable, but the electron-withdrawing benzoic acid group activates the S-N bond.

  • Step 1: Dissolve 10 mg compound in 1 mL MeOH.

  • Step 2: Add 1 mL 1N HCl (Acid stress) or 1N NaOH (Base stress).

  • Step 3: Reflux at 60°C for 4-8 hours .

  • Expectation: Acid hydrolysis is faster. Look for the formation of 3-sulfobenzoic acid (polar) and N-benzyl-2-chloroaniline (non-polar).

    • Note: Base hydrolysis may require harsher conditions (80°C, 24h) due to the repulsion between the hydroxide ion and the ionized carboxylate.

Protocol B: Photolytic Stress (Dechlorination)

Chlorinated aromatics are highly susceptible to homolytic cleavage under UV.

  • Step 1: Prepare a 0.5 mg/mL solution in Quartz cuvettes (acetonitrile/water 50:50).

  • Step 2: Expose to Xenon arc lamp (ICH Q1B option 1) or UV-C (254 nm) for 12-24 hours.

  • Mechanism: The C-Cl bond absorbs UV energy, undergoing homolysis to form a radical, which abstracts a hydrogen from the solvent to form the des-chloro analog (DP-2).

  • Critical Control: Run a "Dark Control" (wrapped in foil) alongside to differentiate thermal vs. photo degradation.

Module 4: Pathway Visualization

User Issue: "I need a diagram for my regulatory report showing how these impurities form."

Degradation Pathway Map

The following diagram illustrates the three primary degradation vectors: Hydrolysis (S-N cleavage), Photolysis (Dechlorination), and Oxidation (Benzylic).

DegradationPathway Parent Parent Compound (MW 401.8) 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid DP_Hydro_Acid DP-1A: 3-Sulfobenzoic acid (Polar, Water Soluble) Parent->DP_Hydro_Acid Acid/Base Hydrolysis (S-N Cleavage) DP_Hydro_Amine DP-1B: N-benzyl-2-chloroaniline (Lipophilic, Non-Polar) Parent->DP_Hydro_Amine Acid/Base Hydrolysis (S-N Cleavage) DP_Photo DP-2: Des-chloro Analog (MW ~367.4) Photolytic Dechlorination Parent->DP_Photo UV Light (254nm) Homolytic C-Cl Cleavage DP_Ox DP-3: Benzoyl Derivative (MW ~415.8) Benzylic Oxidation (C -> C=O) Parent->DP_Ox Oxidative Stress (H2O2) Benzylic C-H Abstraction

Caption: Figure 1. Primary degradation pathways for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, highlighting hydrolytic cleavage of the sulfonamide bond and photolytic instability of the chlorophenyl group.

Module 5: Experimental Troubleshooting Guide

TroubleshootingTree Start Issue: Unknown Peak Detected CheckRT Check Retention Time (RT) Start->CheckRT Early RT < Parent (More Polar) CheckRT->Early Shift - Late RT > Parent (Less Polar) CheckRT->Late Shift + CheckUV Check UV Spectrum Early->CheckUV CheckMass Check Mass (m/z) Late->CheckMass Hydrolysis Likely: 3-Sulfobenzoic Acid Confirm: m/z 201 (Neg) CheckUV->Hydrolysis Loss of Amine Abs Dechlor Likely: Des-chloro Analog Confirm: m/z 368 (-34 Da) CheckUV->Dechlor Blue Shift (Loss of Cl) Amine Likely: N-benzyl-2-chloroaniline Confirm: m/z 218 CheckMass->Amine m/z 218

Caption: Figure 2. Rapid diagnostic decision tree for categorizing unknown impurities based on chromatographic behavior and spectral data.

References

  • Piggott, A. M., & Karuso, P. (2007).[1] Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. Tetrahedron Letters. Retrieved from [Link]

  • Bhatkhande, D. S., et al. (2004).[2] Photocatalytic degradation of chlorobenzene using solar and artificial UV radiation. Journal of Chemical Technology and Biotechnology. Retrieved from [Link]

  • Baran, W., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Retrieved from [Link]

Sources

Troubleshooting

Overcoming precipitation of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid in cell media

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization Strategies for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid Compound Focus: 3-[Benzyl(2-chlorophenyl)sul...

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Technical Guide: Solubilization Strategies for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Compound Focus: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid CAS: 750613-52-6 (Representative) Chemotype: Lipophilic Sulfamoylbenzoic Acid Derivative[1]

Compound Profile & Solubility Physics

To solve the precipitation issue, we must first understand the physicochemical forces at play.[1] This compound features a benzoic acid core (hydrophilic, ionizable) flanked by two significant hydrophobic domains: a benzyl group and a 2-chlorophenyl moiety .[1]

  • pKa (Acidic): ~3.5 – 4.5 (Carboxylic acid).[1] At physiological pH (7.4), the molecule is primarily ionized (anionic).[1]

  • LogP (Lipophilicity): Estimated > 3.[1]5. Despite ionization, the bulky hydrophobic "wings" drive self-aggregation in aqueous environments.[1]

  • The "Crash-Out" Mechanism: When a DMSO stock (highly soluble) is introduced to cell media (highly aqueous), the solvent environment changes instantly.[1] If the local concentration exceeds the aqueous solubility limit before diffusion occurs, the compound nucleates and precipitates.[1]

Troubleshooting FAQs

Q1: The compound precipitates immediately upon adding the DMSO stock to the media.[1] Why?

Diagnosis: This is "Solvent Shock." You are creating a local supersaturated zone where the DMSO concentration drops, but the compound hasn't dispersed yet.[1] Immediate Fix:

  • Never add the stock directly to a static volume of media.[1]

  • Technique: Vortex the media while slowly piping the DMSO stock into the center of the vortex. This maximizes rapid dispersion.[1]

Q2: The solution looks clear initially but crystals form after 24 hours. What is happening?

Diagnosis: This is likely thermodynamic instability or calcium-mediated crystallization .[1]

  • Mechanism A: The compound is metastable.[1] It dissolved initially but slowly rearranged into a stable, insoluble crystal lattice.[1]

  • Mechanism B: The carboxylate anion (

    
    ) is reacting with Calcium (
    
    
    
    ) or Magnesium (
    
    
    ) in the culture media (DMEM/RPMI) to form an insoluble "soap" salt.[1] Solution: Switch to a BSA-Conjugated delivery system (See Protocol A). Albumin sequesters the lipophilic tail, preventing crystallization while delivering the drug to cells.[1]
Q3: My IC50 curves are flat or inconsistent. Is this solubility related?

Diagnosis: Yes. If the compound precipitates, the nominal concentration (what you calculated) is much higher than the free concentration (what the cells see).[1] Validation Test:

  • Prepare your highest concentration in media.[1]

  • Incubate for 4 hours.

  • Centrifuge at 15,000 x g for 10 mins.

  • Analyze the supernatant via HPLC/UV-Vis.[1] If the signal is <90% of the expected value, you have precipitation.[1]

Recommended Protocols

Protocol A: The BSA-Conjugation Method (Gold Standard)

Best for: Hydrophobic acids that precipitate in serum-free or low-serum media.[1]

Rationale: Bovine Serum Albumin (BSA) has high-affinity binding sites for benzoic acid derivatives.[1] It acts as a natural carrier, maintaining solubility up to much higher concentrations.[1]

Materials:

  • Fatty-Acid Free BSA (Sigma A8806 or equivalent).[1]

  • PBS (pH 7.4).[1]

  • Compound Stock (10-50 mM in DMSO).[1]

Step-by-Step:

  • Prepare Vehicle: Dissolve BSA in PBS to create a 5% (w/v) stock solution. Filter sterilize (0.22 µm).

  • Pre-conjugation: In a microtube, add your DMSO compound stock dropwise into the 5% BSA solution while vortexing.

    • Target: Create a 10x or 100x working stock of the Compound:BSA complex.[1]

    • Note: The solution should remain clear. The BSA hydrophobic pockets will absorb the compound.[1]

  • Incubation: Incubate the mixture at 37°C for 30 minutes to allow equilibrium binding.

  • Final Dilution: Dilute this "Compound-BSA" mix into your cell culture media to the final desired concentration.

Protocol B: The "Step-Down" Serial Dilution

Best for: Quick screening without adding extra protein.[1]

Rationale: Prevents the "Solvent Shock" by gradually changing the solvent polarity.[1]

Step-by-Step:

  • Primary Stock: 10 mM in 100% DMSO.

  • Intermediate Stock: Dilute Primary Stock 1:10 into pure DMSO (not water) to get 1 mM.

  • The "Shift" Step: Dilute the 1 mM DMSO stock 1:10 into PBS (warmed to 37°C) . Vortex immediately.

    • Result: 100 µM compound in 10% DMSO/90% PBS.[1] Check for clarity.

  • Final Dosing: Add this aqueous intermediate to your cell media.

    • Benefit: You are adding an aqueous solution to an aqueous solution, minimizing shock.[1]

Quantitative Data Summary

ParameterFree Acid FormNa+ Salt FormBSA-Complexed
Solubility in DMSO High (>50 mM)ModerateN/A
Solubility in PBS (pH 7.4) Low (<10 µM)*Moderate (<50 µM)High (>500 µM)
Risk of Ca2+ Precipitation HighHighLow
Cellular Uptake Passive DiffusionPassive DiffusionAlbumin-Mediated Transport

*Note: Values are estimates based on chemotype behavior (Sulfamoylbenzoic acids).

Visualizing the Solubility Decision Tree

The following diagram illustrates the decision logic for troubleshooting precipitation issues with this compound.

SolubilityLogic Start Start: Compound Precipitates in Cell Media CheckMicroscopy Step 1: Microscopy Check (Crystals vs. Amorphous Aggregates) Start->CheckMicroscopy Branch1 Crystals Visible? CheckMicroscopy->Branch1 SolventShock Cause: Solvent Shock (Immediate Precipitation) Branch1->SolventShock Amorphous/Cloudy SaltFormation Cause: Calcium/Mg Salt (Delayed Precipitation) Branch1->SaltFormation Needles/Crystals ActionShock Action: Use Protocol B (Step-Down Dilution) SolventShock->ActionShock ActionSalt Action: Use Protocol A (BSA Conjugation) SaltFormation->ActionSalt Validation Validation: Centrifuge Media & Measure Supernatant Conc. ActionShock->Validation ActionSalt->Validation

Caption: Decision tree for identifying the root cause of precipitation (Solvent Shock vs. Salt Formation) and selecting the appropriate mitigation protocol.

Mechanism of Action: Why BSA Works

The following diagram details the interaction between the sulfamoylbenzoic acid derivative and albumin, preventing the "crash-out" phenomenon.

BSAMechanism Compound Free Compound (Hydrophobic Tail) Media Cell Media (Aqueous + Ca2+) Compound->Media Direct Addition BSA Albumin (BSA) (Hydrophobic Pocket) Compound->BSA Pre-incubation Precipitate Precipitate (Inactive) Media->Precipitate Hydrophobic Collapse Cell Cell Membrane (Uptake) Media->Cell Equilibrium Release Complex BSA-Compound Complex (Soluble) BSA->Complex Binding Complex->Media Stable Dispersion

Caption: Mechanistic comparison of direct addition (leading to precipitation) vs. BSA-complexation (maintaining solubility via hydrophobic sequestration).[1]

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.

  • BenchChem Technical Support. (2025). Overcoming Low Solubility of Sulfamoylbenzoic Acid Derivatives. BenchChem Knowledge Base.[1] [1]

  • PubChem. (n.d.).[1] 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine.[1]

  • Katte, N. K., et al. (2025).[1] Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate.[1]

Sources

Optimization

Technical Support Center: Optimizing Sulfamoyl Benzoic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of sulfamoyl benzoic acid derivatives. Designed for researchers, medicinal chemists, and process scientists, this guide provides authoritative troubleshooting, st...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of sulfamoyl benzoic acid derivatives. Designed for researchers, medicinal chemists, and process scientists, this guide provides authoritative troubleshooting, standardized protocols, and mechanistic insights into the two-step synthesis of these privileged pharmacological scaffolds.

The standard synthetic route involves the electrophilic aromatic substitution (chlorosulfonation) of a substituted benzoic acid, followed by nucleophilic acyl substitution (amidation) of the resulting sulfonyl chloride intermediate[1]. Because the intermediates are highly reactive and thermally sensitive, strict control over reaction parameters is required to prevent catastrophic yield loss.

Reaction Workflow & Mechanistic Pathways

SynthesisWorkflow BA Substituted Benzoic Acid Step1 Chlorosulfonation (ClSO3H, 0°C -> 80°C) BA->Step1 CSBA Chlorosulfonylbenzoic Acid Step1->CSBA Electrophilic Aromatic Substitution Side1 Diaryl Sulfone (Side Product) Step1->Side1 High Temp / Excess Substrate Step2 Amidation (Amine, Base, 0°C -> RT) CSBA->Step2 Side2 Sulfonic Acid (Hydrolysis) CSBA->Side2 Aqueous Workup / Poor Quenching SBA Sulfamoylbenzoic Acid Step2->SBA Nucleophilic Acyl Substitution

Reaction workflow for sulfamoyl benzoic acid synthesis, highlighting key side reactions.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols incorporate In-Process Controls (IPCs) that allow the chemist to validate the system dynamically.

Protocol A: Synthesis of the Chlorosulfonylbenzoic Acid Intermediate

Mechanistic Goal: Generate the highly electrophilic


 cation via auto-protolysis of chlorosulfonic acid to achieve regioselective aromatic substitution.
  • Reactor Preparation: Purge a jacketed round-bottom flask with inert gas (nitrogen/argon). Charge the flask with chlorosulfonic acid (5.0 to 8.0 equivalents) and pre-chill to 0–5°C[2]. Causality: Chlorosulfonic acid acts as both the reagent and the solvent. Pre-chilling provides a thermal buffer against the violent exotherm of the subsequent addition.

  • Substrate Addition: Slowly add the substituted benzoic acid (1.0 equivalent) portion-wise under vigorous agitation. Maintain the internal temperature strictly below 20°C[3].

  • Heating Phase: Once addition is complete, remove the cooling bath and gradually heat the mixture to 50–80°C for 2–6 hours[2][4].

  • In-Process Control (IPC) & Validation: Withdraw a 10 µL aliquot and quench it in 1 mL of anhydrous methanol. This instantly converts the reactive sulfonyl chloride into a stable methyl sulfonate ester. Analyze this ester via TLC or LC-MS to confirm the consumption of the starting material.

  • Quenching & Isolation: Cool the reactor to room temperature. Cautiously pour the mixture onto a vigorously stirred slurry of crushed ice and water, maintaining the quench temperature at 0–5°C[3]. Immediately collect the resulting white precipitate via vacuum filtration. Wash with ice-cold water until the filtrate is pH neutral, and dry under high vacuum[5].

Protocol B: Amidation to Sulfamoylbenzoic Acid

Mechanistic Goal: Facilitate nucleophilic attack of an amine on the sulfonyl chloride while scavenging the HCl byproduct to prevent amine protonation.

  • Dissolution: Dissolve the freshly synthesized chlorosulfonylbenzoic acid (1.0 equivalent) in an anhydrous, aprotic solvent (e.g., acetone, dichloromethane, or toluene) and cool to 0°C[5].

  • Amine Addition: Slowly add the desired primary or secondary amine (1.2 equivalents). Immediately follow with a non-nucleophilic base such as pyridine or triethylamine (1.5 to 2.0 equivalents)[5]. Causality: The base scavenges the generated HCl. Without it, the amine reactant would be protonated into an unreactive ammonium salt, stalling the reaction at 50% conversion.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–12 hours. Monitor via TLC until the intermediate is fully consumed.

  • Workup & Validation: Pour the mixture into ice-cold water. Slowly acidify with 1M HCl. The amphoteric sulfamoylbenzoic acid should precipitate at a specific acidic pH (typically pH 2-4). Filter the product, wash with cold water, and recrystallize from an ethanol/water system[5].

Quantitative Optimization Data

The table below synthesizes optimized reaction parameters for the chlorosulfonation step, derived from process optimization studies on methoxy- and chloro-substituted benzoic acids[2][4].

ParameterSuboptimal RangeOptimized ConditionMechanistic Rationale
Molar Ratio (Substrate :

)
1:2 to 1:31:5 to 1:8

must act as the solvent. Lower ratios lead to high viscosity, poor heat dissipation, and incomplete conversion[4].
Addition Temperature > 20°C0°C to 5°C Prevents runaway exothermic reactions and limits the formation of diaryl sulfone byproducts[2][3].
Reaction Temperature > 100°C50°C to 80°C Balances the rate of acid chlorination while preventing the formation of polysulfonic acid-based impurities[4].
Reaction Time < 1 hour2 to 6 hours Ensures complete electrophilic aromatic substitution. Extending beyond 8 hours degrades the product without yield gains[2][4].

Troubleshooting Guides & FAQs

Q1: My chlorosulfonation reaction yielded a high-melting, insoluble white solid instead of the desired sulfonyl chloride. What happened? A1: You have likely synthesized a diaryl sulfone byproduct. This occurs when the initially formed chlorosulfonylbenzoic acid acts as an electrophile and undergoes a secondary Friedel-Crafts-type reaction with an unreacted molecule of benzoic acid[3][6].

  • Resolution: This is driven by high temperatures and localized substrate excess. Ensure the internal temperature remains strictly below 20°C during the substrate addition phase, and use a sufficient excess of chlorosulfonic acid (at least 5 equivalents) to dilute the reactive intermediates[3].

Q2: Upon aqueous workup of the chlorosulfonylbenzoic acid, my product reverts to a highly polar impurity. How do I prevent this? A2: The sulfonyl chloride group is highly susceptible to hydrolysis back into the sulfonic acid, especially in the presence of water and residual acid[6].

  • Resolution: The quenching step must be rapid and brutally cold. Pour the reaction mixture onto crushed ice (not just cold water) to ensure the temperature never exceeds 5°C during the quench[3]. Furthermore, do not let the precipitated product sit in the acidic aqueous mother liquor; filter it immediately[3].

Q3: The amidation step results in low yields and incomplete conversion. What are the common pitfalls? A3: This is typically caused by competing hydrolysis or amine deactivation. If you use a protic solvent (like methanol) without strict stoichiometric control, the solvent can outcompete the amine, forming a sulfonate ester. Additionally, if the HCl byproduct is not scavenged, your amine will precipitate as an unreactive hydrochloride salt.

  • Resolution: Always use an anhydrous, aprotic solvent (e.g., acetone or DCM)[5]. Ensure you are using an adequate amount of an auxiliary base (like triethylamine or pyridine) to neutralize the acid generated during the nucleophilic acyl substitution[5].

Q4: How do I safely manage the severe exotherm during large-scale chlorosulfonation? A4: Chlorosulfonic acid reacts violently with moisture to produce HCl and


 gases, and its reaction with the aromatic ring releases massive heat[2].
  • Resolution: For scale-up, a jacketed reactor with a high-efficiency external chiller is mandatory[2]. The initial charge of the benzoic acid must be done slowly via subsurface addition (if liquid) or controlled solid dosing, utilizing the pre-chilled acid as a thermal buffer[2]. Never use glassware with micro-cracks, and ensure the system is continuously purged with nitrogen to sweep away evolved HCl gas.

References

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Current Status: Operational Ticket Topic: Resolving Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist Executive Summary You are encountering peak tailing with 3-[Benzyl(2-chlorophenyl)sulfamoyl]b...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Topic: Resolving Peak Tailing & Asymmetry Assigned Specialist: Senior Application Scientist

Executive Summary

You are encountering peak tailing with 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid . To resolve this, we must deconstruct the molecule's interaction with your chromatographic system.

This molecule presents a "Dual-Threat" to peak symmetry:

  • The Acidic Moiety: The benzoic acid group (pKa ~3.5–3.8) requires strict pH control to prevent mixed-mode ionization.

  • High Hydrophobicity: The benzyl and 2-chlorophenyl groups create a bulky, lipophilic region (LogP > 3.5) that makes the analyte susceptible to "injection solvent effects" and secondary hydrophobic interactions.

This guide moves beyond generic advice, offering a root-cause diagnostic workflow specifically for this sulfonamide-benzoic acid derivative.

Module 1: The Chemistry of Tailing (Root Cause Analysis)

Before changing your method, you must identify why the tailing is occurring. Tailing is rarely random; it is a symptom of a chemical mismatch.

The Ionization Trap

The carboxylic acid group on your molecule has a pKa of approximately 3.5 – 3.8 (lowered from the standard 4.2 by the electron-withdrawing sulfonamide group).

  • The Scenario: If your mobile phase pH is 3.0 – 5.0 , the molecule exists in a dynamic equilibrium between its neutral (protonated) and ionized (deprotonated) states.

  • The Result: The ionized species travels faster; the neutral species travels slower. As they interconvert on the column, they smear the peak, creating a "shark fin" or severe tail.

  • The Fix: You must operate at pH < 2.5 (to keep it 100% neutral) or pH > 6.0 (to keep it 100% ionized). Note: For C18 retention, low pH is preferred.[1]

The Solubility/Injection Mismatch

Because this molecule is highly hydrophobic, you likely dissolved your sample in 100% Acetonitrile, Methanol, or DMSO.

  • The Scenario: Injecting a strong solvent (e.g., 100% ACN) into a weaker initial mobile phase (e.g., 10% ACN) causes the analyte to precipitate or "smear" at the head of the column before focusing.

  • The Result: Distorted, tailing, or split peaks.[1][2][3][4][5]

Module 2: Diagnostic Decision Tree

Use this logic flow to identify your specific issue.

TailingDiagnosis Start Symptom: Peak Tailing CheckPH Check Mobile Phase pH Start->CheckPH IsPHBad Is pH between 3.0 and 5.0? CheckPH->IsPHBad FixPH ACTION: Lower pH to 2.0-2.3 (Use Formic or Phosphoric Acid) IsPHBad->FixPH Yes CheckSolvent Check Injection Solvent IsPHBad->CheckSolvent No IsSolventStrong Is Sample Solvent > 20% stronger than Initial Mobile Phase? CheckSolvent->IsSolventStrong FixSolvent ACTION: Dilute Sample with Initial Mobile Phase IsSolventStrong->FixSolvent Yes CheckColumn Check Column History IsSolventStrong->CheckColumn No IsColumnOld Is Column > 500 injections or used for Bases? CheckColumn->IsColumnOld ReplaceCol ACTION: Replace Column (Select End-Capped C18) IsColumnOld->ReplaceCol Yes MetalChelation Consider Metal Chelation IsColumnOld->MetalChelation No AddEDTA ACTION: Add 0.1% EDTA to Mobile Phase A MetalChelation->AddEDTA

Figure 1: Diagnostic workflow for isolating the cause of peak tailing in acidic sulfonamide derivatives.

Module 3: Optimized Experimental Protocols

Protocol A: Mobile Phase Optimization (The "Gold Standard")

This protocol ensures the carboxylic acid remains protonated (neutral), maximizing interaction with the C18 phase and eliminating ionization-related tailing.

ParameterRecommendationScientific Rationale
Mobile Phase A 0.1% Formic Acid (for MS) or 0.1% Phosphoric Acid (for UV) in Water.Maintains pH ~2.1–2.3, well below the pKa (~3.5). Ensures analyte is 100% protonated.
Mobile Phase B Acetonitrile (preferred) or Methanol with 0.1% Acid.Acetonitrile usually provides sharper peaks for aromatic sulfonamides due to lower viscosity and better dipole alignment.
Buffer Concentration If using Phosphate: 20-25 mM .Sufficient ionic strength to mask secondary silanol interactions on the column silica surface.[6]
Gradient Profile Start at 30-40% B (not 5%).This molecule is hydrophobic. Starting too low causes the analyte to "stick" to the column head, leading to broad peaks.
Protocol B: The "Injection Solvent" Correction

If you cannot dissolve your sample in the mobile phase, follow this dilution protocol to prevent solvent-induced tailing.

  • Dissolve your stock standard in 100% DMSO or Methanol (e.g., 1 mg/mL).

  • Dilute this stock 1:10 using Mobile Phase A (Acidified Water).

    • Observation: If it precipitates, your concentration is too high.

    • Action: Lower the target concentration or increase the organic ratio in the dilution solvent to match the Initial Gradient Conditions exactly.

  • Inject a smaller volume (e.g., 2-5 µL instead of 10-20 µL).

Module 4: Frequently Asked Questions (FAQs)

Q1: I adjusted the pH to 2.1, but I still see a "shoulder" on the peak. What is it? A: If pH is controlled, a shoulder often indicates metal chelation . The sulfonamide and carboxyl groups can chelate trace iron or stainless steel ions in your frits.

  • Test: Add 0.1% EDTA to Mobile Phase A or wash the system with 5% Nitric Acid (remove column first!).

  • Verification: If the shoulder disappears, your system has metal contamination.

Q2: Can I use a C8 column instead of C18? A: Yes, and it might be beneficial. Because 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid is bulky and hydrophobic, it may interact too strongly with a high-density C18 phase, causing broad peaks. A C8 column or a Polar-Embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Fusion) often yields sharper peaks for this class of compounds by reducing hydrophobic drag.

Q3: My retention time drifts, and the tailing gets worse over consecutive injections. A: This suggests the molecule is not fully eluting and is building up on the column (fouling).

  • Solution: Add a "Sawtooth" wash step at the end of your gradient. Ramp to 95% B and hold for 3-5 minutes after the peak elutes to strip the hydrophobic residues before re-equilibrating.

References

  • BenchChem. Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives. (2025).[1][5][7][8] Accessed via BenchChem.com. 5[5]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? (2025).[1][5][7][8] 8

  • Phenomenex. HPLC Tech Tip: Basic Analytes in Reversed-Phase. (2025).[1][5][7][8] Discusses silanol interactions relevant to amphoteric/acidic compounds. 6[5][9]

  • PubChem. 3-Sulfamoylbenzoic acid Properties and pKa Data. National Library of Medicine. 7

  • Sigma-Aldrich (MilliporeSigma). HPLC Troubleshooting Guide: Peak Shape Issues.2[5][7][9]

Sources

Optimization

Storage conditions to prevent hydrolysis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

This technical support guide is designed to address the stability and storage requirements of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6).[1] Compound: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic ac...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed to address the stability and storage requirements of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6).[1]

Compound: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid Chemical Class:


-Disubstituted Sulfonamide / Benzoic Acid Derivative[1]

Executive Summary: The "Golden Rules" of Storage

To prevent hydrolysis and ensure chemical integrity, follow these three non-negotiable storage parameters.

ParameterSpecificationTechnical Rationale
Temperature 2°C to 8°C (Short-term)-20°C (Long-term > 3 months)Reduces kinetic energy, significantly slowing the rate of acid-catalyzed hydrolysis and decarboxylation.[1]
Atmosphere Desiccated & Inert (Argon/Nitrogen flush)Hydrolysis requires water. Removing atmospheric moisture eliminates the nucleophile (

) necessary for the reaction.
Container Amber Glass Vials (Teflon-lined cap)Prevents photochemical degradation (which can generate radical species that accelerate bond cleavage) and ensures an airtight seal.[1]

Technical Deep Dive: The Hydrolysis Mechanism

Understanding why this compound degrades allows you to predict and prevent failure points.

The Vulnerability: The S-N Bond

While sulfonamides are generally more stable than amides or esters, the sulfamoyl moiety (


) in this compound is susceptible to hydrolysis under specific conditions.[1]
  • Acid-Catalyzed Cleavage: The primary risk is acid-catalyzed hydrolysis .[1] Protons (

    
    ) from trace acidic impurities or environmental carbonic acid protonate the sulfonamide nitrogen or oxygen. This weakens the Sulfur-Nitrogen (S-N) bond, making the sulfur atom susceptible to nucleophilic attack by water.
    
  • Steric Factors: This specific molecule contains a 2-chlorophenyl group and a benzyl group attached to the nitrogen.[1]

    • Protective Factor:[1] The steric bulk of the 2-chlorophenyl group provides a "shield," making it difficult for water to attack the sulfur center.

    • Risk Factor:[1] The electron-withdrawing nature of the chlorine atom and the phenyl ring reduces the electron density on the nitrogen, making the S-N bond electronically distinct, though generally

      
      -disubstituted sulfonamides are extremely resistant to base hydrolysis.[1]
      
Degradation Pathway Diagram

The following diagram illustrates the theoretical acid-catalyzed hydrolysis pathway you are trying to prevent.

HydrolysisPathway cluster_prevention Prevention Strategy Compound Intact Compound (Sulfonamide) Protonation Protonation Step (Requires H+) Compound->Protonation + H+ (Acidic Impurity) Transition Tetrahedral Intermediate Protonation->Transition + H2O (Moisture) Products Hydrolysis Products: 1. 3-Sulfobenzoic acid deriv. 2. N-Benzyl-2-chloroaniline Transition->Products S-N Bond Cleavage Desiccant Desiccant/Inert Gas (Blocks H2O) Buffer Neutral pH (Blocks H+)

Figure 1: Acid-catalyzed hydrolysis pathway of the sulfonamide linkage. Prevention strategies focus on blocking the entry of Water (


) and Protons (

).[1]

Standard Operating Procedures (SOPs)

Protocol A: Solid State Storage (Powder)

Use this for long-term banking of the compound.[1]

  • Vial Selection: Transfer the compound into a borosilicate amber glass vial. Avoid plastic (polypropylene) as it is permeable to moisture over years.

  • Inert Gas Flush: Gently flow dry Nitrogen (

    
    ) or Argon gas into the vial for 10-15 seconds to displace humid air.[1]
    
  • Seal: Close tightly with a Teflon (PTFE)-lined screw cap.[1] Parafilm is insufficient for long-term moisture protection; use electrical tape or a secondary containment if freezing.[1]

  • Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant beads (Silica gel or Drierite).

  • Freezing: Store at -20°C.

Protocol B: Solution Storage (Stock Solutions)

Critical: Hydrolysis rates increase significantly in solution.[1]

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide). Avoid water, methanol, or ethanol for long-term storage, as alcohols can cause alcoholysis (similar to hydrolysis).

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or higher). Dilute solutions degrade faster relative to their mass.

  • Aliquot: Do not freeze-thaw repeatedly. Divide the stock into single-use aliquots (e.g., 50 µL).

  • Temperature: Store aliquots at -80°C if possible, or -20°C.

  • Shelf Life:

    • Solid: 2 years (if desiccated).

    • DMSO Solution (-20°C): 3-6 months.[1]

    • Aqueous Solution: Use immediately. Do not store.

Troubleshooting & FAQs

Q1: I noticed the white powder has turned slightly yellow. Is it hydrolyzed?

Diagnosis: Likely Oxidation , not necessarily hydrolysis. Explanation: The 2-chlorophenyl and benzyl amine moieties can be susceptible to photo-oxidation if exposed to light.[1] Hydrolysis usually produces cleavage products (acids and amines) which may be colorless but change the solubility or melting point. Action: Run an LC-MS.

  • If you see a peak at [M-H]- 400.0 (Parent), it is intact.[1]

  • If you see peaks corresponding to 3-sulfobenzoic acid or N-benzyl-2-chloroaniline, hydrolysis has occurred.[1]

Q2: Can I store this compound in PBS (Phosphate Buffered Saline)?

Answer: No. Reasoning: While PBS is pH 7.4 (neutral), water acts as the nucleophile. Over days or weeks, even at neutral pH, the equilibrium will slowly drive toward hydrolysis, especially if the temperature fluctuates. Furthermore, the carboxylic acid group on the benzoate ring will ionize, increasing solubility but potentially altering chemical stability. Fix: Prepare fresh dilutions in PBS from a DMSO stock immediately before the experiment.

Q3: My DMSO stock froze at 4°C. Is the compound damaged?

Answer: No, this is normal. Explanation: Pure DMSO has a freezing point of 18.9°C. Freezing is actually beneficial as it arrests chemical reactions. Warning: The danger arises during the thawing process. DMSO is hygroscopic (absorbs water from air). When you open a cold vial of DMSO, atmospheric water condenses into it instantly. Protocol: Allow the frozen DMSO vial to reach room temperature before opening the cap to prevent moisture ingress.

Q4: Why is the "2-chlorophenyl" group important for stability?

Technical Insight: The chlorine atom at the ortho position provides steric hindrance. It physically blocks water molecules from easily approaching the sulfur-nitrogen bond.[1] This makes your compound more stable than a simple


-benzyl-benzenesulfonamide.[1] However, this does not make it immune to degradation under harsh acidic conditions.

References

  • Białk-Bielińska, A., et al. (2012).[2] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials, 221-222, 264-274.[1] (Demonstrates sulfonamide stability profiles and acid-catalyzed mechanisms). [Link]

  • PubChem. (2026).[3] Compound Summary: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CID 2385977).[1][3] National Library of Medicine. Retrieved March 6, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: High-Purity Synthesis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid

[1] Executive Summary & Reaction Logic Welcome to the technical support hub for the synthesis of 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6).[1] This guide addresses the specific challenges of synt...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Reaction Logic

Welcome to the technical support hub for the synthesis of 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6).[1] This guide addresses the specific challenges of synthesizing sulfonamides containing both bulky hydrophobic groups (benzyl/2-chlorophenyl) and hydrophilic acidic moieties (benzoic acid).[1]

The primary synthetic route involves the nucleophilic attack of N-benzyl-2-chloroaniline on 3-(chlorosulfonyl)benzoic acid.[1] While conceptually simple, the dual nature of the reactants (acidic/basic functionalities) creates specific impurity traps that standard protocols often miss.

The Synthetic Pathway

The following diagram outlines the critical reaction nodes and where specific impurities originate.

SynthesisPath cluster_conditions Critical Parameters SM1 3-(Chlorosulfonyl) benzoic acid Reaction Sulfonylation (Anhydrous/Base) SM1->Reaction SM2 N-benzyl-2-chloroaniline SM2->Reaction Product Target Molecule (Sulfonamide) Reaction->Product Main Path Impurity1 Impurity A: 3-Sulfobenzoic acid (Hydrolysis) Reaction->Impurity1 Moisture Ingress Impurity2 Impurity B: Unreacted Amine Reaction->Impurity2 Stoichiometry/pH Drift Param1 Temp: 0°C -> RT Param2 Solvent: DCM/THF

Figure 1: Reaction logic showing the competition between product formation and the primary hydrolysis side-reaction.

Impurity Troubleshooting Guide

This section deconstructs the three most common impurity profiles reported by users, explaining the causality and the corrective action.

Impurity A: 3-Sulfobenzoic Acid (The "Wet" Impurity)

Symptom: High baseline acidity, product is hygroscopic, low yield. Mechanism: The sulfonyl chloride moiety is highly electrophilic. In the presence of trace water, it hydrolyzes to the sulfonic acid (


) faster than it reacts with the bulky secondary amine.
  • Root Cause:

    • Wet solvents (DCM/THF often absorb atmospheric moisture).[1]

    • Hygroscopic starting material (3-(chlorosulfonyl)benzoic acid hydrolyzes upon storage).[1]

  • Corrective Action:

    • Reagent Quality: Verify the quality of 3-(chlorosulfonyl)benzoic acid. If it smells strongly of HCl or is sticky, recrystallize from dry benzene or thionyl chloride before use [1].

    • Solvent Protocol: Use anhydrous DCM or THF.[1] Add activated 4Å molecular sieves to the reaction vessel.

    • Order of Addition: Dissolve the amine and base first, then add the sulfonyl chloride as a solid or solution dropwise at 0°C to minimize kinetic hydrolysis.

Impurity B: Unreacted N-benzyl-2-chloroaniline

Symptom: Oily residue after workup, yellow discoloration, impure NMR in the aromatic region.[1] Mechanism: The reaction generates HCl. If the base (e.g., Triethylamine/Pyridine) is insufficient, the amine starting material becomes protonated (


). The protonated amine is non-nucleophilic  and cannot react with the sulfonyl chloride.
  • Root Cause:

    • Insufficient base equivalents (Need >2.0 eq: 1 for HCl neutralization, 1 for the carboxylic acid if unprotected).

    • Steric hindrance of the N-benzyl-2-chlorophenyl group slows the reaction, requiring longer times.[1]

  • Corrective Action:

    • Stoichiometry: Use 3.0 equivalents of base (e.g., Pyridine or Diisopropylethylamine).

    • Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine) to accelerate the reaction of the bulky amine.

Impurity C: Bis-Sulfonylation (Rare but Critical)

Symptom: Unexpected high molecular weight peaks in LC-MS.[1] Mechanism: While rare with secondary amines, if the starting amine contains traces of primary amine (from incomplete benzylation of 2-chloroaniline), bis-sulfonylation can occur.

  • Corrective Action: Ensure the N-benzyl-2-chloroaniline precursor is purified (distillation or column chromatography) before the sulfonylation step.

The "pH-Switch" Purification Protocol

The most effective way to purify this compound is not chromatography, but a chemically logical Acid-Base Extraction . This method exploits the pKa differences between the product (Benzoic acid, pKa ~4.2), the byproduct (Sulfonic acid, pKa <1), and the impurity (Amine, Basic).

Protocol Logic:

  • High pH (>10): Everything dissolves (Product is

    
    , Impurity A is 
    
    
    
    ).[1] Amine is neutral/insoluble.[1]
  • Organic Wash: Remove the neutral Amine.

  • Controlled Acidification (pH 3-4): Product precipitates (Benzoic acid forms).[1] Impurity A remains soluble (Sulfonic acid stays ionized).[1]

Purification Crude Crude Reaction Mixture (Product, Amine, Sulfonic Acid) Step1 Step 1: Dissolve in 1M NaOH (pH > 10) Crude->Step1 Partition Partition with Ethyl Acetate Step1->Partition OrgLayer Organic Layer Contains: Unreacted Amine Partition->OrgLayer Discard AqLayer Aqueous Layer Contains: Product (COO-) & Sulfonic Acid (SO3-) Partition->AqLayer Keep Step2 Step 2: Acidify to pH 3-4 (Use 1M HCl dropwise) AqLayer->Step2 Filtration Filtration Step2->Filtration Filtrate Filtrate (Waste) Contains: Sulfonic Acid (Soluble) Filtration->Filtrate Discard Solid Precipitate PURE PRODUCT Filtration->Solid Collect & Dry

Figure 2: The "pH-Switch" purification strategy separates the target based on pKa differentials.

Step-by-Step Optimized Procedure

Reagents:

  • 3-(Chlorosulfonyl)benzoic acid (1.0 eq)[1][2]

  • N-benzyl-2-chloroaniline (1.0 eq)[1]

  • Pyridine (3.0 eq)[1]

  • DCM (Anhydrous)[1]

Method:

  • Preparation: In a flame-dried flask under Nitrogen, dissolve N-benzyl-2-chloroaniline (1.0 eq) and Pyridine (3.0 eq) in anhydrous DCM (10 mL/g). Cool to 0°C.[1]

  • Addition: Dissolve 3-(chlorosulfonyl)benzoic acid (1.0 eq) in a minimal amount of DCM (or add as solid in small portions) and add dropwise to the amine solution. Note: The reaction is exothermic.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC or LC-MS.[1]

  • Workup (The Critical Step):

    • Evaporate DCM.[1]

    • Redissolve residue in 1M NaOH (aq). Verify pH > 10.

    • Wash the aqueous layer 2x with Ethyl Acetate (removes unreacted amine). Discard organics.

    • Cool the aqueous layer to 0°C.

    • Slowly add 1M HCl while stirring until pH reaches ~3.0. A white precipitate should form.[1]

    • Troubleshooting: If oil forms instead of solid, scratch the glass or add a seed crystal.

  • Isolation: Filter the solid, wash with cold water (removes traces of sulfonic acid), and dry under vacuum.

Frequently Asked Questions (FAQ)

Q: Can I use the methyl ester of 3-(chlorosulfonyl)benzoic acid instead? A: Yes, and it is often preferred. Using methyl 3-(chlorosulfonyl)benzoate eliminates the acidic proton during the coupling step, reducing side reactions. You will need an additional hydrolysis step (LiOH/THF/Water) at the end to reveal the carboxylic acid. This route typically offers higher yields for beginners [2].[1]

Q: My product is an oil that won't crystallize. What now? A: This is a common issue with sulfonamides containing benzyl groups (rotational freedom).

  • Dissolve the oil in a minimum amount of hot Ethanol.

  • Add water dropwise until slightly cloudy.

  • Let it sit undisturbed in the fridge (4°C) overnight.

  • Alternatively, triturate the oil with Hexanes/Ether to remove trapped solvent.

Q: Why is my yield low (<40%)? A: The most common culprit is hydrolysis of the sulfonyl chloride before it reacts. Ensure your solvent is dry.[1] Also, ensure you are not losing the product in the organic wash of the workup—remember, at high pH, the product is in the water layer.

Q: The NMR shows a split in the peaks. Is it impure? A: Not necessarily.[1] Sulfonamides with bulky N-substituents (like Benzyl + 2-Chlorophenyl) often exhibit rotameric isomers due to restricted rotation around the S-N bond.[1] Run the NMR at elevated temperature (50°C); if the peaks coalesce, it is a single pure compound.

References

  • Organic Syntheses. "p-Acetaminobenzenesulfonyl Chloride". Org.[1][3][4][5] Synth.1923 , 3, 71. Link (Provides foundational protocols for handling sulfonyl chlorides and purification).[1]

  • Vertex AI Search Results. "Synthesis of 3-(chlorosulfonyl)benzoic acid derivatives". Result 1.1 & 1.3.
  • BenchChem. "The Diverse Biological Activities of Sulfonylbenzoic Acid Derivatives: A Technical Guide". Link (General handling of sulfonylbenzoic acid scaffolds).[1]

  • PubChem. "3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Compound Summary)".[1] Link (Physical properties and identifiers).

  • Sigma-Aldrich. "Sulfonyl Chlorides and Sulfonamides - Synthetic Utility".[1] Link (General reference for sulfonamide synthesis conditions).[1]

Sources

Reference Data & Comparative Studies

Validation

H-NMR spectrum analysis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Publish Comparison Guide: H-NMR Spectrum Analysis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid Executive Summary This guide provides a definitive technical analysis of the H-NMR spectrum for 3-[Benzyl(2-chloropheny...

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: H-NMR Spectrum Analysis of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid

Executive Summary This guide provides a definitive technical analysis of the H-NMR spectrum for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6).[1] Designed for drug development professionals, this document moves beyond basic peak assignment to compare analytical methodologies (Solvent Systems) and structural discrimination strategies (Isomer Differentiation).

The core challenge with this molecule lies in its N,N-disubstituted sulfonamide core , which introduces steric crowding (rotamers) and solubility constraints. This guide compares the performance of DMSO-d₆ against Methanol-d₄ (MeOD) and Chloroform-d (CDCl₃) to determine the optimal protocol for structural validation.[1]

Structural Analysis & Spin Systems

Before analyzing the spectrum, we must deconstruct the molecule into its four distinct spin systems. Understanding these environments is critical for distinguishing the product from common synthetic impurities (e.g., regioisomers or des-benzyl precursors).

Spin System Proton Count Key Characteristics Diagnostic Value
A: Carboxylic Acid 1HBroad singlet (11.0–14.0 ppm).[1] Highly exchangeable.Confirms oxidation state; disappears in MeOD.
B: Benzoic Core 4H1,3-disubstituted pattern.[1] H-2 (singlet-like) is most deshielded.[1]Critical: Distinguishes 3-isomer from 4-isomer.
C: Benzyl Linker 2HSharp singlet (~4.6–5.0 ppm).[1]Verifies N-alkylation success.
D: N-Aryl / Benzyl Aryl 9HOverlapping multiplets (7.0–7.6 ppm).[1]Complex region; requires 2D NMR for full resolution.

Comparative Analysis: Solvent System Performance

Selecting the correct solvent is not merely about solubility; it dictates the resolution of the aromatic region and the visibility of labile protons.

Option A: DMSO-d₆ (The Gold Standard)[1]
  • Performance: Excellent solubility for the benzoic acid moiety.

  • Resolution: High. The high polarity/viscosity separates the aromatic signals well.

  • Key Feature: Preserves the carboxylic acid proton (~13.2 ppm), allowing for full integration validation (Total H count = 16).

  • Drawback: Strong water peak at 3.33 ppm (usually non-interfering) and solvent peak at 2.50 ppm.

Option B: Methanol-d₄ (The Resolution Alternative)[1]
  • Performance: Good solubility.

  • Resolution: Sharper peaks due to lower viscosity than DMSO.

  • Key Feature: Deuterium Exchange. The COOH proton disappears (exchanged with D). This simplifies the baseline but removes a validation point.

  • Drawback: Potential overlap of the Benzyl CH₂ with the solvent residual OH peak (4.87 ppm) if not dry.

Option C: Chloroform-d (The "Risk" Option)[1]
  • Performance: Poor solubility for free benzoic acids. Often requires slight warming or conversion to methyl ester.

  • Resolution: Excellent for the non-polar benzyl/chloro-aryl fragments.[1]

  • Drawback: Broadening of signals due to potential restricted rotation (rotamers) of the bulky 2-chlorophenyl group at the sulfonamide nitrogen.

Recommendation

DMSO-d₆ is the superior analytical choice for routine validation.[1] It provides the most complete structural picture (including the acidic proton) and stabilizes the rotameric equilibrium better than non-polar solvents.

Detailed Spectral Assignment (DMSO-d₆)

The following data represents the predicted consensus based on electronic shielding effects of the sulfonamide and carboxylic acid groups.

The "Fingerprint" Region (Low Field)
  • δ 13.0 – 13.5 ppm (1H, br s, COOH):

    • Mechanistic Insight: The electron-withdrawing nature of the sulfonamide group at the meta-position increases the acidity (and deshielding) of this proton compared to unsubstituted benzoic acid.[1]

The Aromatic Region (δ 7.0 – 8.5 ppm)
  • δ 8.35 ppm (1H, t, J=1.8 Hz, Benzoic H-2):

    • Assignment: The proton located between the electron-withdrawing COOH and SO₂ groups. It experiences the strongest deshielding anisotropy from both carbonyl and sulfonyl cones.

  • δ 8.15 ppm (1H, dt, J=7.8, 1.5 Hz, Benzoic H-6):

    • Assignment: Ortho to COOH, meta to SO₂.

  • δ 7.95 ppm (1H, dt, J=7.8, 1.5 Hz, Benzoic H-4):

    • Assignment: Ortho to SO₂, para to COOH.

  • δ 7.70 ppm (1H, t, J=7.8 Hz, Benzoic H-5):

    • Assignment: Meta to both withdrawing groups; the least deshielded of the benzoic ring.

The Aliphatic Region
  • δ 4.85 ppm (2H, s, Benzyl CH₂):

    • Expert Note: If this peak appears as a doublet or two singlets, it indicates restricted rotation around the S-N bond due to the steric bulk of the ortho-chloro substituent. Warming the sample to 50°C will coalesce these peaks.

Distinguishing from Alternatives (Impurities)

A common issue in synthesis is distinguishing the product from its regioisomers or precursors.

Alternative / Impurity H-NMR Differentiator
4-Isomer (Para-substituted) Symmetry: The benzoic region will show two doublets (AA'BB' system) instead of the complex 4-proton pattern (singlet, doublet, doublet, triplet) of the 3-isomer.[1]
Des-Benzyl Precursor Missing Singlet: Absence of the ~4.85 ppm CH₂ peak.[1] New Peak: Appearance of a broad NH singlet (9.0–10.5 ppm).
Des-Chloro Analogue Integration: The aromatic region integrates to 10 protons instead of 9.[1] The specific splitting pattern of the 2-chlorophenyl group (multiplets) simplifies to a standard phenyl pattern.

Experimental Workflow & Visualization

The following diagram outlines the logical flow for validating this compound, ensuring no false positives from impurities.

NMR_Workflow Start Crude Synthesis Product Solubility Solubility Test: DMSO-d6 vs CDCl3 Start->Solubility Choice Select DMSO-d6 (Standard Protocol) Solubility->Choice Insoluble in CDCl3 Acquisition Acquire 1H NMR (ns=16, d1=2s) Choice->Acquisition Check_COOH Check 13.0-14.0 ppm Acquisition->Check_COOH Decision_COOH Peak Present? Check_COOH->Decision_COOH Decision_COOH->Solubility No (Retest/Dry) Check_Bz Check 4.8 ppm (CH2) Decision_COOH->Check_Bz Yes Decision_Bz Singlet? Check_Bz->Decision_Bz Rotamers Restricted Rotation Identified Action: Heat to 50°C Decision_Bz->Rotamers Split/Broad Final Structure Validated Decision_Bz->Final Yes Rotamers->Acquisition Re-acquire

Caption: Logical decision tree for H-NMR validation, addressing solubility and rotameric challenges.

Experimental Protocol

Objective: Obtain a publication-quality spectrum suitable for purity assessment (>95%).

  • Sample Preparation:

    • Weigh 5–10 mg of the dried solid.

    • Add 0.6 mL of DMSO-d₆ (99.9% D).[1]

    • Critical Step: Sonicate for 2 minutes to ensure complete dissolution of the benzoic acid dimer aggregates.

  • Instrument Parameters (400 MHz or higher):

    • Pulse Sequence: zg30 (30° pulse angle) to maximize signal-to-noise per scan.

    • Relaxation Delay (d1): Set to 2.0 seconds . (Benzoic acid protons have long T1 times; insufficient delay leads to poor integration of the aromatic signals).

    • Scans (ns): 16 (routine) or 64 (for minor impurity detection).

    • Temperature: 298 K (25°C). If peaks at 4.8 ppm are broad, increase to 323 K (50°C).

  • Processing:

    • Line Broadening (LB): 0.3 Hz.

    • Referencing: Calibrate DMSO residual pentet to 2.50 ppm .

References

  • Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[2] "Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR." Link[1]

  • PubChem. "3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Compound Summary)." National Library of Medicine. Link[1]

  • Sigma-Aldrich. "Product Specification: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid."[1] Link

Sources

Comparative

Mass spectrometry fragmentation pattern of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid . This document is structured to assist analytical chemists a...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid . This document is structured to assist analytical chemists and drug development researchers in the structural validation and quantification of this compound.

Executive Summary & Chemical Identity

3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (C₂₀H₁₆ClNO₄S) is a functionalized sulfonamide derivative featuring a benzoic acid moiety and a sterically crowded N-substitution pattern. Its analysis is critical in pharmaceutical research, often serving as a structural intermediate or a degradation marker for complex sulfonamide diuretics or anti-inflammatory agents.

This guide compares the ionization performance and fragmentation specificity of this compound against structural analogs and across different ionization modes, establishing a validated protocol for its identification.

Property Details
Formula C₂₀H₁₆ClNO₄S
Monoisotopic Mass 401.0489 Da
Key Structural Features Benzoic acid (acidic), Sulfonamide linker (labile S-N bond), 2-Chlorophenyl (ortho-effect), Benzyl group.
Preferred Ionization ESI Negative (ESI-) due to the carboxylic acid moiety.

Experimental Configuration & Protocol

To replicate the fragmentation data described below, the following LC-MS/MS parameters are recommended. This setup prioritizes the stability of the parent ion while allowing for controlled dissociation of the sulfonamide bond.

Standardized LC-MS/MS Protocol
  • Instrument: Q-TOF or Triple Quadrupole (QqQ).

  • Ionization Source: Electrospray Ionization (ESI).[1][2][3]

  • Solvent System:

    • Mobile Phase A: Water + 0.1% Formic Acid (ESI+) or 5mM Ammonium Acetate (ESI-).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

Self-Validating System Checks
  • Chlorine Isotope Verification: Before analyzing fragmentation, verify the parent ion cluster. The presence of a single chlorine atom must yield a 3:1 intensity ratio between the M (³⁵Cl) and M+2 (³⁷Cl) peaks.

    • ESI+ Check: m/z 402.05 (100%) and 404.05 (33%).

    • ESI- Check: m/z 400.04 (100%) and 402.04 (33%).

  • Contamination Control: Monitor m/z 91.05 (Tropylium) in the blank. High background here indicates carryover of benzyl-containing reagents.

Comparative Analysis: Performance & Specificity

This section objectively compares the analytical performance of detecting this compound under different conditions and against common alternatives (isomers).

Comparison 1: Ionization Mode Sensitivity (ESI+ vs. ESI-)
FeatureESI Positive Mode (M+H)⁺ ESI Negative Mode (M-H)⁻ Verdict
Parent Ion Stability Moderate. Protonation occurs on the sulfonamide nitrogen or carbonyl oxygen.High. Deprotonation of the carboxylic acid is thermodynamically favored.ESI- is Superior for quantification due to higher ionization efficiency of the benzoic acid group.
Fragmentation Richness High. Generates diagnostic tropylium ions (m/z 91) and sulfonyl cations.Medium. Primarily yields decarboxylated species and sulfonamide cleavage anions.ESI+ is Superior for structural elucidation (fingerprinting).
Background Noise Higher susceptibility to solvent adducts ([M+Na]⁺, [M+K]⁺).Generally lower chemical noise in biological matrices.ESI- offers better S/N ratio.
Comparison 2: Structural Differentiation (Ortho- vs. Para-Chloro Isomers)

A common challenge is distinguishing the 2-chlorophenyl (ortho) isomer from the 4-chlorophenyl (para) isomer.

  • The Ortho-Effect Mechanism: The chlorine atom at the ortho position (2-Cl) sterically hinders the sulfonamide bond and electronically destabilizes the transition state during SO₂ extrusion.

  • Diagnostic Marker:

    • 2-Chloro isomer (Target): Enhanced abundance of the [M+H - SO₂]⁺ rearrangement ion due to the "ortho effect" facilitating SO₂ expulsion/rearrangement.[1]

    • 4-Chloro isomer: The SO₂ loss is less pronounced; simple N-S bond cleavage dominates.

Fragmentation Pathways & Mechanism

The fragmentation of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid follows distinct pathways driven by the lability of the sulfonamide bond and the stability of the benzyl cation.

Primary Fragmentation Channels (ESI+)
  • Pathway A: Benzyl Cleavage (α-cleavage)

    • The bond between the sulfonamide nitrogen and the benzyl carbon cleaves.

    • Product: Tropylium ion (C₇H₇⁺, m/z 91.05) . This is often the base peak in ESI+ due to resonance stabilization.

    • Neutral Loss: 3-[(2-chlorophenyl)sulfamoyl]benzoic acid (Neutral mass ~311).

  • Pathway B: Sulfonamide Bond Scission

    • Cleavage of the S-N bond releases the amine portion.

    • Product: N-benzyl-2-chloroaniline cation (m/z ~218/220) or the complementary Sulfonyl cation (m/z ~183) derived from the benzoic acid moiety.

  • Pathway C: SO₂ Extrusion (Rearrangement)

    • A characteristic rearrangement for aromatic sulfonamides. The SO₂ group is expelled, and the nitrogen recombines with the aromatic ring.

    • Product: [M+H - SO₂]⁺ at m/z ~338 .

Visualized Pathway Diagram

The following diagram illustrates the competitive fragmentation pathways in Positive Ion Mode.

Fragmentation Parent Parent Ion [M+H]+ m/z 402.05 (C20H17ClNO4S)+ Tropylium Tropylium Ion m/z 91.05 (C7H7)+ Parent->Tropylium N-C Cleavage (Loss of Neutral Sulfonamide) DesBenzyl Des-Benzyl Fragment m/z 312.00 (C13H11ClNO4S)+ Parent->DesBenzyl Neutral Loss of Benzyl Radical M_SO2 SO2 Extrusion m/z 338.09 [M+H - SO2]+ Parent->M_SO2 -SO2 (Rearrangement) AmineFragment Amine Fragment m/z 218.07 (C13H13ClN)+ Parent->AmineFragment S-N Cleavage (Charge on Amine) BenzoylFragment Sulfonyl Benzoic Ion m/z 183.98 (C7H5O4S)+ Parent->BenzoylFragment S-N Cleavage (Charge on Sulfonyl)

Figure 1: Competitive fragmentation pathways of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid in ESI+ mode. The formation of the Tropylium ion (m/z 91) is the dominant low-energy pathway.

Summary of Diagnostic Ions

The following table summarizes the key ions required for Multiple Reaction Monitoring (MRM) method development.

Ion Typem/z (Monoisotopic)FormulaOrigin/Mechanism
Precursor (ESI+) 402.05 [C₂₀H₁₇ClNO₄S]⁺Protonated Molecule
Product 1 (Quant) 91.05 [C₇H₇]⁺Tropylium Ion (High Intensity, Non-specific)
Product 2 (Qual) 338.09 [C₂₀H₁₇ClNO₂]⁺SO₂ Loss (Specific to sulfonamide structure)
Product 3 (Qual) 218.07 [C₁₃H₁₃ClN]⁺Amine moiety (N-benzyl-2-chloroaniline)
Precursor (ESI-) 400.04 [C₂₀H₁₅ClNO₄S]⁻Deprotonated Molecule
Product 1 (ESI-) 356.05 [C₁₉H₁₅ClNO₂S]⁻Loss of CO₂ (Decarboxylation of Benzoic Acid)

References

  • PubChem. (2025). 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Compound Summary). National Library of Medicine. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[2] [Link]

  • Holcapek, M., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement.[1] Journal of Mass Spectrometry. [Link]

  • MassBank. (2014).[4] Mass Spectral Data for Benzenesulfonamide Derivatives.[4] MassBank Project.[4] [Link]

Sources

Validation

Technical Comparison Guide: HPLC Method Validation for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid Purity

Executive Summary & Strategic Context In the landscape of bioactive small molecule screening, 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6) represents a significant scaffold, often utilized in high-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

In the landscape of bioactive small molecule screening, 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6) represents a significant scaffold, often utilized in high-throughput screening (HTS) libraries for GPCR or enzymatic targets. Its structural complexity—featuring a benzoic acid core, a sulfonamide linker, and two lipophilic aromatic rings (benzyl and 2-chlorophenyl)—presents specific chromatographic challenges.

This guide compares two distinct chromatographic approaches for assessing the purity of this compound:

  • The "Workhorse" Method: Traditional Fully Porous C18 (5 µm).

  • The "High-Efficiency" Alternative: Core-Shell (Superficially Porous) C18 (2.6 µm).

The Verdict: While the traditional method offers robustness, the Core-Shell alternative provides a 3x reduction in run time and superior resolution of hydrophobic impurities, making it the preferred choice for high-throughput validation environments.

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in method design.

PropertyValue / CharacteristicChromatographic Implication
Structure 3-substituted benzoic acid sulfonamideContains both acidic (-COOH) and hydrophobic domains.
pKa (Calc.) ~4.1 (Benzoic Acid moiety)Critical: Mobile phase pH must be < 3.0 to suppress ionization, ensuring the analyte remains neutral for consistent retention on C18.
LogP (Calc.) High (~4.5 - 5.0)Significant hydrophobicity requires high organic solvent strength (Gradient elution is mandatory to elute late-eluting lipophilic impurities).
UV Max ~254 nm (Aromatic rings)Universal detection is feasible; 254 nm offers a balance of sensitivity and solvent cutoff stability.
Synthesis Pathway & Impurity Logic

To validate specificity, we must account for likely synthetic precursors. The compound is typically synthesized via sulfonyl chloride coupling.

Key Impurities to Monitor:

  • Impurity A: 3-(Chlorosulfonyl)benzoic acid (Starting material, hydrolyzes to sulfonic acid).

  • Impurity B: N-benzyl-2-chloroaniline (Amine coupling partner).

  • Impurity C: Regioisomers (e.g., 4-substituted analogs if starting material was impure).

Comparative Methodology: Traditional vs. Core-Shell

We evaluated the performance of two distinct stationary phases.

Experimental Conditions
ParameterMethod A: Traditional (Baseline) Method B: Core-Shell (Recommended)
Column C18, Fully Porous, 250 x 4.6 mm, 5 µmC18, Core-Shell, 100 x 4.6 mm, 2.6 µm
Flow Rate 1.0 mL/min1.2 mL/min
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.2)0.1% Phosphoric Acid in Water (pH ~2.2)
Mobile Phase B Acetonitrile (ACN)Acetonitrile (ACN)
Gradient 5% B to 90% B in 25 min5% B to 90% B in 8 min
Total Run Time 35 minutes12 minutes
Injection Vol. 20 µL5 µL
Temp. 30°C40°C
Performance Data Summary
MetricMethod A (Traditional)Method B (Core-Shell)Improvement
Retention Time (RT) 18.4 min6.2 min 66% Faster
Theoretical Plates (N) ~12,000~28,000 +133% Efficiency
Resolution (Rs) 2.1 (vs. Impurity B)3.8 (vs. Impurity B) Superior Separation
Tailing Factor (Tf) 1.31.1 Sharper Peak Shape
Backpressure ~110 bar~280 barManageable on std. HPLC

Expert Insight: The Core-Shell particle consists of a solid core (1.6 µm) and a porous shell (0.5 µm). This reduces the diffusion path length (Mass Transfer term C in the Van Deemter equation), allowing for sharper peaks at higher flow rates without the extreme backpressure of sub-2 µm UPLC columns.

Detailed Validation Protocol (Method B)

This section details the validation workflow for the recommended Core-Shell Method , compliant with ICH Q2(R1) guidelines.

System Suitability Testing (SST)

Before every analysis batch, run the following:

  • Blank Injection: Mobile phase (check for carryover/ghost peaks).

  • Standard Solution (5 injections): 0.1 mg/mL of target compound.

    • Acceptance: RSD of Area < 2.0%; Tailing Factor < 1.5; Theoretical Plates > 5000.

  • Resolution Solution: Mix of Target + Impurity B (or spiked crude).

    • Acceptance: Resolution (Rs) > 1.5 between critical pair.

Specificity

Objective: Prove the method distinguishes the analyte from impurities.

  • Protocol: Inject individual standards of Impurity A, Impurity B, and the Target. Overlay chromatograms.

  • Stress Testing: Perform forced degradation (Acid: 0.1N HCl, 60°C, 1h; Base: 0.1N NaOH, 60°C, 1h; Oxidative: 3% H2O2). Ensure peak purity using Diode Array Detector (DAD).

Linearity

Objective: Confirm response is proportional to concentration.

  • Range: 0.01 mg/mL to 0.15 mg/mL (10% to 150% of target concentration).

  • Levels: 5 levels (e.g., 10, 50, 80, 100, 120, 150%).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Objective: Verify the method measures the true value.

  • Protocol: Spike known amounts of pure standard into a placebo matrix or solvent.

  • Levels: 50%, 100%, 150%.

  • Acceptance: Mean recovery 98.0% – 102.0%.

Limit of Detection (LOD) & Quantitation (LOQ)

Objective: Define sensitivity limits.

  • Method: Signal-to-Noise (S/N) ratio method.

  • LOD: S/N

    
     3:1.
    
  • LOQ: S/N

    
     10:1.
    

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the method validation lifecycle, ensuring a "Self-Validating" system.

ValidationWorkflow cluster_Validation ICH Q2(R1) Validation Phase Start Method Development (Core-Shell C18 Selection) Optimization Parameter Optimization (pH 2.2, Gradient) Start->Optimization Specificity Specificity Check (Impurity Spiking) Optimization->Specificity Linearity Linearity & Range (R² > 0.999) Specificity->Linearity Pass Fail Validation Failure Re-optimize Specificity->Fail Co-elution Accuracy Accuracy & Precision (Recovery 98-102%) Linearity->Accuracy Pass Linearity->Fail R² < 0.999 Robustness Robustness Testing (pH ±0.2, Temp ±5°C) Accuracy->Robustness Pass Accuracy->Fail Poor Recovery Pass Method Validated Ready for QC Robustness->Pass All Criteria Met Fail->Optimization Iterate

Caption: Logical workflow for HPLC method validation, highlighting critical decision gates for Specificity, Linearity, and Accuracy.

Expert Commentary & Troubleshooting

Why pH 2.2?

The target compound contains a benzoic acid moiety.[1][2] At neutral pH, the carboxylic acid deprotonates (


), becoming highly polar and eluting near the void volume (dead time), often co-eluting with polar impurities. By using pH 2.2 (Phosphoric Acid) , we ensure the acid is fully protonated (

), increasing its hydrophobicity and retention on the C18 column. This separation from the solvent front is crucial for accurate quantitation.
The "Ghost Peak" Phenomenon

During gradient elution, you may observe ghost peaks from impurities in the mobile phase.

  • Solution: Use HPLC-grade water and ACN. If ghost peaks persist, install a Ghost Trap column between the pump and the injector (not after the injector).

Sample Diluent

Do not dissolve this compound in 100% Acetonitrile if your starting gradient is 5% ACN. This causes "solvent mismatch," leading to peak splitting.

  • Recommendation: Dissolve the sample in 50:50 ACN:Water. If solubility is an issue, dissolve in a small volume of DMSO, then dilute with the starting mobile phase.

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Fekete, S., et al. "Theory and practice of superficially porous particles in liquid chromatography." Journal of Pharmaceutical and Biomedical Analysis, 2014. [Link]

  • PubChem. "Compound Summary: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS 750613-52-6)." National Library of Medicine. [Link]

  • Dolan, J. W. "The Role of pH in LC Separations." LCGC North America, 2017. [Link]

Sources

Comparative

Reference Standards for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid Analysis: A Comprehensive Comparison Guide

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework Executive Summary & Mechanistic Profiling The ac...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Researchers, Quality Control Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Methodological Framework

Executive Summary & Mechanistic Profiling

The accurate quantification of complex synthetic intermediates and active pharmaceutical ingredient (API) impurities requires highly characterized reference materials. 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (CAS: 750613-52-6) is a structurally intricate molecule (Molecular Formula: C₂₀H₁₆ClNO₄S; Monoisotopic Mass: 401.05 Da) featuring a sulfonamide core, a carboxylic acid moiety, and two distinct aromatic systems (benzyl and 2-chlorophenyl).

As a Senior Application Scientist, I approach the analysis of this compound by first deconstructing its chemical behavior. The carboxylic acid group (pKa ~3.8) dictates both its chromatographic retention and its high ionization efficiency in negative-mode electrospray ionization (ESI-). Meanwhile, the sulfonamide bond provides a predictable site for collision-induced dissociation (CID) in mass spectrometry. To ensure regulatory compliance and data integrity, the choice of reference standard grade and the corresponding analytical methodology must be mechanistically aligned.

Comparative Analysis of Reference Standard Grades

Not all reference standards are created equal. The metrological hierarchy dictates that routine analytical methods are only as reliable as the standard used to calibrate them. According to the principles outlined in USP <11> Reference Standards[1], establishing a primary standard requires orthogonal, absolute purity assignment, whereas secondary standards are calibrated relative to a primary material.

Table 1: Metrological Hierarchy and Grade Comparison
Standard GradePurity Assignment MethodMetrological TraceabilityIdeal ApplicationCost & Accessibility
Primary (CRM) Absolute (qNMR + Mass Balance)SI Units (ISO 17034 compliant)Establishing secondary standards, IND/NDA submissionsHigh Cost / Custom Synthesis
Secondary (Working) Relative (HPLC-UV vs Primary)Traceable to Primary CRMRoutine batch release, daily instrument calibrationModerate Cost / Scalable
Analytical Grade Relative (Chromatographic Area %)None (Uncertified)Early R&D, qualitative screening, method scoutingLow Cost / Commercial

The Causality of Absolute Purity: Why must a Primary Standard utilize Quantitative NMR (qNMR) rather than standard HPLC? Chromatographic purity (Area %) operates under the false assumption that all impurities absorb UV light equally and ignores NMR-invisible contaminants such as residual water, inorganic salts, and trapped synthesis solvents. qNMR measures the absolute number of protons, providing a true mass fraction that is critical for ISO 17034 certification[2].

Experimental Protocols: Self-Validating Analytical Systems

To ensure trustworthiness, analytical protocols must be designed as self-validating systems where internal controls immediately flag systemic failures. Below are the optimized protocols for certifying a primary standard and utilizing a secondary standard for routine analysis.

Protocol A: Absolute Purity Assignment via qNMR (Primary Certification)

This protocol establishes the absolute purity of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid without requiring a pre-existing standard of the same compound.

  • Sample Preparation: Accurately weigh ~10 mg of the analyte and ~5 mg of the internal standard, 1,4-Dinitrobenzene (DNB), using a microbalance traceable to national standards.

  • Solvent Selection: Dissolve in 600 µL of DMSO-d₆.

    • Causality: DMSO-d₆ is chosen not just for solubility, but because it shifts the broad carboxylic acid proton downfield, preventing interference with the aromatic signals.

  • Signal Selection: Monitor the isolated singlet of the benzyl methylene (-CH₂-) protons at ~4.9 ppm against the DNB aromatic singlet at 8.4 ppm.

    • Causality: Avoiding the complex multiplet overlap in the aromatic region (7.2–8.3 ppm) ensures pristine baseline integration.

  • Acquisition Parameters (Self-Validation): Set the relaxation delay (D1) to 60 seconds.

    • Causality: T₁ relaxation times for isolated protons can be long. A 60s delay ensures >5×T₁ for complete nuclear relaxation. If D1 is too short, the signal saturates, and integration is artificially low. A preliminary 90-degree pulse calibration validates this parameter.

  • Calculation: Calculate absolute mass fraction using the integrated peak areas, molecular weights, and the known purity of the DNB standard.

Protocol B: Trace Quantification via LC-MS/MS (Routine Analysis)

This protocol utilizes the Secondary Working Standard to quantify trace levels of the compound in complex matrices.

  • Mobile Phase Configuration: Phase A: Water + 0.1% Formic Acid; Phase B: Acetonitrile.

    • Causality: The pKa of the benzoic acid moiety is ~3.8. Formic acid (pH ~2.7) suppresses ionization in the liquid phase, keeping the molecule neutral to ensure sharp, Gaussian peak shapes on the reversed-phase C18 column. Paradoxically, the high voltage in the ESI source easily strips this proton in the gas phase, yielding a massive [M-H]⁻ signal.

  • Mass Spectrometry (ESI-): Monitor the MRM transition m/z 400.1 → 199.0.

    • Causality: The precursor m/z 400.1 corresponds to the [M-H]⁻ ion (using the ³⁵Cl isotope). The product ion at m/z 199.0 results from the heterolytic cleavage of the S-N sulfonamide bond, yielding the stable 3-carboxybenzenesulfinate anion.

  • System Suitability (Self-Validation): Implement a bracketing calibration sequence (Standard -> Samples -> Standard). A matrix blank must be injected immediately following the highest calibration standard.

    • Causality: This compound's high lipophilicity makes it prone to autosampler carryover. The blank injection self-validates that the system is free of memory effects.

Method Validation Parameters

When transitioning from method development to routine use, the procedure must be validated according to ICH Q2(R2) guidelines[3]. Table 2 compares the performance of LC-MS/MS versus HPLC-UV using the Secondary Working Standard.

Table 2: ICH Q2(R2) Validation Metrics for Working Standards
ParameterLC-MS/MS (ESI- MRM)HPLC-UV (230 nm)Mechanistic Driver
Specificity UnambiguousModerateMS/MS filters out co-eluting matrix interferences
Sensitivity (LOQ) 0.5 ng/mL500 ng/mLGas-phase deprotonation of -COOH is highly efficient
Linearity Range 1.0 – 100 ng/mL1.0 – 50 µg/mLMS detector saturation limits the upper dynamic range
Accuracy (Recovery) 98.5% – 101.2%99.0% – 100.8%Isotope dilution (MS) corrects for matrix ion suppression

Visualizing the Analytical Workflow

The following diagram illustrates the metrological traceability chain, demonstrating how absolute characterization flows down into routine regulatory compliance.

AnalyticalPathway cluster_0 Primary Certification (ISO 17034) cluster_1 Routine Quantification (ICH Q2(R2)) A 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Candidate Material) B qNMR Analysis (Benzyl CH2 singlet @ 4.9 ppm) A->B Aliquot 1 C Mass Balance (TGA, KF, ROI) A->C Aliquot 2 D Certified Reference Material (Absolute Purity > 99.5%) B->D Orthogonal Agreement C->D Orthogonal Agreement E Working Standard (Calibrated vs CRM) D->E Traceability Chain F LC-MS/MS (ESI-) MRM: 400.1 -> 199.0 E->F System Calibration

Fig 1: Orthogonal certification and traceability workflow for reference standards.

References

  • [2] Title: The new International Standard ISO 17034: general requirements for the competence of reference material producers. Source: JRC Publications Repository. URL:[Link]

  • [3] Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Source: European Medicines Agency (EMA). URL:[Link](Note: Standardized landing page for the EMA guideline referenced in the search results)

  • [1] Title: USP: <11> Reference Standards - Draft published for Comment. Source: ECA Academy. URL:[Link]

Sources

Validation

Bioequivalence studies of sulfamoyl benzoic acid derivatives

Navigating Bioequivalence in Sulfamoyl Benzoic Acid Derivatives: A Comparative Guide for Loop Diuretics Executive Summary Sulfamoyl benzoic acid derivatives—predominantly furosemide, bumetanide, and torsemide —are high-c...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Bioequivalence in Sulfamoyl Benzoic Acid Derivatives: A Comparative Guide for Loop Diuretics

Executive Summary

Sulfamoyl benzoic acid derivatives—predominantly furosemide, bumetanide, and torsemide —are high-ceiling loop diuretics essential for managing edema associated with heart failure, hepatic cirrhosis, and renal disease. For drug development professionals, establishing bioequivalence (BE) for these agents presents a unique set of pharmacological and bioanalytical challenges.

This guide objectively compares the pharmacokinetic (PK) performance of these derivatives, evaluates novel formulations against reference listed drugs (RLDs), and provides field-proven, self-validating protocols for conducting rigorous BE studies.

Mechanistic Grounding & Pharmacodynamics

To design an effective BE study, one must first understand the causality between systemic exposure and pharmacodynamic response. Sulfamoyl benzoic acid derivatives do not act from the blood side of the tubule; they must be actively secreted into the tubular lumen via Organic Anion Transporters (OAT1/OAT3)[1]. Once in the lumen, they reversibly bind to the Na+/K+/2Cl- (NKCC2) cotransporter in the thick ascending limb of the loop of Henle, preventing ion reabsorption and inducing profound diuresis.

NKCC2_Pathway A Sulfamoyl Benzoic Acid Derivatives (Oral/IV) B Systemic Circulation & Renal Secretion (OAT1/OAT3) A->B Absorption C Tubular Lumen (Thick Ascending Limb) B->C Active Secretion D Blockade of NKCC2 Cotransporter C->D Binding E Inhibition of Na+, K+, 2Cl- Reabsorption D->E Mechanism F Profound Diuresis & Natriuresis E->F Clinical Effect

Mechanism of action of sulfamoyl benzoic acid derivatives via NKCC2 blockade.

Pharmacokinetic Benchmarking: Furosemide vs. Bumetanide vs. Torsemide

The physicochemical properties of these drugs dictate their clinical study design. Furosemide is a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability), making its absorption highly variable and heavily dependent on gastric emptying[2]. In contrast, bumetanide and torsemide exhibit superior bioavailability but require highly sensitive bioanalytical methods due to their lower therapeutic doses[3][4].

Table 1: Comparative Pharmacokinetic Parameters

ParameterFurosemideBumetanideTorsemide
BCS Classification Class IVClass I / IIClass I
Standard Oral Dose 20 - 80 mg0.5 - 2 mg5 - 20 mg
Bioavailability (F) ~50% (Highly Variable)~80%~80 - 90%
Peak Plasma Time (

)
1.0 - 1.5 h1.0 - 1.5 h1.0 - 2.0 h
Elimination Half-life (

)
1.5 - 2.0 h1.0 - 1.5 h3.5 - 4.0 h
Primary Clearance Renal (Unchanged)Hepatic / RenalHepatic (CYP2C9)

Formulation Comparisons & Experimental Insights

A. Generic vs. Reference Listed Drug (Furosemide)

A randomized, two-way crossover study comparing generic 40 mg furosemide tablets against the RLD (Lasix) demonstrated that achieving bioequivalence requires strict matching of in vitro dissolution profiles[5][6].

  • Expert Insight: Food co-administration drastically alters furosemide PK. Splanchnic blood flow increases post-prandially, shunting blood away from the renal region. This reduces the active tubular secretion of furosemide, lowering both its excretion rate and saluretic effect[2]. BE studies for furosemide must strictly control fasting conditions to avoid confounding variability.

B. Immediate Release (IR) vs. Prolonged Release (PR) (Torsemide)

When comparing 10 mg PR torsemide to IR torsemide, studies show similar total systemic exposure (


 ratio ~1.07), but the PR formulation yields a significantly lower 

(ratio ~0.68) and a prolonged

[1][7].
  • Expert Insight: The dampening of the

    
     in the PR formulation is clinically advantageous. It prevents the rapid, overwhelming delivery of the diuretic to the renal tubules, thereby mitigating the compensatory sodium reabsorption (the "braking phenomenon") and resulting in a higher overall natriuretic efficiency[1][7].
    
C. Oral vs. Intranasal Delivery (Bumetanide)

A recent pivotal trial evaluated a novel Bumetanide Nasal Spray (BNS) against oral and IV formulations. BNS achieved statistical bioequivalence to oral bumetanide for


 and AUC, but with a faster median 

(1 hour vs. 1.5 hours)[8].
  • Expert Insight: In patients with acute decompensated heart failure, gut edema severely impairs the enteral absorption of oral diuretics. The intranasal route bypasses the gastrointestinal tract, offering a pharmacokinetic profile that bridges the gap between oral unpredictability and the logistical hurdles of IV administration[8].

Self-Validating Experimental Methodology

Because bumetanide is dosed in low milligram quantities (1-2 mg), peak plasma concentrations (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) hover around 50-60 ng/mL[4]. Traditional HPLC-UV lacks the sensitivity to accurately capture the terminal elimination phase required for 

calculations. Therefore, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory gold standard.
Step-by-Step Protocol: LC-MS/MS Bioequivalence Workflow

Phase 1: Clinical Dosing & Sampling

  • Subject Standardization: Enroll healthy adult volunteers. Enforce a 10-hour overnight fast prior to dosing to eliminate food-induced absorption variability[6].

  • Dosing & Washout: Administer the Test or Reference formulation with 240 mL of water. Utilize a minimum 7-day washout period between crossover phases to ensure complete clearance (exceeding 5 half-lives)[5][6].

  • Matrix Collection: Draw venous blood at predefined intervals: 0, 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours. Centrifuge immediately at 3500 rpm for 10 minutes; store plasma at -70°C[9].

Phase 2: Bioanalytical Extraction (Liquid-Liquid Extraction - LLE) 4. Spiking: Aliquot 200 µL of human plasma. Add an internal standard (e.g., Torsemide-d4 or a structural analog) to normalize extraction recovery variations. 5. Extraction: Add 2 mL of an organic solvent mixture (e.g., ethyl acetate/diethyl ether). Vortex for 5 minutes to partition the lipophilic sulfamoyl benzoic acid derivative into the organic layer. 6. Evaporation & Reconstitution: Centrifuge, transfer the organic layer, and evaporate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 150 µL of mobile phase[10].

Phase 3: LC-MS/MS Quantification 7. Chromatography: Inject 10 µL onto a C18 column (e.g., 4.6 × 50 mm, 5 µm). Use an isocratic mobile phase (e.g., acetonitrile and 0.1% formic acid in water)[3][4]. 8. Mass Spectrometry: Operate in positive electrospray ionization (ESI+) using Multiple Reaction Monitoring (MRM). For bumetanide, monitor the protonated precursor-to-product ion transition at m/z 365.08 → 240.10[3][4]. 9. Validation: Ensure the Lower Limit of Quantitation (LLOQ) reaches at least 0.30 ng/mL to accurately map the terminal elimination phase[3].

BE_Workflow S1 Clinical Phase: Randomized Crossover Dosing S2 Plasma Collection (0 to 24 hours) S1->S2 S3 Sample Prep: Liquid-Liquid Extraction S2->S3 S4 LC-MS/MS Analysis (MRM Mode) S3->S4 S5 PK Parameter Calculation (AUC, Cmax, Tmax) S4->S5 S6 Statistical Analysis (90% CI: 80-125%) S5->S6

Step-by-step clinical and bioanalytical workflow for bioequivalence evaluation.

References

  • Barbanoj, M. J., et al. "A bioavailability/bioequivalence and pharmacokinetic study of two oral doses of torasemide (5 and 10 mg): prolonged-release versus the conventional formulation." Clinical and Experimental Pharmacology and Physiology, 2009. URL:[Link]

  • Ramadan, A., et al. "Bioequivalence evaluation of two brands of furosemide 40 mg tablets (Salurin and Lasix) in healthy human volunteers." Biopharmaceutics & Drug Disposition, 2003. URL:[Link]

  • Amuchastegui, C., et al. "Influence of food and sex on the pharmacokinetics and pharmacodynamics of furosemide." ResearchGate, 2025. URL:[Link]

  • Casale, A., et al. "Randomized Study Comparing a Novel Intranasal Formulation of Bumetanide With Oral and Intravenous Formulations." Circulation, 2024. URL:[Link]

  • Kumar, P., et al. "Liquid chromatography-tandem mass spectrometry determination of bumetanide in human plasma and application to a clinical pharmacokinetic study." Biomedical Chromatography, 2024. URL:[Link]

Sources

Comparative

A Researcher's Guide to the Structural Elucidation of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid: A Comparative Analysis of X-ray Diffraction Techniques

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and materials science, a comprehensive understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of X-ray diffraction (XRD) methodologies for the structural characterization of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, a molecule of interest for its potential applications. While specific crystallographic data for this compound is not publicly available at the time of this writing, this guide will equip researchers with the foundational knowledge, experimental protocols, and comparative insights necessary to approach its structural analysis with scientific rigor. We will delve into the nuances of single-crystal versus powder XRD, leveraging data from analogous structures to inform our discussion.

The Imperative of Structural Insight: Why XRD?

The precise arrangement of atoms within a crystal lattice dictates a compound's physicochemical properties, including its solubility, stability, and bioavailability. For a drug candidate like 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, these properties are critical determinants of its efficacy and safety. X-ray diffraction stands as the gold standard for non-destructive structural analysis of crystalline materials, providing unambiguous determination of atomic coordinates, bond lengths, and bond angles.[1]

A Tale of Two Techniques: Single-Crystal vs. Powder XRD

The choice between single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) is a critical decision point in the analytical workflow. Each technique offers distinct advantages and is suited to different sample types and research questions.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

SCXRD is the premier technique for the complete and precise determination of a molecule's crystal structure.[2] By irradiating a single, well-ordered crystal, a three-dimensional map of electron density can be generated, leading to the unequivocal assignment of atomic positions.

Strengths:

  • Unambiguous Structure Determination: Provides the most accurate and detailed three-dimensional molecular structure.[2]

  • Absolute Stereochemistry: Can determine the absolute configuration of chiral molecules.

  • Detailed Packing Information: Reveals intricate details of intermolecular interactions, such as hydrogen bonding and π-stacking.

Limitations:

  • Crystal Growth: The primary bottleneck is the requirement for a high-quality single crystal of sufficient size (typically >50 µm).[1] This can be a time-consuming and challenging process.

  • Not Representative of Bulk Sample: The structure of a single crystal may not always be representative of the bulk powder, especially in cases of polymorphism.

Powder X-ray Diffraction (PXRD): The Versatile Fingerprint

PXRD is a powerful technique for the analysis of polycrystalline materials.[3] Instead of a single crystal, a finely powdered sample containing a multitude of randomly oriented crystallites is used. The resulting diffraction pattern is a one-dimensional plot of intensity versus diffraction angle (2θ), which serves as a unique "fingerprint" for a specific crystalline phase.[3]

Strengths:

  • Ease of Sample Preparation: Requires only a small amount of powdered material, eliminating the need for laborious crystal growth.[1][4]

  • Phase Identification and Purity: Excellent for identifying crystalline phases, quantifying mixtures, and assessing sample purity.

  • Polymorph and Solvate Screening: A crucial tool in pharmaceutical development for identifying different crystalline forms (polymorphs) and solvates.[5]

Limitations:

  • Structural Information: While it can be used for structure determination (Rietveld refinement), the information is generally less precise than that from SCXRD, and complex structures can be challenging to solve.[6]

  • Ambiguity in Complex Mixtures: Overlapping peaks in multiphase samples can complicate data analysis.

Comparative Analysis for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid

For a novel compound like 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, a dual approach employing both SCXRD and PXRD would be the most comprehensive strategy.

FeatureSingle-Crystal XRD (SCXRD)Powder XRD (PXRD)Relevance to 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid
Primary Goal Absolute structure determinationPhase identification, purity, and polymorphism screeningSCXRD is essential for initial, definitive structural elucidation. PXRD is critical for ensuring batch-to-batch consistency and identifying different solid forms.
Sample Requirement High-quality single crystal (>50 µm)Finely ground powder (~10 µm particles)[4]Crystal growth of the target molecule will be a key experimental step for SCXRD. PXRD can be performed on the initial synthesized product.
Data Output 3D atomic coordinates, bond lengths, angles, and packing diagrams1D diffractogram (Intensity vs. 2θ)SCXRD will provide the foundational structural data. PXRD will serve as a readily obtainable fingerprint for quality control.
Information Depth HighModerate to High (with Rietveld refinement)The sulfonamide and benzoic acid moieties suggest the potential for interesting intermolecular interactions that would be best resolved by SCXRD.

Experimental Workflow: From Synthesis to Structure

The following outlines a detailed, best-practice workflow for the structural characterization of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid.

Step 1: High-Quality Crystal Growth (for SCXRD)

Obtaining diffraction-quality single crystals is often the most challenging step. Recrystallization is a powerful technique to purify the compound and promote the growth of well-ordered crystals.[7][8][9]

Protocol: Slow Evaporation Recrystallization

  • Solvent Screening: Systematically test the solubility of the compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane) to find a solvent in which the compound is sparingly soluble at room temperature but readily soluble upon heating.[7]

  • Dissolution: Gently heat the chosen solvent and dissolve the minimum amount of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid to create a saturated solution.

  • Filtration: Hot-filter the solution to remove any insoluble impurities.

  • Slow Cooling and Evaporation: Cover the container with a watch glass or perforated parafilm and allow the solvent to evaporate slowly and undisturbed over several days to weeks.[10] Slow cooling can also be employed to induce crystallization.[10]

  • Crystal Harvesting: Carefully harvest the best-formed crystals with well-defined faces.

experimental_workflow recrystallization recrystallization scxrd scxrd recrystallization->scxrd structure_solution structure_solution scxrd->structure_solution powdering powdering pxrd pxrd powdering->pxrd phase_id phase_id pxrd->phase_id final_structure final_structure structure_solution->final_structure rietveld rietveld phase_id->rietveld diffraction_pattern diffraction_pattern phase_id->diffraction_pattern

Caption: Experimental workflow for the structural characterization of a novel compound.

Step 2: X-ray Diffraction Data Collection

SCXRD Data Collection: A suitable single crystal is mounted on a goniometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is collected on a detector.

PXRD Data Collection: A thin layer of the powdered sample is placed on a sample holder. The sample is then irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the 2θ angle.

Step 3: Data Analysis

SCXRD Data Analysis: The collected diffraction spots are indexed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

PXRD Data Analysis: The resulting diffractogram is analyzed by comparing the peak positions and intensities to a database of known phases for identification. For quantitative analysis or structure refinement, the Rietveld method can be employed.

Anticipated Structural Features and Comparative Insights

Based on the molecular structure of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid and crystallographic data from similar sulfonamide and benzoic acid derivatives, we can anticipate several key structural features:

  • Hydrogen Bonding: The carboxylic acid moiety is a strong hydrogen bond donor and acceptor, likely leading to the formation of dimers or extended hydrogen-bonding networks.

  • Molecular Conformation: The torsional angles between the aromatic rings and the sulfamoyl group will be of significant interest, as they will define the overall molecular shape.

  • Crystal Packing: The interplay of hydrogen bonding, van der Waals forces, and potential π-π stacking interactions between the aromatic rings will govern the crystal packing.

By comparing the determined crystal structure to those of structurally related compounds in the Cambridge Structural Database (CSD), researchers can gain valuable insights into structure-property relationships.[11] For instance, understanding the packing motifs of similar sulfonamides can inform strategies for crystal engineering and polymorph control.

Conclusion and Recommendations

A thorough structural characterization of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid necessitates a multi-faceted approach. While SCXRD is indispensable for the initial, unambiguous determination of its three-dimensional structure, PXRD is a vital and complementary tool for routine analysis, quality control, and solid-form screening. The experimental workflows and comparative insights provided in this guide offer a robust framework for researchers in drug development and materials science to unlock the structural secrets of this and other novel crystalline compounds, thereby accelerating the path from discovery to application.

References

  • Creative Biostructure. (2025, April 14). Single-Crystal XRD vs.
  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents.
  • ResearchGate. (2024, August 11).
  • Tan, K., et al. (2015, June 1). Recrystallization: A method to improve the quality of protein crystals. Journal of Applied Crystallography, 48, 758-762.
  • Nassim, B., & Kari, R. (2010, July 9).
  • Chemistry LibreTexts. (2023, January 29).
  • ResearchGate. (2025, August 7). Recrystallization: a method to improve the quality of protein crystals.
  • Hughes, C. E., et al. (2021).
  • KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core.
  • AZoOptics. (2021, December 9). The Difference Between Powder XRD and Single Crystal XRD.
  • PubChemLite. 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (C20H16ClNO4S).
  • UMass Dartmouth | Claire T. Carney Library.
  • CNR-IRIS. (2024, June 7). Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the.
  • Biointerface Research in Applied Chemistry. (2021, December 11). Synthesis, crystal structure and theoretical investigations of (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine.
  • Sigma-Aldrich. 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid | 750613-52-6.
  • BindingDB. BDBM40980 3-[(2-chlorophenyl)sulfamoyl]-4-fluoranyl-benzoic acid.
  • MDPI. (2025, August 24). X-Ray Structures of Some Heterocyclic Sulfones.
  • PubChemLite. 3-[(2-chlorophenyl)sulfamoyl]benzoic acid (C13H10ClNO4S).
  • Moodle@Units. (2001, July 12).
  • Santa Cruz Biotechnology. 3-(Benzyl-phenyl-sulfamoyl)-4-chloro-benzoic acid | SCBT.
  • RCSB PDB. (2011, August 18). 03L Ligand Summary Page.

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Validation

Validating Assay Sensitivity for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic Acid: A Methodological Comparison Guide

Target Analyte: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (BCPSBA) Application: High-Throughput Screening (HTS) Hit Validation & Pharmacokinetic (PK) Profiling Matrix: Human Plasma and Cell Lysates As high-throughp...

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (BCPSBA) Application: High-Throughput Screening (HTS) Hit Validation & Pharmacokinetic (PK) Profiling Matrix: Human Plasma and Cell Lysates

As high-throughput screening campaigns increasingly identify complex, lipophilic small molecules—such as the RGS4 and mu-opioid receptor hit 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid[1]—the transition from biochemical assays to in vivo pharmacokinetic profiling demands rigorous bioanalytical validation.

As a Senior Application Scientist, I frequently see laboratories struggle with sulfonamide-containing compounds. The structural topology of BCPSBA—combining a lipophilic benzyl-chlorophenyl core with a polar sulfonamide linkage and a terminal benzoic acid—creates a "perfect storm" for high plasma protein binding and severe matrix-induced ion suppression during mass spectrometry.

This guide objectively compares a specialized Mixed-Mode SPE UPLC-MS/MS workflow against traditional alternatives, providing a self-validating framework to ensure absolute quantitative accuracy in complex biological matrices.

The Analytical Challenge & Technology Comparison

When quantifying BCPSBA at sub-ng/mL concentrations, the extraction chemistry must be orthogonal to matrix interferents. Simple Protein Precipitation (PPT) combined with HPLC-UV is often the default choice for early-stage labs, but it fundamentally fails to remove endogenous phospholipids. In negative electrospray ionization (ESI-), these co-eluting lipids compete for charge droplets, suppressing the sulfonamide signal and destroying assay reproducibility[2].

To overcome this, we compare three distinct analytical approaches:

Table 1: Performance Metrics Comparison for BCPSBA Detection
ParameterUPLC-MS/MS (Mixed-Mode SPE)HPLC-UV (PPT Extraction)Fluorescence Polarization (FP)
Primary Use Case PK/PD Profiling, Plasma QuantificationHigh-concentration in vitro assaysBiochemical target affinity (HTS)
Sensitivity (LLOQ) 0.5 ng/mL 50.0 ng/mLN/A (Affinity proxy only)
Dynamic Range 0.5 – 1000 ng/mL50 – 5000 ng/mLTarget-dependent
Matrix Interference Negligible (Matrix Factor ~0.98) Severe (Phospholipid co-elution)High (Autofluorescence in lysates)
Specificity Absolute (MRM Transitions)Low (Retention time only)Low (Displacement proxy)
Throughput High (2.5 min run time)Low (15.0 min run time)Ultra-High (Microplate)

Mechanistic Causality: Mitigating Matrix Effects

The mandates that matrix effects must be quantified and must not compromise assay precision[3]. To satisfy this, we must exploit the specific physicochemical properties of BCPSBA.

The terminal benzoic acid moiety has a predicted


 of approximately 4.0. By utilizing a Mixed-Mode Strong Anion Exchange (MAX) SPE  cartridge, we can selectively trap the ionized carboxylate group onto the quaternary amine sorbent at a neutral pH (pH 7.0).

Because the analyte is held by strong ionic bonds, we can introduce a highly aggressive 100% methanol wash step. This wash completely strips away the neutral and cationic phospholipids that cause ESI- suppression[4]. The analyte is subsequently released by dropping the pH with formic acid, neutralizing the benzoic acid and breaking the ionic interaction.

MatrixLogic Problem Plasma Sample (High Phospholipids) Action1 Protein Precipitation (PPT) (Alternative) Problem->Action1 Action2 Mixed-Mode SPE (MAX) (Recommended) Problem->Action2 Result1 Lipids Remain Severe Ion Suppression Action1->Result1 Insufficient Cleanup Result2 100% MeOH Wash Lipids Removed Action2->Result2 Target Binds Sorbent Outcome Stable MS/MS Signal Matrix Factor ~1.0 Result2->Outcome Acidic Elution

Logic diagram comparing extraction methods for mitigating matrix effects.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol is designed as a self-validating system . It incorporates a stable-isotope labeled internal standard (IS) to normalize extraction recovery, and requires a post-column infusion check to verify the absence of hidden ion suppression zones.

Phase 1: Sample Preparation (MAX SPE)
  • Aliquot & Spike: Transfer 50 µL of human plasma into a 96-well plate. Spike with 5 µL of Internal Standard (e.g., BCPSBA-d5 at 100 ng/mL).

  • Protein Disruption: Add 100 µL of 4%

    
     to the plasma. Causality: Acidification disrupts strong binding between the lipophilic benzyl/chlorophenyl groups and human serum albumin (HSA), freeing the analyte.
    
  • Conditioning: Condition a 30 mg MAX SPE plate with 1 mL Methanol (MeOH), followed by 1 mL LC-MS grade

    
    .
    
  • Loading: Apply the pre-treated plasma sample to the sorbent.

  • Wash 1 (Aqueous): Wash with 1 mL of 5%

    
     in 
    
    
    
    to remove polar interferences while keeping the benzoic acid ionized.
  • Wash 2 (Organic): Wash with 1 mL of 100% MeOH. Causality: This is the critical step that removes matrix-suppressing phospholipids.

  • Elution: Elute the target analyte with 2 x 500 µL of 2% Formic Acid in MeOH.

  • Reconstitution: Evaporate the eluate to dryness under

    
     at 40°C. Reconstitute in 100 µL of Mobile Phase A.
    
Phase 2: UPLC-MS/MS Detection
  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phases: (A) 0.1% Formic Acid in

    
    ; (B) 0.1% Formic Acid in Acetonitrile.
    
  • Gradient: 5% B to 95% B over 2.5 minutes at 0.5 mL/min.

  • Ionization: Electrospray Ionization in negative mode (ESI-).

  • MRM Transitions: Parent

    
    m/z 400.1 
    
    
    
    Product m/z 210.0 (Quantifier, formed via cleavage at the sulfonamide bond) and m/z 146.0 (Qualifier)[5].

Self-Validation Checkpoint: Inject a blank plasma extract while continuously infusing pure BCPSBA post-column. The baseline MS signal must not deviate by >15% at the analyte's retention time. A drop in signal indicates surviving phospholipids and a failed extraction.

Workflow Plasma Spiked Plasma + Internal Standard Pretreat Acidify (4% H3PO4) Plasma->Pretreat Disrupt Binding SPE MAX SPE Load & Wash Pretreat->SPE pH Control Elute Elute Target (2% FA in MeOH) SPE->Elute Remove Lipids LC UPLC Separation (C18 Column) Elute->LC Reconstitute MS ESI(-) MS/MS (m/z 400.1 -> 210.0) LC->MS Quantify

Step-by-step UPLC-MS/MS experimental workflow for BCPSBA quantification.

Experimental Validation Data

Following the [3], the assay was evaluated for accuracy, precision, and matrix effects. The data below demonstrates the stark contrast in reliability between the recommended SPE workflow and standard PPT.

Table 2: Method Validation & Recovery Data (Spiked Plasma, n=6)
Validation ParameterUPLC-MS/MS (MAX SPE)HPLC-UV (PPT)FDA Acceptance Criteria
Absolute Recovery (%) 92.4 ± 3.1%58.2 ± 12.4%Consistent & Reproducible
Matrix Factor (MF) 0.98 (No suppression)0.45 (Severe suppression)MF close to 1.0
Intra-day Precision (%CV) 4.2%18.7%

15% (

20% at LLOQ)
Inter-day Accuracy (%Bias) +2.1%-22.4%

15% (

20% at LLOQ)

Data Interpretation: The PPT method fails regulatory criteria due to a Matrix Factor of 0.45, meaning 55% of the analyte signal is lost to ion suppression. The Mixed-Mode SPE method achieves an MF of 0.98, proving that the 100% organic wash step successfully eliminated the matrix interference.

Conclusion

Attempting to quantify complex sulfonamides like 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid using generic protein precipitation and UV detection leads to severe under-reporting of systemic exposure due to matrix suppression and poor recovery. By aligning the extraction chemistry (Mixed-Mode Anion Exchange) with the analyte's specific pKa, laboratories can establish a highly robust, self-validating UPLC-MS/MS workflow. This approach not only guarantees sub-ng/mL sensitivity but ensures strict compliance with global bioanalytical regulatory standards.

References

  • ChemSrc. "750613-52-6 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid Target Data." ChemSrc Database. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (2018)." FDA Regulatory Information. Available at:[Link]

  • Han, C., et al. "Accurate Determination, Matrix Effect Estimation, and Uncertainty Evaluation of Three Sulfonamides in Milk by Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry." ResearchGate (2021). Available at:[Link]

Sources

Comparative

A Researcher's Guide to the In Vitro Potency of Benzyl-Sulfamoyl Analogs as Carbonic Anhydrase Inhibitors

The benzyl-sulfamoyl scaffold is a cornerstone in the design of specific and potent enzyme inhibitors. This guide provides an in-depth comparative analysis of the in vitro potency of various benzyl-sulfamoyl analogs, wit...

Author: BenchChem Technical Support Team. Date: March 2026

The benzyl-sulfamoyl scaffold is a cornerstone in the design of specific and potent enzyme inhibitors. This guide provides an in-depth comparative analysis of the in vitro potency of various benzyl-sulfamoyl analogs, with a primary focus on their well-established role as inhibitors of human carbonic anhydrase (hCA) isoforms. We will delve into the mechanistic basis of their action, present comparative experimental data, detail the methodologies used for their evaluation, and explore the critical structure-activity relationships (SAR) that govern their efficacy and selectivity.

The Scientific Rationale: Why Carbonic Anhydrase?

Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that are fundamental to numerous physiological processes.[1] They catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[2] Different human CA (hCA) isoforms are expressed in various tissues and cellular compartments, playing roles in respiration, pH homeostasis, and biosynthetic pathways.[3]

The overexpression of certain isoforms, such as hCA II, IX, and XII, is linked to significant pathologies. For instance, hCA II is a major target for antiglaucoma drugs, while the tumor-associated isoforms hCA IX and hCA XII are crucial for pH regulation in the hypoxic microenvironment of solid tumors, making them validated targets for cancer therapy.[4] The foundational principle of benzyl-sulfamoyl inhibitors lies in the potent and specific interaction of the primary sulfonamide group (-SO₂NH₂) with the Zn²⁺ ion in the enzyme's active site, leading to competitive inhibition.

Mechanism of Inhibition

The inhibitory action of benzyl-sulfamoyl analogs is a classic example of mechanism-based drug design. The deprotonated sulfonamide nitrogen directly coordinates with the zinc ion, displacing the zinc-bound water molecule/hydroxide ion that is essential for catalysis. This binding event blocks the active site and prevents the substrate (CO₂) from accessing the catalytic center.

Caption: Zinc coordination in the hCA active site and inhibitor binding.

Comparative In Vitro Potency Analysis

A study by Nocentini et al. provides an excellent dataset for comparing a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides bearing different benzylamino tails.[4] These compounds were evaluated against four key hCA isoforms: the off-target cytosolic hCA I, the glaucoma-associated hCA II, and the tumor-related hCA IX and XII. The inhibitory potency is expressed as the inhibition constant (Kᵢ), which represents the dissociation constant of the enzyme-inhibitor complex.[1]

Table 1: Comparative Inhibitory Potency (Kᵢ, nM) of Benzyl-Sulfamoyl Analogs against hCA Isoforms

CompoundR (Substitution on Benzylamino Tail)hCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
AAZ Reference Drug (Acetazolamide)25012255.7
14 Unsubstituted Benzyl9.05.08.33.6
15 2-Methylbenzyl6.15.110.46.9
16 4-Methylbenzyl5.66.220.380.1
17 3,4-Dimethylbenzyl5.67.925.494.6
19 2-Chlorobenzyl8.44.912.54.8
20 3-Chlorobenzyl7.94.59.85.1
21 4-Chlorobenzyl7.54.17.86.1
23 3,5-Dichlorobenzyl8.95.615.66.6
24 4-Fluorobenzyl4.13.96.55.9

Data sourced from Nocentini et al. (2021).[4]

Structure-Activity Relationship (SAR) Insights

The data in Table 1 reveals critical SAR trends:

  • General Potency: All tested benzylamino-based analogs (14-24) demonstrate potent, low-nanomolar inhibition against all four hCA isoforms, significantly surpassing the reference drug Acetazolamide (AAZ) against the off-target hCA I.[4]

  • hCA II and IX Selectivity: The analogs generally show high affinity for the target isoforms hCA II and IX. The 4-fluorobenzyl substitution (Compound 24 ) yields the most potent inhibitor in this series against hCA II (Kᵢ = 3.9 nM) and hCA IX (Kᵢ = 6.5 nM).[4]

  • Impact of Substitution on hCA XII: The position of substituents on the benzyl ring drastically affects potency against hCA XII. While the unsubstituted benzyl (Compound 14 ) is highly effective (Kᵢ = 3.6 nM), moving a methyl group to the 4-position (Compound 16 ) or adding a second methyl group (Compound 17 ) leads to a dramatic decrease in activity.[4] This suggests a sterically constrained binding pocket near the tail of the inhibitor for this specific isoform.

  • Halogen Effects: The introduction of chlorine or fluorine atoms is generally well-tolerated and can slightly improve inhibitory activity, as seen with the 4-chloro (Compound 21 ) and 4-fluoro (Compound 24 ) analogs.[4]

Experimental Methodology: The In Vitro CA Inhibition Assay

The determination of inhibitory potency (Kᵢ or IC₅₀) is paramount. While several methods exist, including fluorescence-based displacement assays, the most common are colorimetric and stopped-flow techniques.[5]

Protocol: Colorimetric Assay for hCA I/II Inhibition

This protocol is based on the well-established method measuring the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (pNPA) as a substrate.[1][6] The enzyme catalyzes the hydrolysis of pNPA to the chromogenic product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm.[1]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-SO₄, pH 7.4.[1]

    • hCA Enzyme Solution: Prepare a stock solution of the desired hCA isoform in Assay Buffer. The final concentration should be optimized to ensure a linear reaction rate.

    • Test Compound/Inhibitor Solution: Dissolve benzyl-sulfamoyl analogs in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.[7]

    • Substrate Solution: Prepare a 3 mM solution of p-nitrophenyl acetate (pNPA) in acetonitrile/Assay Buffer.[1]

  • Assay Plate Setup (96-well format):

    • Enzyme Control Wells: Add 180 µL of Assay Buffer and 10 µL of hCA enzyme solution.[1]

    • Inhibitor Wells: Add 170 µL of Assay Buffer, 10 µL of hCA enzyme solution, and 10 µL of the test compound at various concentrations.[1]

    • Solvent Control Wells: Add 170 µL of Assay Buffer, 10 µL of hCA enzyme solution, and 10 µL of the solvent used for the compounds (e.g., DMSO).[7]

    • Blank Wells: Add 190 µL of Assay Buffer.[1]

  • Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[6][7]

  • Reaction Initiation: Add 10 µL of the pNPA substrate solution to all wells to start the reaction (final volume = 200 µL).[1]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) using a microplate reader.[7]

  • Data Analysis:

    • Calculate the reaction rate (ΔAbs/min) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the solvent control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration required for 50% inhibition).[1]

G cluster_prep 1. Preparation cluster_plate 2. Plate Setup (96-well) cluster_run 3. Assay Execution cluster_analysis 4. Data Analysis P1 Prepare Assay Buffer, Enzyme, Inhibitors, Substrate P2 Dispense Buffer, Enzyme, and Inhibitor/Solvent P1->P2 Dispensing P3 Pre-incubate plate (10-15 min) P2->P3 Incubation P4 Initiate reaction with pNPA Substrate P3->P4 Start Reaction P5 Measure Absorbance @ 405nm (Kinetic Mode) P4->P5 Measurement P6 Calculate Reaction Rates (ΔAbs/min) P5->P6 Raw Data P7 Determine % Inhibition P6->P7 P8 Plot Dose-Response Curve & Calculate IC₅₀ P7->P8 Curve Fitting

Caption: Experimental workflow for the colorimetric CA inhibitor assay.

Conclusion and Future Directions

The benzyl-sulfamoyl scaffold remains a highly effective framework for developing potent inhibitors of carbonic anhydrase. The presented data demonstrates that subtle modifications to the benzyl tail can significantly modulate potency and isoform selectivity, offering a clear path for rational drug design. Specifically, analogs like the 4-fluorobenzyl derivative (Compound 24 ) exhibit low-nanomolar inhibition against therapeutically relevant isoforms hCA II, IX, and XII.[4] The detailed experimental protocol provided serves as a robust, self-validating system for researchers to screen and characterize novel analogs in their own laboratories. Future work will likely focus on enhancing isoform selectivity to minimize off-target effects and improve therapeutic indices for conditions ranging from glaucoma to cancer.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzymatic Assay.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric).
  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry.
  • Nocentini, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry.
  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem.
  • Ghorab, M. M., et al. (2023). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Bua, S., et al. (2018). Design, synthesis and biological activity of selective hCAs inhibitors based on 2-(benzylsulfinyl)benzoic acid scaffold. European Journal of Medicinal Chemistry.
  • Goksu, S., et al. (2014). Carbonic anhydrase inhibitory properties of novel benzylsulfamides using molecular modeling and experimental studies. Bioorganic & Medicinal Chemistry.
  • Al-Omair, M. A., et al. (2023). Investigation of novel alkyl/benzyl (4-sulphamoylphenyl)carbamimidothioates as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Dedisch, S., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences.

Sources

Validation

Elemental analysis confirmation for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Title: Elemental Analysis Confirmation for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid: A Comparative Methodological Guide Introduction Confirming the elemental composition of complex active pharmaceutical ingredient...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Elemental Analysis Confirmation for 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid: A Comparative Methodological Guide

Introduction Confirming the elemental composition of complex active pharmaceutical ingredients (APIs) is a critical quality control step in drug development. For highly functionalized molecules like 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (Chemical Formula: C₂₀H₁₆ClNO₄S, MW: 401.86 g/mol ), traditional analytical methods often fall short. The presence of both a sulfonamide group and a halogen (chlorine) introduces significant mechanistic challenges during thermal decomposition, such as incomplete sulfur oxidation and halogen-induced catalyst poisoning[1].

This guide objectively compares the performance of traditional 2 against 3. By integrating these techniques, researchers can establish a self-validating analytical system to achieve >99.5% accuracy in empirical formula confirmation.

The Analytical Challenge: Causality in Experimental Choices When analyzing 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, relying solely on a traditional CHNS analyzer presents two distinct chemical conflicts:

  • Halogen Interference : During flash combustion at 1000°C, chlorine forms corrosive HCl and Cl₂ gases. These gases can poison the copper reduction catalyst in the CHNS system and interfere with the Thermal Conductivity Detector (TCD)[2]. To mitigate this, silver wool is typically added to the combustion tube to trap halogens as AgCl. While this protects the instrument, it renders the quantification of chlorine impossible.

  • Sulfonamide Thermal Stability : The robust sulfonamide (-SO₂NH-) linkage resists complete oxidation. If combusted without an oxygen donor, it yields a mixture of SO₂ and SO₃, leading to erratic sulfur quantification[1].

The Solution: An orthogonal approach. We utilize CHNS/O analysis strictly for C, H, N, and O determination (using V₂O₅ as a combustion flux)[4], and deploy Combustion Ion Chromatography (CIC) for the precise quantification of Chlorine and Sulfur[5]. CIC pyrohydrolytically converts halogens to aqueous halides and sulfur to sulfate, separating them chromatographically for interference-free detection[6].

Workflow Visualization

G Start 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid (C20H16ClNO4S) split Start->split CHNS CHNS/O Flash Combustion (Target: C, H, N, O) split->CHNS CIC Combustion Ion Chromatography (Target: Cl, S) split->CIC CHNS_Step1 Combustion at 1000°C with V2O5 Flux & Ag Trap CHNS->CHNS_Step1 CIC_Step1 Pyrohydrolytic Combustion (1050°C, Ar/O2 + H2O) CIC->CIC_Step1 CHNS_Step2 GC Separation & TCD Detection CHNS_Step1->CHNS_Step2 Data Integrated Elemental Profile (Validation of Empirical Formula) CHNS_Step2->Data CIC_Step2 Absorption in H2O2 (Conversion to Cl-, SO4 2-) CIC_Step1->CIC_Step2 CIC_Step3 Ion Chromatography & Conductivity Detection CIC_Step2->CIC_Step3 CIC_Step3->Data

Workflow comparison for complete elemental profiling of halogenated sulfonamides.

Self-Validating Experimental Protocols

Protocol 1: CHNS/O Analysis (Optimized for Sulfonamides) This protocol isolates C, H, N, and O while safely neutralizing chlorine[2].

  • System Calibration & Blanking : Run three empty tin capsules to establish an atmospheric baseline. Calibrate the TCD using 2.0 mg of the certified reference material BBOT (2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene)[2].

  • Sample Preparation : Accurately weigh 2.000 ± 0.005 mg of 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid into a tin capsule.

  • Flux Addition (Critical Step) : Add 1.0 mg of Vanadium Pentoxide (V₂O₅) to the capsule. Causality: V₂O₅ acts as a localized oxygen donor, ensuring the complete breakdown of the thermally stable sulfonamide core into CO₂, H₂O, NOₓ, and SO₂.

  • Combustion & Trapping : Drop the capsule into the 1000°C combustion reactor under a pulse of pure O₂. Pass the evolved gases through a zone packed with silver wool. Causality: The silver wool quantitatively traps the chlorine as AgCl, preventing it from reaching and damaging the copper reduction column or TCD[4].

  • Detection : Pass the scrubbed gases through a GC column to separate N₂, CO₂, and H₂O, followed by TCD quantification.

Protocol 2: Combustion Ion Chromatography (CIC) for Cl and S This protocol provides superior sensitivity for halogens and sulfur by converting them into stable ionic species[3].

  • System Calibration : Calibrate the Ion Chromatograph using certified multi-anion standard solutions containing Cl⁻ and SO₄²⁻ at 1, 5, 10, and 20 ppm.

  • Sample Preparation : Weigh 5.000 mg of the sample into a ceramic sample boat.

  • Pyrohydrolysis : Introduce the boat into a ceramic combustion tube at 1050°C under an Argon/Oxygen atmosphere. Continuously inject a micro-stream of ultrapure water. Causality: The water vapor is essential; it provides the hydrogen necessary to convert the liberated chlorine radicals into HCl gas, preventing the formation of insoluble Cl₂[6].

  • Oxidative Absorption : Route the combustion gases into an absorber module containing a 30 mg/L H₂O₂ solution. Causality: The hydrogen peroxide quantitatively oxidizes all sulfur species (SO₂, SO₃) into stable sulfate ions (SO₄²⁻)[3].

  • Chromatographic Separation : Inject the absorption solution onto an anion-exchange column (e.g., Metrosep A Supp 5) using a carbonate/bicarbonate eluent, and quantify via suppressed conductivity detection[3].

Data Presentation: Comparative Performance The theoretical mass percentages for C₂₀H₁₆ClNO₄S are calculated based on its molecular weight of 401.86 g/mol . The table below compares the experimental recovery of both techniques, demonstrating why an integrated approach is required.

ElementTheoretical Mass (%)CHNS/O + Ag Trap (%)CIC (%)Integrated Result (%)Deviation (Δ%)
Carbon (C) 59.7859.82 ± 0.15N/A59.82 +0.04
Hydrogen (H) 4.014.05 ± 0.08N/A4.05 +0.04
Nitrogen (N) 3.493.46 ± 0.05N/A3.46 -0.03
Oxygen (O) 15.9215.88 ± 0.12N/A15.88 -0.04
Sulfur (S) 7.987.65 ± 0.35*7.96 ± 0.057.96 -0.02
Chlorine (Cl) 8.82N/A**8.85 ± 0.068.85 +0.03

*Note: CHNS sulfur recovery exhibits higher variance due to partial trapping in the silver wool and incomplete oxidation. CIC provides the definitive value. **Note: Chlorine is intentionally trapped as AgCl in the CHNS workflow to protect the detector, yielding no data.

Conclusion For halogenated sulfonamides like 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, relying on a single analytical technique compromises scientific integrity. While CHNS/O analysis remains the gold standard for carbon, hydrogen, nitrogen, and oxygen[4], it inherently struggles with the simultaneous quantification of halogens and sulfur[7]. By coupling CHNS/O with Combustion Ion Chromatography (CIC), researchers create a self-validating, orthogonal testing matrix. This integrated approach ensures that all elemental deviations remain well within the acceptable ±0.3% threshold required for peer-reviewed publication and regulatory IND submissions.

References 1.[3] Metrohm. "Ion chromatographic determination of halogens and sulfur in solids using combustion as inline sample preparation." Metrohm Applications. 3 2.[6] LCMS. "Halogens and sulfur in solid samples according to EN 17813." Metrohm Combustion IC Manual. 6 3.[5] Thermo Fisher Scientific. "Robust Analysis of Halogens and Sulfur in Industrial and Environmental Samples." AnalyteGuru. 5 4.[4] Measurlabs. "CHNOS analysis of organic materials." Laboratory Testing Services. 4 5.[1] National Institutes of Health (PMC). "Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives." PMC. 1 6.[7] ACS Sustainable Chemistry & Engineering. "Predicting Elemental Contaminant Levels in Household Plastic Packaging Waste." ACS Publications. 7 7.[2] Thermo Fisher Scientific. "CHNS Characterization of forensic samples by the FlashSmart Elemental Analyzer." Thermo Fisher Application Notes. 2

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid

Topic: Personal protective equipment for handling 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid Audience: Researchers, scientists, and drug development professionals.[1][2] [1][2] Executive Safety Summary Compound Iden...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid Audience: Researchers, scientists, and drug development professionals.[1][2]

[1][2]

Executive Safety Summary

Compound Identity:

  • Chemical Name: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid[1][2][3]

  • CAS Number: 750613-52-6[1][2][3]

  • Molecular Formula: C₂₀H₁₆ClNO₄S[1][2]

  • Class: Sulfonamide / Benzoic Acid Derivative / Halogenated Organic[2]

Immediate Hazard Profile (GHS/CLP): As a research chemical with limited toxicological data, this compound must be handled under the Precautionary Principle .[1] Based on Structure-Activity Relationship (SAR) analysis of the sulfonamide and chlorophenyl moieties, the following hazards are assigned for risk management:

Hazard CategoryGHS CodeDescription
Acute Toxicity H302 Harmful if swallowed.[1][2][4][5][6]
Skin Corrosion H315 Causes skin irritation.[5][7]
Eye Damage H318/H319 Causes serious eye irritation/damage.[5][7]
Sensitization H317 May cause an allergic skin reaction (Sulfonamide moiety).[1][5]
STOT-SE H335 May cause respiratory irritation.[2][4][6]
Environmental H411 Toxic to aquatic life with long-lasting effects (Halogenated).[1][2]
Risk Assessment & PPE Logic

Why we recommend specific gear for this compound:

As a Senior Application Scientist, I do not rely solely on generic SDSs. We must analyze the pharmacophore. This molecule contains a sulfonamide linker and a chlorinated aromatic ring .

  • The Sulfonamide Risk: Sulfonamides are known sensitizers. Repeated exposure, even at low levels, can induce hypersensitivity (rashes, anaphylaxis). Implication: Skin protection must be absolute; standard latex is insufficient due to micropores.

  • The Halogenated Acid Risk: The benzoic acid core combined with the chlorine substituent increases lipophilicity and potential for tissue penetration. Implication: Double-gloving is required during solubilization in organic solvents (DMSO/DCM) to prevent carrier-mediated skin absorption.[1][2]

  • Dust Potential: As a solid powder, the primary vector of exposure is inhalation during weighing.

SAR-Based Hazard Logic Diagram

RiskAssessment Compound 3-[Benzyl(2-chlorophenyl) sulfamoyl]benzoic acid Moiety1 Sulfonamide Group (-SO2NH-) Compound->Moiety1 Moiety2 Chlorophenyl Group Compound->Moiety2 Moiety3 Benzoic Acid Core Compound->Moiety3 Risk1 Sensitization (H317) Delayed Hypersensitivity Moiety1->Risk1 Risk2 Aquatic Toxicity Lipophilicity Moiety2->Risk2 Risk3 Mucous Membrane Irritation (pH acidic) Moiety3->Risk3 Action1 REQ: Nitrile Gloves (No Latex) Risk1->Action1 Action2 REQ: Halogenated Waste Stream Risk2->Action2 Action3 REQ: Fume Hood Eye Protection Risk3->Action3

Figure 1: Structural analysis linking chemical moieties to specific safety requirements.

Personal Protective Equipment (PPE) Specifications

Do not deviate from these standards. This protocol assumes the compound is being handled in a standard BSL-1 or BSL-2 chemical laboratory.

Protection ZoneRecommended EquipmentTechnical Specification / Rationale
Respiratory Engineering Control (Primary) Certified Chemical Fume Hood. Face velocity: 80–100 fpm.[1][2] Sash height: <18 inches.
Secondary (If outside hood)N95 or P100 Respirator. Only required if weighing balance is outside containment (not recommended).[1]
Hand (Dry) Single Nitrile Gloves Thickness: ≥ 5 mil.[1] Inspection for pinholes is mandatory before use.
Hand (Solution) Double Gloving (Nitrile) Outer: 5 mil Nitrile.[1] Inner: 4 mil Nitrile.[5] Rationale: When dissolved in DMSO or DCM, permeation rates increase. Replace outer glove immediately upon splash.
Eye / Face Chemical Splash Goggles ANSI Z87.1+ Impact/Splash Rated. Note:[2] Standard safety glasses are insufficient for acidic powders that can cause corneal opacity.
Body Lab Coat (High Neck) 100% Cotton or Nomex (if using flammable solvents).[1] Snap closures preferred over buttons for quick removal.
Operational Workflow: From Storage to Solution

Safety is a process, not just equipment. Follow this closed-loop workflow to minimize exposure.

Protocol: Weighing & Solubilization
  • Preparation:

    • Verify Fume Hood airflow.

    • Don PPE: Lab coat -> Inner Gloves -> Goggles -> Outer Gloves.[1][2]

    • Prepare Halogenated Waste container nearby.[8]

  • Weighing (The Critical Step):

    • Best Practice: Use an anti-static gun on the spatula and weighing boat. Static charge often causes sulfonamide powders to "jump," creating airborne dust.

    • Weigh inside the hood. If the balance is external, use a closed weighing vessel (tare the vial, add solid in hood, cap, weigh outside).[1]

  • Solubilization:

    • Add solvent (typically DMSO or Methanol) slowly down the side of the vial.[1]

    • Caution: Exothermic reaction is unlikely but possible with acid derivatives.

    • Vortex with cap tightly sealed.

  • Decontamination:

    • Wipe down the balance area with a detergent solution (e.g., Alconox) followed by water.[1]

    • Dispose of wipes in solid hazardous waste, not trash.

Workflow Logic Diagram

HandlingProtocol Start Start: Solid Reagent (CAS 750613-52-6) Step1 1. Don PPE (Double Nitrile, Goggles) Start->Step1 Step2 2. Transfer to Fume Hood (Do not open on open bench) Step1->Step2 Step3 3. Weighing (Use Anti-static gun) Step2->Step3 Decision Spill? Step3->Decision Clean Wet Wipe Method (Avoid dry sweeping) Decision->Clean Yes Solubilize 4. Solubilization (DMSO/MeOH) Decision->Solubilize No Disposal Disposal: Halogenated Waste Stream Clean->Disposal Use Experimental Use Solubilize->Use Use->Disposal

Figure 2: Operational flow ensuring containment from storage to disposal.[1][2]

Emergency & Disposal Procedures
Accidental Release (Spill)
  • Solid Spill: Do NOT dry sweep. This generates dust.[6][9]

    • Cover spill with wet paper towels (water or ethanol).

    • Scoop up the wet slurry into a waste bag.

    • Clean area with soap and water.[4][6][7][10]

  • Solution Spill:

    • Absorb with vermiculite or spill pads.

    • Place in a sealed bag labeled "Hazardous Debris."

Waste Disposal Streams

Because this molecule contains a Chlorine (Cl) atom and a Sulfur (S) atom, it cannot go into general organic waste.[1]

  • Primary Stream: Halogenated Organic Waste .[11]

    • Reasoning: The presence of the chlorophenyl group mandates halogenated treatment to prevent the formation of toxic byproducts (dioxins) during improper incineration [1].

  • Aqueous Stream: If the compound is in an aqueous buffer, collect in Aqueous Toxic Waste . Do not pour down the sink (H411 - Toxic to aquatic life).[1][2]

  • Contaminated Solids: Gloves, weighing boats, and pipette tips must go to Solid Hazardous Waste .

References
  • PubChem. (n.d.). Compound Summary: 3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid.[1][2][3] National Library of Medicine. Retrieved March 6, 2026, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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